molecular formula C8H7F2NO2 B1309739 2,4-Difluoro-3-methoxybenzamide CAS No. 479091-06-0

2,4-Difluoro-3-methoxybenzamide

Cat. No.: B1309739
CAS No.: 479091-06-0
M. Wt: 187.14 g/mol
InChI Key: LZYPPAZGMZCVGB-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methoxybenzamide is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYPPAZGMZCVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407545
Record name 2,4-difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479091-06-0
Record name 2,4-difluoro-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure and Applications of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,4-Difluoro-3-methoxybenzamide, a key fluorinated building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural attributes, synthesis, characterization, and its strategic role in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Benzamides in Drug Discovery

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of contemporary drug design, offering a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The this compound moiety, in particular, has emerged as a valuable synthon, combining the electronic effects of two fluorine atoms and a methoxy group to impart unique properties to parent molecules. This guide will elucidate the synthesis and characterization of this important intermediate and explore its applications in the development of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic amide with the molecular formula C8H7F2NO2.[1] Its structure is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a carboxamide group at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H7F2NO2PubChem
Molecular Weight 187.14 g/mol PubChem
Monoisotopic Mass 187.04448 Da[1]
SMILES COC1=C(C=CC(=C1F)C(=O)N)F[1]
InChI InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12)[1]
InChIKey LZYPPAZGMZCVGB-UHFFFAOYSA-N[1]
Predicted XlogP 1.0[1]

The strategic placement of the fluorine and methoxy groups significantly influences the molecule's electronic and conformational properties, which in turn dictates its utility in drug design.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, starting from commercially available precursors. The following protocol is a representative synthesis based on established chemical transformations.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Amidation A 2,4-Difluoro-3-hydroxybenzoic acid B Methylation A->B (e.g., Dimethyl sulfate) C 2,4-Difluoro-3-methoxybenzoic acid B->C D 2,4-Difluoro-3-methoxybenzoic acid E Amidation Reagents D->E (e.g., SOCl2, NH4OH) F This compound E->F

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2,4-Difluoro-3-methoxybenzoic acid

The precursor, 2,4-Difluoro-3-methoxybenzoic acid, can be synthesized from 2,4-Difluoro-3-hydroxybenzoic acid. A plausible method involves the methoxylation of the hydroxyl group.

Experimental Protocol:

  • Dissolution: Dissolve 2,4-Difluoro-3-hydroxybenzoic acid in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, for example, potassium carbonate (K2CO3), to the solution and stir.

  • Methylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the reaction mixture.

  • Reaction: Heat the mixture and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. Recrystallization from a suitable solvent system can be performed for further purification.

Part 2: Conversion to this compound

The synthesized 2,4-Difluoro-3-methoxybenzoic acid is then converted to the corresponding amide. A common and effective method involves the formation of an acyl chloride intermediate followed by amination.

Experimental Protocol:

  • Acyl Chloride Formation: Suspend 2,4-Difluoro-3-methoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2) or oxalyl chloride dropwise, often with a catalytic amount of DMF.

  • Reaction: Reflux the mixture until the reaction is complete (cessation of gas evolution).

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amination: Dissolve the crude acyl chloride in an appropriate solvent (e.g., DCM, THF) and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide or bubble ammonia gas through the solution.

  • Work-up: After the reaction is complete, partition the mixture between an organic solvent and water.

  • Purification: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR will provide information on the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • N-H stretching of the amide group (typically in the range of 3100-3500 cm⁻¹).

  • C=O stretching of the amide group (around 1630-1690 cm⁻¹).

  • C-O stretching of the methoxy group.

  • C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The predicted monoisotopic mass is 187.04448 Da.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. The presence and specific arrangement of the fluoro and methoxy substituents are key to its utility.

Rationale for its Use in Medicinal Chemistry

G A This compound Moiety B Enhanced Metabolic Stability A->B C Improved Binding Affinity A->C D Modulated Physicochemical Properties (pKa, Lipophilicity) A->D E Increased Bioavailability B->E C->E D->E

Caption: Key advantages of incorporating the this compound moiety in drug candidates.

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug molecule.[1]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.

  • Conformational Control: The substituents on the phenyl ring can influence the molecule's preferred conformation, which can be critical for optimal interaction with a target's binding site.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of nearby functional groups, which can be advantageous for optimizing a drug's ionization state at physiological pH.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. General laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a synthetically accessible and highly valuable building block for the development of novel pharmaceuticals. Its unique structural features, arising from the specific substitution pattern on the benzamide core, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. This guide has provided a detailed overview of its synthesis, characterization, and strategic importance, underscoring its continued relevance in the field of drug discovery.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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The Strategic Role of 2,4-Difluoro-3-methoxybenzamide in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Drug Discovery

In the landscape of medicinal chemistry, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to a successful drug is paved with crucial, yet often unsung, molecular architects: the intermediates. 2,4-Difluoro-3-methoxybenzamide is a prime example of such a pivotal building block. While not a therapeutic agent in its own right, its unique substitution pattern on the benzamide core offers a strategic advantage in the synthesis of complex, biologically active molecules. This guide delves into the multifaceted role of this compound, exploring its synthesis, physicochemical properties, and its instrumental role as a key intermediate in the development of innovative therapeutics. We will particularly focus on how the interplay of its structural features—the fluorine atoms and the methoxy group—contributes to the desirable pharmacokinetic and pharmacodynamic profiles of the final drug candidates.

Physicochemical Properties: A Foundation for Drug Design

The utility of this compound as a synthetic intermediate is deeply rooted in its inherent physicochemical properties. The strategic placement of two fluorine atoms and a methoxy group on the phenyl ring imparts a unique electronic and steric profile.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₈H₇F₂NO₂Provides the basic atomic composition.
Molecular Weight 187.14 g/mol A relatively low molecular weight allows for its incorporation into larger molecules without violating Lipinski's rule of five.
XLogP3 1.3Indicates a moderate lipophilicity, which is often desirable for oral bioavailability.
Hydrogen Bond Donors 1 (from the amide N-H)Can participate in hydrogen bonding interactions with biological targets.
Hydrogen Bond Acceptors 3 (from the carbonyl oxygen and the two fluorine atoms)Offers multiple points for potential interactions with target proteins.
Polar Surface Area 46.6 ŲContributes to its solubility and permeability characteristics.

The two fluorine atoms at positions 2 and 4 are strong electron-withdrawing groups, which can significantly influence the pKa of the amide proton and the overall electron density of the aromatic ring. This can enhance binding to target proteins through favorable electrostatic interactions and can also block sites of metabolism, thereby increasing the metabolic stability of the final drug molecule.[1] The methoxy group at position 3, being an electron-donating group, can modulate the electronic properties of the ring and also serve as a potential hydrogen bond acceptor.[2] This unique combination of substituents makes this compound a versatile scaffold for further chemical modifications.

Synthesis of this compound: A Practical Approach

The synthesis of this compound typically starts from the corresponding benzoic acid, 2,4-difluoro-3-methoxybenzoic acid. A common and efficient method involves the activation of the carboxylic acid followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Activation of 2,4-difluoro-3-methoxybenzoic acid

  • To a solution of 2,4-difluoro-3-methoxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.

  • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

Step 2: Amidation

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C and add a solution of aqueous ammonia (a large excess) dropwise.

  • Stir the reaction mixture vigorously for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • The resulting solid precipitate is collected by filtration, washed with cold water, and then dried under vacuum to afford this compound.

Core Application: A Key Building Block for HIV Integrase Inhibitors

The true significance of this compound in medicinal chemistry is illuminated by its role as a crucial intermediate in the synthesis of potent antiviral agents, particularly HIV integrase inhibitors. The 2,4-difluoro-3-methoxybenzyl moiety, derived from the reduction of the benzamide, is a key structural feature in several clinically important drugs, including the blockbuster anti-HIV drug Dolutegravir.[3]

The synthesis of these complex polycyclic drugs often involves the coupling of a derivative of this compound with a heterocyclic core. The 2,4-difluorobenzyl group has been shown to be critical for the potent anti-HIV activity of these compounds.

The Strategic Importance of the 2,4-Difluoro-3-methoxy Moiety in HIV Integrase Inhibitors

The 2,4-difluoro substitution pattern on the benzyl ring of Dolutegravir and related compounds plays a crucial role in their mechanism of action and overall efficacy.

  • Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can lead to favorable interactions with the active site of the HIV integrase enzyme. These interactions can include dipole-dipole interactions and the formation of non-classical hydrogen bonds.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This leads to a longer half-life and improved pharmacokinetic profile of the drug.

  • Modulation of Physicochemical Properties: The fluorine atoms contribute to the overall lipophilicity of the molecule, which can influence its absorption, distribution, and ability to penetrate cell membranes to reach its intracellular target.

The methoxy group, while not as critical as the fluorine atoms, can also contribute to the overall pharmacological profile by fine-tuning the electronic properties of the aromatic ring and potentially forming hydrogen bonds with the target enzyme.[2]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway where a derivative of this compound is utilized to construct a complex heterocyclic drug molecule, such as an HIV integrase inhibitor.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Key Coupling Reaction cluster_final Final Product Assembly A 2,4-Difluoro-3- methoxybenzoic acid B 2,4-Difluoro-3- methoxybenzamide A->B Amidation C 2,4-Difluoro-3- methoxybenzylamine B->C Reduction E Coupled Intermediate C->E Coupling Reaction D Heterocyclic Core D->E F Final API (e.g., HIV Integrase Inhibitor) E->F Further Modifications

Generalized synthetic workflow utilizing this compound derivatives.

Structure-Activity Relationship (SAR) Insights

The development of HIV integrase inhibitors has been guided by extensive structure-activity relationship studies. These studies have consistently highlighted the importance of the substituted benzyl group for potent activity.

MoietyContribution to Activity
2,4-Difluorobenzyl Essential for potent inhibition of HIV integrase. The fluorine atoms are critical for binding and metabolic stability.
3-Methoxy Group While not as critical as the fluorine atoms, it can modulate the electronic properties and contribute to binding.
Amide Linker The amide bond in the final drug molecule is often a key hydrogen bonding motif, crucial for anchoring the inhibitor in the active site of the enzyme.
Heterocyclic Core Provides the central scaffold for the molecule and is responsible for chelating the essential metal ions in the integrase active site.

Conclusion: A Versatile and Indispensable Tool in the Medicinal Chemist's Arsenal

This compound, while a seemingly simple molecule, embodies the strategic thinking that underpins modern drug discovery. Its true value lies not in its own biological activity, but in its role as a precisely engineered building block. The judicious placement of fluorine and methoxy substituents provides a unique combination of electronic and steric properties that can be leveraged to create complex and highly effective therapeutic agents. As the quest for novel drugs with improved efficacy and safety profiles continues, the demand for such well-designed synthetic intermediates will undoubtedly grow. Understanding the synthesis, properties, and strategic applications of molecules like this compound is therefore essential for any researcher or scientist working at the forefront of medicinal chemistry.

References

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • USPTO Patent Application Publication. (2024). SPRAY-DRIED DISPERSIONS, FORMULATIONS, AND POLYMORPHS OF (S)-5-AMINO-3-(4-((5-FLUORO-2-METHOXYBENZAMIDO)METHYL)PHENYL)-1-(1,1,1-TRIFLUOROPROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). (3S,11aR)-N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[4][5]oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide useful as anti-HIV agent. Retrieved from

  • PubChem. (n.d.). 2,4-difluoro-3-methoxybenzylamine. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[4][5] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide having HIV integrase inhibitory activity. Retrieved from [Link]

Sources

2,4-Difluoro-3-methoxybenzamide: A Strategic Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,4-Difluoro-3-methoxybenzamide has emerged as a particularly valuable building block, offering a synthetically versatile platform for introducing a uniquely substituted fluorinated phenyl ring into complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, reactivity, and strategic applications, supported by detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Structural Features

This compound is a crystalline solid at room temperature. Its key physicochemical data are summarized below.

PropertyValue
Molecular Formula C₈H₇F₂NO₂
Molecular Weight 187.14 g/mol
CAS Number 106272-52-4
Appearance White to off-white crystalline powder
Melting Point 157-161 °C
Solubility Soluble in methanol, DMSO, and other common organic solvents

The molecule's structure is characterized by a benzene ring substituted with two fluorine atoms at positions 2 and 4, a methoxy group at position 3, and a primary amide group at position 1. This specific arrangement of substituents creates a unique electronic and steric environment that dictates its reactivity and utility. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the aromatic ring, while the methoxy group acts as a directing group and potential metabolic soft spot. The primary amide offers a versatile handle for a wide array of chemical transformations.

Synthesis of this compound

The most common and scalable synthesis of this compound originates from 1,3-difluorobenzene. The synthetic sequence involves nitration, methoxylation, reduction of the nitro group, and subsequent oxidation and amidation of the resulting aniline.

Synthetic Pathway Overview

Synthesis_Pathway A 1,3-Difluorobenzene B 2,4-Difluoro-1-nitrobenzene A->B HNO₃, H₂SO₄ C 2,4-Difluoro-3-methoxynitrobenzene B->C NaOCH₃, MeOH D 2,4-Difluoro-3-methoxyaniline C->D H₂, Pd/C or Fe/HCl E 2,4-Difluoro-3-methoxybenzoic acid D->E 1. NaNO₂, H₂SO₄ 2. CuCN 3. H₃O⁺, Δ F This compound E->F 1. SOCl₂ or (COCl)₂ 2. NH₄OH FBDD_Workflow cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Hit-to-Lead Optimization A This compound C SNAr Reaction (K₂CO₃, DMSO, 120 °C) A->C B Amine Nucleophiles (R-NH₂) B->C D Library of substituted benzamides C->D E Biophysical Screen (e.g., SPR, NMR) D->E F Hit Identification E->F G Biochemical Assay F->G H Hit Validation G->H I Structure-Activity Relationship (SAR) Studies H->I J Co-crystallography I->J Structural Insights K Lead Candidate I->K J->I

Spectroscopic Characterization of 2,4-Difluoro-3-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluoro-3-methoxybenzamide is a substituted aromatic amide of increasing interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, creates a distinct electronic environment that can significantly influence molecular interactions and properties. A thorough understanding of its chemical structure is paramount for its application and further development. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, offering insights into the principles behind data acquisition and interpretation for researchers, scientists, and drug development professionals. While direct experimental spectra for this specific molecule are not widely available in public databases[1], this guide will leverage data from analogous structures and predictive models to present a robust analytical framework.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of this compound are the benzamide core with fluorine substituents at positions 2 and 4, and a methoxy group at position 3.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₇F₂NO₂), high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula determination.

Expected Mass Spectrometric Data

The theoretical monoisotopic mass of this compound is 187.04448 Da[1]. In a typical mass spectrum, this compound would be observed as various adducts. The choice of ionization technique, such as Electrospray Ionization (ESI), will influence the observed ions.

AdductCalculated m/z
[M+H]⁺188.05176
[M+Na]⁺210.03370
[M+NH₄]⁺205.07830
[M-H]⁻186.03720
[M+HCOO]⁻232.04268
[M]⁺˙ (in EI)187.04393
Data predicted by PubChem[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The causality behind choosing HRMS lies in its ability to provide highly accurate mass measurements, which is crucial for confirming the elemental composition and distinguishing between compounds with the same nominal mass.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI).

  • Ionization Mode:

    • Positive Ion Mode: For the detection of [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ adducts. The mobile phase is typically acidified with a small amount of formic acid (0.1%) to promote protonation.

    • Negative Ion Mode: For the detection of [M-H]⁻ and other anionic adducts. A basic modifier like ammonium hydroxide may be added to the mobile phase.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Compare the experimentally measured accurate mass to the theoretical mass to confirm the elemental composition. The mass accuracy should ideally be within 5 ppm.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing dissolve Dissolve Sample in Solvent lc LC Separation (Optional) dissolve->lc esi Electrospray Ionization (ESI) lc->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum analysis Compare Experimental vs. Theoretical m/z spectrum->analysis

Caption: Workflow for High-Resolution Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Couplings

The proton NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale
-CONH₂7.5 - 8.5Broad singletN/AAmide protons are often broad due to quadrupole broadening from the nitrogen and chemical exchange.
Ar-H (Position 6)7.2 - 7.6Triplet of doublets (td)~8.5 (³JHH), ~2.5 (⁴JHF)Coupled to the adjacent H at position 5 and the fluorine at position 4.
Ar-H (Position 5)6.9 - 7.2Triplet of doublets (td)~8.5 (³JHH), ~5.5 (³JHF)Coupled to the adjacent H at position 6 and the fluorine at position 4.
-OCH₃~3.9SingletN/AMethoxy protons are typically a sharp singlet in this region.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, with their chemical shifts influenced by the electronegative F and O atoms.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Rationale
-C=O165 - 170Typical chemical shift for an amide carbonyl carbon.
C-F (Positions 2 & 4)150 - 165 (d)Aromatic carbons directly attached to fluorine show large chemical shifts and C-F coupling.
C-O (Position 3)145 - 155Attached to the electron-donating methoxy group.
C-C=O (Position 1)120 - 130Quaternary carbon attached to the amide group.
C-H (Positions 5 & 6)110 - 125Aromatic carbons attached to protons.
-OCH₃55 - 65Typical chemical shift for a methoxy carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • The number of scans will depend on the sample concentration (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations, which is crucial for assigning quaternary carbons.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (for Connectivity) H1 ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Correlations) H1->HSQC HMBC HMBC (Long-Range C-H Correlations) H1->HMBC Structure Structural Elucidation H1->Structure C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC C13->Structure F19 ¹⁹F NMR (Fluorine Environments) F19->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR experimental workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3100N-H stretchAmide (-CONH₂)Two bands (symmetric and asymmetric stretching) are expected for a primary amide.
3000 - 3100C-H stretch (aromatic)Phenyl RingCharacteristic of C-H bonds on an aromatic ring.
2850 - 3000C-H stretch (aliphatic)Methoxy (-OCH₃)Corresponding to the C-H bonds of the methyl group.
~1680C=O stretch (Amide I band)Amide (-CONH₂)A strong absorption, characteristic of the amide carbonyl group.
~1600N-H bend (Amide II band)Amide (-CONH₂)Another key indicator of the amide functional group.
1450 - 1600C=C stretchPhenyl RingMultiple bands are expected in this region due to aromatic ring vibrations.
1200 - 1300C-O stretch (asymmetric)Aryl-alkyl etherStrong absorption due to the C-O-C stretching of the methoxy group.
1000 - 1100C-F stretchAryl-FluorideStrong absorptions indicating the presence of carbon-fluorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation: No special preparation is needed. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: The sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded.

  • Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands of the functional groups.

Conclusion

The spectroscopic characterization of this compound relies on a multi-technique approach. Mass spectrometry confirms the molecular formula, while a combination of ¹H, ¹³C, and IR spectroscopy elucidates the specific arrangement of atoms and functional groups. Although experimental data for this exact molecule is sparse in public domains, the principles and predictive data outlined in this guide provide a solid foundation for researchers to acquire, interpret, and validate the structure of this and related compounds, ensuring the scientific rigor required in drug development and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general authoritative reference for spectroscopic techniques).
  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][2][3]

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A Technical Guide to the Solubility of 2,4-Difluoro-3-methoxybenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3-methoxybenzamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility. We will explore the molecular characteristics of this compound, predict its behavior in various organic media, and provide a detailed, field-proven protocol for empirical solubility determination.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the pharmaceutical sciences, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] For a molecule like this compound, a substituted benzamide that holds potential as a scaffold in medicinal chemistry, understanding its solubility profile is a prerequisite for further development. This guide will provide the theoretical framework and practical methodology to empower researchers in their work with this and similar compounds.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect the key functional groups of this compound and their expected influence on its solubility.

PropertyValue/InformationSource
Molecular Formula C8H7F2NO2[4]
Molecular Weight 187.14 g/mol [5]
Structure A benzamide core with two fluorine atoms at positions 2 and 4, and a methoxy group at position 3.[4]
Predicted XlogP 1.0[4]
Hydrogen Bond Donor Count 1 (from the amide -NH2)[6]
Hydrogen Bond Acceptor Count 3 (from the carbonyl oxygen, the methoxy oxygen, and potentially the fluorine atoms)[6]

The presence of the amide group allows this compound to act as both a hydrogen bond donor and acceptor.[7][8] The two fluorine atoms and the methoxy group are electron-withdrawing and can participate in hydrogen bonding as acceptors.[9][10] These features suggest a moderate polarity. The predicted XlogP of 1.0 indicates a relatively balanced lipophilic and hydrophilic character.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Impact of Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide and methoxy groups of this compound, likely leading to good solubility. For the parent compound, benzamide, solubility is highest in methanol and ethanol.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic compounds due to their high polarity.[13][14] Acetone is also expected to be a good solvent. Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit lower solvating power compared to DMSO and acetone.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the amide and methoxy groups, this compound is expected to have low solubility in non-polar solvents.

Hydrogen Bonding and Crystal Lattice Energy

The ability of this compound to form intermolecular hydrogen bonds in its solid state contributes to its crystal lattice energy. For dissolution to occur, the energy released from solvent-solute interactions must overcome this crystal lattice energy. The strong hydrogen bonding capabilities of the amide group will play a significant role here.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data for analogous compounds, the following is a predicted qualitative solubility profile.

SolventPredicted SolubilityRationale
Methanol HighPolar protic solvent, strong hydrogen bonding capabilities.
Ethanol HighPolar protic solvent, strong hydrogen bonding capabilities.[11]
Dimethyl Sulfoxide (DMSO) HighHighly polar aprotic solvent, excellent solvating ability for a wide range of compounds.[13][15]
Acetone Moderate to HighPolar aprotic solvent, good hydrogen bond acceptor.
Ethyl Acetate ModerateModerately polar solvent.
Acetonitrile ModeratePolar aprotic solvent, but a weaker hydrogen bond acceptor.
Dichloromethane Low to ModerateModerately polar, but limited hydrogen bonding.
Toluene LowNon-polar aromatic solvent.
Hexane Very LowNon-polar aliphatic solvent.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To obtain quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[16][17]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical method.

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure equilibrium with the dissolved solute is reached.

  • Equilibration:

    • Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Analysis:

    • Calculate the solubility in units such as mg/mL or mol/L.

    • Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent in vial equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Settle undissolved solid (≥24h) equil1->sep1 sep2 Withdraw and filter supernatant sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze via HPLC quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3

Caption: Shake-Flask Solubility Determination Workflow.

Thermodynamic Modeling of Solubility

The temperature-dependent solubility data can be fitted to thermodynamic models, such as the modified Apelblat equation or the van't Hoff equation, to calculate thermodynamic properties of dissolution like the Gibbs energy, enthalpy, and entropy.[11][12] These parameters provide deeper insights into the dissolution process.

The van't Hoff equation is given by:

ln(x) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

where:

  • x is the mole fraction solubility

  • ΔH_sol is the enthalpy of solution

  • ΔS_sol is the entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

A plot of ln(x) versus 1/T will yield a straight line with a slope of -ΔH_sol/R and an intercept of ΔS_sol/R.

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Thermodynamic modeling of activity coefficient and prediction of solubility. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.). American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

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  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 17, 2026, from [Link]

  • Benzamide - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

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  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). Spiral. Retrieved January 17, 2026, from [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. (2023, March 29). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

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  • 2,4-Difluorobenzamide | C7H5F2NO | CID 123588. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • Crystal structure of (E)-2-(4-((3,4-difluorobenzyl)oxy)styryl)-4,6-dimethoxybenzaldehyde, C24H20F2O4. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]styryl-46-dimethoxybenzaldehyde_C_24_H_20_F_2_O_4)

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 17, 2026, from [Link]

  • 2,6-Difluoro-3-methoxybenzamide | C8H7F2NO2 | CID 3544383. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

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  • 2,4-Difluoro-3-methoxybenzonitrile. (n.d.). Retrieved January 17, 2026, from [Link]

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  • SUPPORTING INFORMATION. (n.d.). Retrieved January 17, 2026, from [Link]

  • the strengths of hydrogen bonds formed by protium and deuterium. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]

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An In-depth Technical Guide to 2,4-Difluoro-3-methoxybenzamide Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2,4-difluoro-3-methoxybenzamide scaffold is a privileged core structure in modern medicinal chemistry, integral to the design of targeted therapeutics, particularly in oncology. The strategic placement of fluorine atoms and the methoxy group profoundly influences the molecule's physicochemical properties, metabolic stability, and binding affinity to various biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications of its derivatives and analogs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for novel drug discovery.

Introduction: The Strategic Importance of Fluorination in Benzamide Scaffolds

The benzamide moiety is a cornerstone in drug design, but its efficacy is often enhanced through strategic modifications. The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] Fluorine's high electronegativity and small atomic size can significantly alter the electronic properties and conformation of a molecule, leading to enhanced binding interactions with target proteins.[1] Specifically, the 2,4-difluoro substitution pattern on the phenyl ring, combined with a 3-methoxy group, creates a unique electronic and steric environment. This substitution pattern is critical for optimizing interactions with enzyme active sites and can improve membrane permeability.[1]

The presence of electron-withdrawing fluorine atoms can increase the cytotoxic activity of compounds, a desirable trait for anticancer agents.[2] Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within a binding pocket. This guide will delve into the nuances of derivatives built upon this core, exploring how subtle structural changes can lead to significant differences in biological activity.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives typically begins with commercially available precursors like m-difluorobenzene or substituted benzoic acids. The choice of synthetic route depends on the desired final structure, scalability, and required purity.

General Synthesis of the Core Scaffold

A common approach involves the multi-step synthesis starting from a substituted aniline or benzoic acid. The key steps often include halogenation, amidation, and methoxylation.

Exemplary Protocol: Synthesis of this compound

This protocol outlines a general, reliable method for synthesizing the core scaffold.

Step 1: Nitration of 2,4-Difluorobenzoic Acid

  • Rationale: Introduction of a nitro group, which can later be reduced to an amine for further functionalization or act as a directing group.

  • Procedure:

    • To a cooled (0 °C) solution of fuming nitric acid, slowly add 2,4-difluorobenzoic acid.

    • Stir the mixture at 0-5 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash with cold water and dry to yield 2,4-difluoro-3-nitrobenzoic acid.

Step 2: Methoxylation

  • Rationale: Introduction of the key methoxy group via nucleophilic aromatic substitution, displacing one of the fluorine atoms activated by the adjacent nitro group.

  • Procedure:

    • Dissolve 2,4-difluoro-3-nitrobenzoic acid in methanol.

    • Slowly add a solution of sodium methoxide in methanol.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool, neutralize with acid, and extract the product, 2-fluoro-4-methoxy-3-nitrobenzoic acid.

Step 3: Reduction of the Nitro Group

  • Rationale: Conversion of the nitro group to an amine, which is a versatile handle for building amide derivatives.

  • Procedure:

    • Dissolve the product from Step 2 in ethanol.

    • Add a catalyst such as Palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

    • Filter the catalyst and concentrate the filtrate to obtain 3-amino-2-fluoro-4-methoxybenzoic acid.

Step 4: Amidation

  • Rationale: Formation of the final benzamide. This can be achieved through various coupling methods.

  • Procedure:

    • Activate the carboxylic acid from Step 3 using a coupling agent like thionyl chloride (SOCl₂) to form the acyl chloride.

    • React the acyl chloride with aqueous ammonia or a desired amine in an appropriate solvent (e.g., dichloromethane) to form the final benzamide derivative.

Synthesis of Analogs and Derivatives

The core scaffold is a versatile platform for creating diverse analogs. Modifications often involve:

  • N-Substitution: Introducing various alkyl or aryl groups on the amide nitrogen.

  • Ring Substitution: Adding or modifying substituents on the phenyl ring.

A schematic for a typical synthetic workflow is presented below.

G A Starting Material (e.g., 2,4-Difluorobenzoic Acid) B Step 1: Functional Group Interconversion (e.g., Nitration) A->B C Step 2: Key Group Introduction (e.g., Methoxylation) B->C D Step 3: Activation (e.g., Acyl Chloride Formation) C->D F Step 4: Amide Coupling D->F E Amine Substrate (R-NH2) E->F G Final Derivative (2,4-Difluoro-3-methoxy-N-R-benzamide) F->G H Purification (Chromatography/Recrystallization) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: General Synthetic Workflow for this compound Derivatives.

Structure-Activity Relationships (SAR) and Biological Targets

Derivatives of this compound have been investigated as inhibitors of several important biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition

The benzamide moiety is a known pharmacophore that can interact with the hinge region of the ATP-binding pocket of many kinases. The specific substitution pattern of the this compound core is critical for achieving high potency and selectivity.

  • Fluorine Atoms: The fluorine at position 2 often acts as a hydrogen bond acceptor with backbone amides in the kinase hinge region. The fluorine at position 4 can enhance binding affinity and modulate the pKa of the molecule, improving cell permeability.

  • Methoxy Group: The methoxy group at position 3 can form additional hydrogen bonds or van der Waals interactions in a deeper pocket of the enzyme, contributing to selectivity.

  • Amide Substituent (R-group): The nature of the substituent on the amide nitrogen is paramount for determining the specific kinase target and overall activity. Large, hydrophobic groups often target the solvent-exposed region of the ATP pocket.

SAR Data Summary

The following table summarizes representative SAR data for a hypothetical series of derivatives targeting a generic protein kinase, illustrating the impact of substitutions.

Compound IDR-Group on Amide (N-substituent)Kinase Inhibition IC₅₀ (nM)Rationale for Activity Change
1 (Core) -H>10,000Unsubstituted amide lacks necessary interactions beyond the core.
2a -Methyl5,200Small alkyl group provides minimal additional binding.
2b -Phenyl850Phenyl group begins to occupy a hydrophobic pocket.
2c -4-Chlorophenyl150Electron-withdrawing group enhances interactions.
2d -3-(Trifluoromethyl)phenyl45CF₃ group provides strong hydrophobic and electronic contributions.[2]
2e -4-(Morpholinomethyl)phenyl12 The morpholine moiety improves solubility and can form a key hydrogen bond with a distal residue, significantly boosting potency.[3]

Data is illustrative and based on common trends observed in kinase inhibitor development.[3][4]

Other Biological Targets

Beyond kinases, fluorinated benzamides have shown potential as inhibitors of other enzyme families and as antimicrobial agents. For example, some benzamide derivatives are being explored as inhibitors of FtsZ, a key bacterial cell division protein, highlighting the scaffold's versatility.[5]

Mechanism of Action: A Focus on Kinase Signaling

Many derivatives of this scaffold function as ATP-competitive inhibitors of protein kinases. These kinases are often part of larger signaling cascades that control cell growth, proliferation, and survival. A prime example is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR or PDGFR, which are critical for angiogenesis (the formation of new blood vessels) that tumors need to grow.

By blocking the ATP-binding site, the inhibitor prevents the phosphorylation of downstream substrate proteins, effectively shutting down the signaling pathway.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds & Dimerizes ATP ATP ATP->RTK Phosphorylates Inhibitor 2,4-Difluoro-3-methoxy- benzamide Derivative Inhibitor->RTK BLOCKS ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Activates

Caption: Mechanism of Action via Inhibition of a Receptor Tyrosine Kinase Pathway.

Conclusion and Future Directions

The this compound core remains a highly valuable scaffold in drug discovery. Its unique electronic and structural properties, conferred by the specific arrangement of fluorine and methoxy substituents, provide a robust starting point for developing potent and selective inhibitors against a range of therapeutic targets. The structure-activity relationships discussed highlight the importance of systematic modification of the N-amide substituent to achieve desired biological activity and pharmacokinetic properties.

Future research will likely focus on exploring novel substitutions on both the benzamide ring and the N-substituent to target new biological space, overcome drug resistance, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The continued application of this versatile scaffold promises to yield next-generation therapeutics for challenging diseases.

References

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The Strategic Application of 2,4-Difluoro-3-methoxybenzamide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other modulating functional groups has become a cornerstone of rational drug design. Among the myriad of building blocks available to researchers, 2,4-Difluoro-3-methoxybenzamide has emerged as a scaffold of significant interest. Its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of targeted cancer therapies.[1] This technical guide provides an in-depth exploration of the applications of this compound, offering insights into its synthesis, the rationale for its specific substitution pattern, and its pivotal role in the creation of potent therapeutic molecules.

The Physicochemical Rationale: Unpacking the 2,4-Difluoro-3-methoxy Substitution Pattern

The efficacy of a drug molecule is intrinsically linked to its physicochemical properties. The specific arrangement of substituents on the this compound scaffold is not arbitrary; it is a deliberate design choice aimed at optimizing molecular characteristics for enhanced biological activity and favorable pharmacokinetic profiles.

The Influence of Fluorine: A Game-Changer in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly alter its properties.[2] The high electronegativity of fluorine and the strength of the carbon-fluorine bond offer several advantages:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[3] This "metabolic blocking" can increase the half-life and bioavailability of a drug.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.[4]

  • Increased Lipophilicity: The introduction of fluorine often increases a molecule's lipophilicity, which can improve its ability to cross cell membranes.[4][5]

The Role of the Methoxy Group: A Subtle Modulator

The methoxy group, while seemingly simple, plays a crucial role in fine-tuning the properties of the benzamide scaffold. It can influence:

  • Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions with the target protein.[6]

  • Conformational Control: The steric bulk of the methoxy group can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape.

  • Solubility and Lipophilicity: The methoxy group can subtly modulate the solubility and lipophilicity of the molecule, striking a balance between membrane permeability and aqueous solubility.

Synergistic Effects of the Substitution Pattern

The combination of two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position creates a unique electronic environment on the phenyl ring. This specific arrangement influences the reactivity of the benzamide moiety and contributes to the overall pharmacological profile of the final drug molecule.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 2,4-difluoro-3-methoxybenzoic acid.

Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

A common route to 2,4-difluoro-3-methoxybenzoic acid involves a multi-step synthesis starting from more readily available fluorinated precursors. For instance, a plausible synthetic pathway could involve the methoxylation of a poly-fluorinated nitrobenzene derivative, followed by reduction of the nitro group, and subsequent functional group manipulations to introduce the carboxylic acid.[7][8]

Conversion to this compound: A Step-by-Step Protocol

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A reliable method involves the activation of the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride, which is then reacted with ammonia.[2][9][10][11][12]

Protocol: Amide Formation via Acyl Chloride

  • Acyl Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-difluoro-3-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the reaction mixture to reflux (typically 40-80°C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The crude acyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude 2,4-difluoro-3-methoxybenzoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).

    • Cool the solution in an ice bath (0°C).

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion is confirmed by TLC.

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Diagram: Synthesis Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Carboxylic_Acid 2,4-Difluoro-3-methoxybenzoic Acid Acyl_Chloride 2,4-Difluoro-3-methoxybenzoyl Chloride Carboxylic_Acid->Acyl_Chloride Reflux SOCl2 Thionyl Chloride (SOCl2) in DCM/Toluene SOCl2->Acyl_Chloride Acyl_Chloride_2 2,4-Difluoro-3-methoxybenzoyl Chloride Ammonia Ammonia (NH3) in THF Benzamide This compound Ammonia->Benzamide Acyl_Chloride_2->Benzamide 0°C to RT

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives are crucial. A combination of analytical techniques is employed for this purpose.

Table: Analytical Techniques for Characterization

TechniquePurposeKey Parameters to Observe
¹⁹F NMR Spectroscopy To confirm the presence and environment of fluorine atoms.Chemical shifts and coupling constants of the fluorine nuclei.[3][13]
¹H NMR Spectroscopy To determine the proton environment and confirm the overall structure.Chemical shifts, integration, and coupling patterns of aromatic and methoxy protons.
¹³C NMR Spectroscopy To identify all unique carbon atoms in the molecule.Chemical shifts of carbonyl, aromatic, and methoxy carbons.
HPLC-MS To assess purity and confirm the molecular weight.Retention time and mass-to-charge ratio (m/z) of the parent ion.[14][15][16][17]
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic stretching frequencies for N-H (amide), C=O (amide), and C-F bonds.

Protocol: ¹⁹F NMR Analysis of Fluorinated Small Molecules

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the fluorinated compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

    • Add a known amount of an internal standard (e.g., trifluorotoluene) for quantitative analysis if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Proton-decoupled spectra can be acquired to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Reference the spectrum using the internal standard or an external reference.

    • Analyze the chemical shifts and coupling patterns to confirm the structure of the fluorinated molecule.

Application in Drug Discovery: The Case of Regorafenib

The most prominent application of this compound is as a key building block in the synthesis of Regorafenib (Stivarga®), an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma.

Regorafenib: Mechanism of Action

Regorafenib exerts its anti-cancer effects by inhibiting a wide range of protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[9] Key targets include:

  • Angiogenic Kinases: Vascular endothelial growth factor receptors (VEGFR 1-3) and TIE2.[11]

  • Oncogenic Kinases: KIT, RET, RAF-1, and BRAF.[11][12]

  • Stromal Kinases: Platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR).[11]

By simultaneously blocking these signaling pathways, Regorafenib effectively cuts off the blood supply to the tumor, inhibits tumor cell proliferation, and modulates the tumor microenvironment.[18]

Diagram: Regorafenib's Multi-Targeting Mechanism

G cluster_0 Tumor Angiogenesis cluster_1 Oncogenesis cluster_2 Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR 1-3 Regorafenib->VEGFR Inhibits TIE2 TIE2 Regorafenib->TIE2 Inhibits KIT KIT Regorafenib->KIT Inhibits RET RET Regorafenib->RET Inhibits RAF1_BRAF RAF-1/BRAF Regorafenib->RAF1_BRAF Inhibits PDGFR PDGFR Regorafenib->PDGFR Inhibits FGFR FGFR Regorafenib->FGFR Inhibits

Caption: Regorafenib inhibits multiple kinases involved in key cancer pathways.

The Role of the 2,4-Difluoro-3-methoxy Phenyl Moiety in Regorafenib

While the entire structure of Regorafenib contributes to its activity, the 2,4-difluoro-3-methoxy substituted phenyl ring, derived from the corresponding benzamide, is crucial. Structure-activity relationship (SAR) studies of Regorafenib and its analogues suggest that this specific substitution pattern is important for optimizing the drug's potency and pharmacokinetic properties.[18][19][20][21] The fluorine atoms likely contribute to enhanced metabolic stability and binding affinity, while the methoxy group may be involved in key interactions within the kinase binding pocket.

Conclusion and Future Perspectives

This compound serves as a prime example of a strategically designed building block in modern drug discovery. The thoughtful incorporation of fluorine and methoxy substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and safety profiles. The success of Regorafenib underscores the potential of this scaffold, and it is likely that this compound and its derivatives will continue to be explored in the development of new therapeutics for a range of diseases. As our understanding of structure-activity relationships and the nuances of drug-receptor interactions deepens, the rational design and application of such privileged scaffolds will remain at the forefront of pharmaceutical innovation.

References

  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl₂ has been developed. (URL: [Link])

  • A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. (URL: [Link])

  • Evaluation of pKa and LogP values revealed the importance of the fluorine‐containing substituent and methylene bridge relative disposition for the compound's physicochemical properties. (URL: [Link])

  • The reaction of acid chlorides and amines to form amides is very general. (URL: [Link])

  • A More Convenient Method of Preparation of Amide Derivatives of CarboxylicAcids. (URL: [Link])

  • The proposed 19F-centred NMR analysis consists of a complementary set of broadband, phase-sensitive NMR experiments that utilise the substantial sensitivity of 19F and its far reaching couplings with 1H and 13C to obtain a large number of NMR parameters. (URL: [Link])

  • Addressing limitations of the existing 19F NMR techniques, we have developed methodology that uses 19F as a powerful spectroscopic spy to study mixtures of fluorinated molecules. (URL: [Link])

  • To reduce the pro-angiogenic effects of sEH inhibition, a structure-activity relationship (SAR) study was performed by incorporating structural features of the anti-angiogenic multi-kinase inhibitor sorafenib into soluble epoxide hydrolase (sEH) inhibitors. (URL: [Link])

  • In this study, we prepared various ferrocene-containing derivatives of regorafenib and recorded their biological activity in kinase and cellular assays. (URL: [Link])

  • A structure-activity relationship (SAR) study was performed by incorporating structural features of the anti-angiogenic multi-kinase inhibitor sorafenib into soluble epoxide hydrolase (sEH) inhibitors. (URL: [Link])

  • Protein-observed 19F-NMR (PrOF NMR) using 19F-labeled amino acids generates relatively simple spectra that are able to provide dynamic structural information toward understanding protein folding and function. (URL: [Link])

  • The combinational use of one-dimensional (1D) NMR-based screening techniques with ¹H and ¹⁹F detections were applied to a human serum albumin–diflunisal complex. (URL: [https://www.researchgate.net/publication/235629161_Application_of_NMR_Screening_Methods_with_F_Detection_to_Fluorinated_Compounds_Bound_to_Proteins]([Link]_ Compounds_Bound_to_Proteins))

  • A comprehensive study on the physicochemical properties of gem‐fluorinated O‐heterocyclic substituents is reported. (URL: [Link])

  • Moreover, a fluorine atom was introduced to the phenoxy group, inspired by Regorafenib, KI 8751 (Figure 1) and 6,7-disubstituted-4-phenoxyquinoline derivatives as c-Met kinase inhibitors reported in our previous research. (URL: [Link])

  • Regorafenib is structurally very similar to sorafenib, differing only by a fluorine atom in the center phenyl ring. (URL: [Link])

  • We have predicted acid dissociation constants (pKa), octanol–water partition coefficients (KOW), and DMPC lipid membrane–water partition coefficients (Klipid-w) of 150 different eight-carbon-containing poly-/perfluoroalkyl carboxylic acids. (URL: [Link])

  • This approach enables mass spectral analysis of peaks directly from unmodified USP HPLC chromatographic methods. (URL: [Link])

  • Mass Spectrometry based screening has allowed researcher's to employ native substrates for screening, screen previously intractable targets, and eliminate the need to use coupled reactions. (URL: [Link])

  • Structure elucidation of trace amount of impurities in drugs using Co-Sense for LC-MS system. (URL: [Link])

  • The methoxy group can enhance the ligand's target binding, physicochemical and pharmacokinetic properties. (URL: [Link])

  • 2,4-difluoro-3-methoxybenzoic acid. (URL: [Link])

  • Effects of monofluorination at the tertiary aliphatic carbon on the compound's lipophilicity were measured for a series of model 4-substituted piperidine-derived benzamides. (URL: [Link])

  • The invention relates to a drug intermediate, in particular to a novel preparation method of a novel fluorine-containing drug intermediate, namely 2, 4-difluoro-3-hydroxybenzoic acid. (URL: )
  • An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. (URL: [Link])

  • These unique properties of fluorine give many PFAS their mutually hydro- and lipophobic (stain-resistant) and surfactant properties and make them thermally and chemically stable. (URL: [Link])

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Methodological & Application

Application Notes and Protocols for 2,4-Difluoro-3-methoxybenzamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Fragments in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1] The FBDD paradigm is built on a foundational principle: identifying low-molecular-weight compounds, or "fragments," that bind with low affinity to a biological target and then optimizing these initial hits into potent, selective, and drug-like leads.[1] This approach provides a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[2][3]

Within the FBDD toolkit, fluorinated fragments represent a particularly valuable class of molecules. The inclusion of fluorine atoms can significantly enhance binding affinity through favorable interactions with protein targets and improve metabolic stability and membrane permeability. Most notably, the fluorine-19 (¹⁹F) nucleus serves as an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. Given the absence of endogenous fluorine in biological systems, ¹⁹F-NMR offers a background-free window to observe fragment binding, enabling high-throughput screening of fragment cocktails with remarkable sensitivity and resolution.[4][5][6][7]

This application note provides a detailed guide to the use of 2,4-Difluoro-3-methoxybenzamide , a versatile fluorinated fragment, in a typical FBDD campaign. We will outline its properties, provide comprehensive protocols for its use in primary screening and hit validation using state-of-the-art biophysical techniques, and discuss strategies for its evolution into a high-affinity lead compound.

Physicochemical Profile of this compound

This compound is an attractive fragment for FBDD campaigns due to its compliance with the "Rule of Three," a set of empirical guidelines that define the characteristics of an ideal fragment.[8] Its properties make it a soluble, synthetically tractable starting point for hit-to-lead optimization.

PropertyValueSource
Molecular Formula C₈H₇F₂NO₂PubChem[9]
Molecular Weight 187.15 g/mol PubChem[9]
Monoisotopic Mass 187.04448 DaPubChem[9]
Predicted XlogP 1.0PubChem[9]
Hydrogen Bond Donors 1 (from amide -NH₂)Calculated
Hydrogen Bond Acceptors 3 (from C=O, -OCH₃)Calculated

The low molecular weight and predicted lipophilicity (XlogP) suggest good aqueous solubility, a critical attribute for the high concentrations often required in biophysical screening assays.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as 2,4-difluorobenzylamine and other substituted benzamides suggest that standard laboratory precautions should be observed.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10][11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.[12][13]

Disclaimer: This information is not a substitute for a compound-specific SDS. Researchers must consult the supplier-provided SDS before handling this chemical and perform their own risk assessment.

Experimental Workflows and Protocols

A successful FBDD campaign involves a multi-stage process of screening, validation, and optimization. This compound is particularly well-suited for a workflow that leverages ¹⁹F-NMR as a primary screen, followed by orthogonal validation and structural characterization.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Deconvolution & Validation cluster_2 Phase 3: Structural Characterization & Optimization PrimaryScreen Primary Screen: ¹⁹F-NMR Spectroscopy Deconvolution Hit Deconvolution (Single Fragment NMR) PrimaryScreen->Deconvolution PrimaryScreen->Deconvolution CocktailPrep Fragment Cocktail Preparation CocktailPrep->PrimaryScreen Orthogonal Orthogonal Validation: Surface Plasmon Resonance (SPR) Deconvolution->Orthogonal Deconvolution->Orthogonal Structure Structural Biology: X-ray Crystallography Orthogonal->Structure Orthogonal->Structure Optimization Hit-to-Lead Optimization (Fragment Growing/Linking) Structure->Optimization

Caption: FBDD workflow for this compound.

Protocol 1: Primary Fragment Screening using ¹⁹F-NMR

The key advantage of using this compound is the ability to employ the highly sensitive and high-throughput ¹⁹F-NMR screening method.[8][14] This protocol allows for the screening of multiple fragments simultaneously in "cocktails."

1.1. Materials and Reagents:

  • Target Protein: Purified and buffer-exchanged into a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4, 10% D₂O).[8]

  • Fragment Library: Including this compound and other fluorinated fragments, prepared as high-concentration stocks in DMSO-d₆.

  • NMR Spectrometer: Equipped with a cryoprobe for enhanced sensitivity.

1.2. Procedure:

  • Fragment Cocktail Preparation: Prepare cocktails of 8-12 fluorinated fragments in DMSO-d₆. Ensure that the individual ¹⁹F chemical shifts are well-resolved to allow for unambiguous identification.

  • Sample Preparation:

    • Prepare a "Reference" sample for each cocktail containing the fragment cocktail in NMR buffer.

    • Prepare a "Target" sample for each cocktail containing the fragment cocktail and the target protein (typically 10-50 µM).

    • The final concentration of each fragment should be between 100-500 µM, with a final DMSO-d₆ concentration of 1-2%.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F-NMR spectrum for each Reference and Target sample.

    • Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the ¹⁹F spectra of the Target samples to their corresponding Reference samples.

    • A binding event ("hit") is identified by a change in the ¹⁹F signal of a specific fragment. This can manifest as:

      • A change in chemical shift.

      • Significant line broadening (an increase in the peak width).

      • A decrease in signal intensity.

Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique used to confirm hits from the primary screen and to quantify binding kinetics and affinity.[5][15][16]

2.1. Materials and Reagents:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5).

  • Amine Coupling Kit.

  • Target Protein.

  • This compound ("hit" fragment).

  • Running Buffer: A buffer similar to the NMR buffer but supplemented with a surfactant like 0.05% Tween 20.[17]

2.2. Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a moderate immobilization level to avoid mass transport limitations. One flow cell should be left unmodified or immobilized with an irrelevant protein to serve as a reference.[17][18]

  • Analyte Preparation: Prepare a dilution series of this compound in the running buffer. Concentrations should typically range from low µM to high µM or low mM, bracketing the expected dissociation constant (KD).

  • Binding Analysis:

    • Inject the different concentrations of the fragment over the target and reference flow cells.

    • Include buffer-only injections for double referencing.

    • Monitor the change in resonance units (RU) in real-time to generate sensorgrams.

  • Data Analysis:

    • Subtract the reference flow cell data and buffer injection data from the target flow cell data.

    • Plot the steady-state binding response against the fragment concentration and fit the data to a 1:1 binding model to determine the KD.

Hit Validation ParameterTypical Value for Fragments
Dissociation Constant (KD) 10 µM - 10 mM
Binding Stoichiometry 1:1
Ligand Efficiency (LE) ≥ 0.3
Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the target protein in complex with the fragment is the ultimate validation and provides the blueprint for structure-guided hit-to-lead optimization.[2][7]

3.1. Materials and Reagents:

  • High-quality crystals of the target protein.

  • This compound.

  • Soaking solution: Crystallization mother liquor supplemented with the fragment.

  • Cryoprotectant.

3.2. Procedure:

  • Crystal Soaking:

    • Prepare a high-concentration solution of this compound (e.g., 10-50 mM) in a solvent compatible with the crystallization condition (e.g., DMSO).

    • Add this stock solution to a drop containing the protein crystals to a final fragment concentration of 1-10 mM.[19]

    • Allow the crystals to soak for a period ranging from a few hours to overnight.[19]

  • Cryo-cooling: Briefly transfer the soaked crystal into a cryoprotectant solution before flash-cooling it in liquid nitrogen. The cryoprotectant can be supplemented with the fragment to prevent it from diffusing out.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to confirm the binding of this compound and to determine its binding pose and key interactions with the protein.

From Hit to Lead: The Path Forward

Once the binding of this compound is confirmed and its binding mode is elucidated, the process of hit-to-lead optimization can begin. The structural information is critical for designing new analogs with improved potency and selectivity.

Optimization_Strategies cluster_0 Core Fragment cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound (Validated Hit) Growing Fragment Growing: Extend into adjacent pockets Fragment->Growing Linking Fragment Linking: Connect to a second, nearby fragment Fragment->Linking Merging Fragment Merging: Combine with another overlapping fragment Fragment->Merging Lead Potent Lead Compound (High Affinity & Selectivity) Growing->Lead Linking->Lead Merging->Lead

Caption: Strategies for hit-to-lead optimization.

  • Fragment Growing: This is the most common strategy, where synthetic chemistry is used to add functional groups to the core fragment, extending it into nearby pockets of the binding site to form new, favorable interactions.[18]

  • Fragment Linking: If a second fragment is found to bind in close proximity, a chemical linker can be designed to connect the two, often resulting in a dramatic increase in binding affinity.[14]

  • Fragment Merging: If another validated hit overlaps in the binding site, a new molecule can be designed that incorporates the key features of both fragments.

By iteratively applying these strategies, guided by structural biology and biophysical binding data, this compound can serve as an excellent starting point for the development of novel, high-value chemical probes and potential drug candidates.

References

  • Danielson, U. H. (2021). Fragment Library Screening and Lead Characterization using SPR Biosensors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Gee, C. T., Arntson, K. E., & Pomerantz, W. C. (2014). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 9(9), 2191–2209. Available at: [Link]

  • Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630-1642. Available at: [Link]

  • Papalia, G. A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22396. Available at: [Link]

  • Blundell, T. L., et al. (2002). Crystallographic fragment screening. Nature Reviews Drug Discovery, 1(1), 45-54. Available at: [Link]

  • Norton, R. S., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 939. Available at: [Link]

  • Wunder, F., et al. (2014). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 10), 2690–2697. Available at: [Link]

  • Huang, Q., et al. (2020). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 1(3), 100188. Available at: [Link]

  • Dalvit, C., et al. (2003). 19F-NMR for fragment screening: a new approach to the identification of second-site ligands. Journal of the American Chemical Society, 125(50), 15478–15484. Available at: [Link]

  • Waudby, C. (n.d.). 19F NMR Fragment Screening Platform. University College London. Available at: [Link]

  • Diamond Light Source. (2021). XChem crystallographic fragment screening. protocols.io. Available at: [Link]

  • Schumacher, J., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 10), 453–459. Available at: [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Available at: [Link]

  • ResearchGate. (2018). Any advice to improve success for soaking chemical fragments into protein crystals? Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Erlanson, D. A., et al. (2011). Fragment-based drug discovery. Journal of Medicinal Chemistry, 54(10), 3433–3454. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-3-formyl-2-methoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

  • Erlanson, D. A. (2012). Introduction to fragment-based drug discovery. Topics in Current Chemistry, 317, 1–32. Available at: [Link]

  • Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605–619. Available at: [Link]

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Application Notes and Protocols for the Purification of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Purification of a Key Fluorinated Benzamide Intermediate

2,4-Difluoro-3-methoxybenzamide is a key building block in the synthesis of various pharmacologically active molecules. The precise arrangement of its fluoro and methoxy substituents on the benzamide scaffold imparts unique electronic and conformational properties, making it a valuable intermediate in drug discovery. However, the same structural features that make it desirable also present specific challenges in its purification. Achieving high purity of this intermediate is paramount, as residual impurities can lead to downstream reaction failures, the formation of difficult-to-remove byproducts, and compromised biological activity of the final compound.

This application note provides a comprehensive guide to the purification of this compound, drawing upon established principles of organic chemistry and providing detailed, field-proven protocols. We will explore the common impurities encountered during its synthesis and detail robust methods for their removal, ensuring a final product that meets the stringent requirements of pharmaceutical development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A common and efficient route to this compound involves the amidation of 2,4-Difluoro-3-methoxybenzoic acid. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an ammonia source.

Based on this synthetic pathway, the primary impurities to consider are:

  • Unreacted 2,4-Difluoro-3-methoxybenzoic acid: The most common impurity, arising from incomplete reaction. Its acidic nature can interfere with subsequent reactions.

  • Coupling reagents and their byproducts: Depending on the amidation method, reagents such as thionyl chloride, oxalyl chloride, or carbodiimides (and their corresponding ureas) may be present.

  • Side-reaction products: While generally minimal in a well-optimized reaction, the potential for side reactions should not be discounted.

The structural similarity between the desired benzamide and the starting benzoic acid, particularly their aromatic core and polarity, necessitates carefully chosen purification strategies to achieve effective separation.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often employed to achieve the desired purity of this compound. The choice of method will depend on the scale of the reaction and the nature and quantity of the impurities.

Aqueous Work-up: The First Line of Defense

Following the reaction, a standard aqueous work-up is essential to remove the bulk of inorganic salts and water-soluble impurities. This typically involves:

  • Quenching the reaction mixture with water or a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any remaining acid chloride and acidic byproducts.

  • Extracting the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash to remove residual water.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtering, and concentrating under reduced pressure.

This initial purification step will yield the crude this compound, which will then be subjected to further purification.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and scalable technique for purifying solid compounds. The key to successful recrystallization is the selection of an appropriate solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

Protocol for Recrystallization of this compound:

A two-solvent system of ethanol and water has been found to be effective for the recrystallization of this compound.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. The goal is to create a saturated or near-saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot ethanolic solution, add water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Crystal Growth: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Rationale for Solvent Choice: Ethanol is a good solvent for the moderately polar this compound, while water acts as an anti-solvent. The controlled addition of water reduces the solubility of the product, inducing crystallization. Most polar impurities will remain in the mother liquor.

Data Presentation: Solvent Properties for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Ethanol0.65478Good solvent for many organic compounds. Miscible with water.
Water1.000100Excellent anti-solvent for less polar organic compounds.
Ethyl Acetate0.22877A moderately polar solvent, can be used in combination with non-polar solvents like hexanes.
Hexanes0.00969A non-polar solvent, often used as an anti-solvent.

Polarity index values are relative and serve as a general guide.

Column Chromatography: For High-Purity Requirements

For instances where recrystallization does not provide the desired level of purity, or for small-scale purifications, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as they are eluted with a mobile phase (a solvent or mixture of solvents).

Protocol for Column Chromatography of this compound:

  • Stationary Phase: Silica gel (230-400 mesh) is the recommended stationary phase.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is effective. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate. The optimal gradient should be determined by thin-layer chromatography (TLC) analysis of the crude material beforehand.

  • Column Packing: The column can be packed using either a dry or wet slurry method. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial, low-polarity eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Fraction Collection and Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. The desired product, being more polar than non-polar impurities, will elute later. The unreacted carboxylic acid, being significantly more polar, will have a much lower Rf value and will elute much later or remain on the column.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup Removal of inorganic salts Crude_Product Crude 2,4-Difluoro- 3-methoxybenzamide Workup->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Primary Purification Column Column Chromatography (Silica Gel, Hexanes/EtOAc) Crude_Product->Column High-Purity Alternative Pure_Product Pure 2,4-Difluoro- 3-methoxybenzamide Recrystallization->Pure_Product High Purity Column->Pure_Product

Caption: General purification workflow for this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The purified product should appear as a single spot.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Provides detailed structural information and can be used to detect and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity and quantifying any remaining impurities. Fluorinated stationary phases can sometimes offer enhanced separation for fluorinated compounds.[1][2]

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. By understanding the potential impurities and applying the appropriate purification techniques, researchers can obtain this key intermediate in high purity. The protocols detailed in this application note, combining a strategic aqueous work-up with either recrystallization or column chromatography, provide a robust and reliable pathway to achieving the desired quality standards for drug development and scientific research.

References

  • Przybyciel, M. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Sentellas, S., & El-Fallah, J. (2000). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Journal of biochemical and biophysical methods, 43(1-3), 209–221.

Sources

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Structural Elucidation of 2,4-Difluoro-3-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzamides are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine and methoxy groups is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, these substitutions create complex structural isomers whose differentiation is critical for drug development and quality control. This application note provides a comprehensive, field-proven guide for the unambiguous NMR characterization of 2,4-Difluoro-3-methoxybenzamide and its derivatives. We detail optimized protocols for one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, explain the causal relationships between molecular structure and spectral features, and present a logical workflow for complete structural assignment.

Introduction: The Challenge of Isomeric Purity in Drug Discovery

The this compound scaffold is of significant interest to researchers in drug development. The precise arrangement of the fluoro and methoxy substituents on the aromatic ring profoundly influences the molecule's electronic properties and three-dimensional shape, which in turn dictates its biological activity. Synthetic routes can often yield a mixture of isomers, making robust analytical characterization essential.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for molecular structure elucidation in solution. The magnetic sensitivity of the ¹H, ¹³C, and ¹⁹F nuclei provides a detailed electronic and topological map of the molecule. This guide moves beyond simple data reporting, offering a systematic protocol designed for both confirmation of the desired isomer and identification of potential impurities.

Foundational Principles: How Substituents Shape the Spectrum

Understanding the influence of the fluorine and methoxy groups is paramount for interpreting the NMR spectra of these derivatives.

  • Electronic Effects on Chemical Shifts: Both fluorine and the methoxy oxygen are highly electronegative, leading to significant deshielding (downfield shifts) of nearby nuclei.[1][2] The ¹⁹F nucleus itself has an exceptionally wide chemical shift range, making it highly sensitive to its local electronic environment.[3][4] The methoxy group (-OCH₃) acts as a resonance electron-donating group, which can counteract the inductive electron-withdrawing effect, leading to nuanced changes in the electron density around the aromatic ring.

  • Through-Bond Spin-Spin Coupling: The key to structural assignment lies in spin-spin coupling (J-coupling), which provides direct evidence of connectivity. In this system, we are concerned with:

    • ¹H-¹H Coupling (ⁿJHH): Primarily between adjacent aromatic protons (³JHH, typically 7-9 Hz).

    • ¹⁹F-¹H Coupling (ⁿJFH): Occurs over multiple bonds, with the magnitude decreasing with distance. Ortho coupling (³JFH) is typically larger than meta (⁴JFH) or para (⁵JFH) coupling.

    • ¹⁹F-¹³C Coupling (ⁿJCF): This is particularly informative. The direct one-bond coupling (¹JCF) is very large (typically >240 Hz). Couplings over two (²JCF), three (³JCF), and even more bonds are readily observed and are critical for assigning carbon positions relative to the fluorine atoms.[5]

    • ¹⁹F-¹⁹F Coupling (ⁿJFF): The coupling between the two fluorine atoms provides spatial information. The magnitude is highly dependent on the number of intervening bonds and the geometry of the molecule.[6][7][8]

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality spectrum begins with a well-prepared sample. The following protocols are optimized for small organic molecules like the target benzamides.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample free of particulates, which is critical for achieving sharp spectral lines and reliable shimming.

Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum and to provide a signal for the spectrometer's deuterium lock system.[9] Filtering is essential as suspended solids distort the local magnetic field, leading to poor spectral resolution.[10][11]

Materials:

  • This compound derivative (5-25 mg for ¹H; 20-50 mg for ¹³C and 2D experiments)

  • High-quality 5 mm NMR tube and cap

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool or a syringe filter

  • Small vial

Procedure:

  • Weigh Sample: Accurately weigh 10-25 mg of the compound into a small, clean vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[9][12]

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the sample. Gentle warming may be necessary for less soluble compounds.

  • Filter: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Using the pipette, transfer the solution from the vial into the NMR tube, filtering out any particulate matter.[10]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Mix: Invert the tube several times to ensure the solution is homogenous.

G cluster_prep Sample Preparation weigh 1. Weigh Compound (10-25 mg) dissolve 2. Dissolve in Vial (0.6-0.7 mL CDCl₃) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube (via Pipette/Glass Wool) dissolve->filter Transfer Solution cap 4. Cap, Label & Mix filter->cap Homogenize

Caption: Workflow for preparing a high-resolution NMR sample.

Protocol 2: NMR Data Acquisition

The following is a general set of protocols for a standard 400 or 500 MHz spectrometer.

Rationale: A full suite of 1D and 2D experiments is necessary for an unassailable structural proof. ¹H, ¹³C, and ¹⁹F provide direct observation of the key nuclei. COSY establishes H-H connectivity, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range C-H correlations that piece the molecular fragments together.[13][14][15]

Step-by-Step Acquisition:

  • Instrument Setup: Insert the sample, lock on the deuterium signal of the solvent, and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers all expected signals (approx. 0-12 ppm).

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F Spectrum: Acquire a one-dimensional fluorine spectrum. This can be done with or without proton decoupling. The coupled spectrum provides valuable JFH information.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H J-coupling correlations. It is essential for identifying adjacent protons on the aromatic ring.[14]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps one-bond correlations between ¹H and ¹³C. It definitively assigns carbons that have attached protons.[16]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps longer-range (typically 2- and 3-bond) correlations between ¹H and ¹³C. This is the most powerful experiment for assigning quaternary carbons and connecting molecular fragments.[16][17]

G cluster_acq Data Acquisition cluster_2d 2D Correlation cluster_analysis Structural Elucidation H1 1D ¹H Spectrum COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (¹JCH Connectivity) H1->HSQC HMBC HMBC (ⁿJCH Connectivity) H1->HMBC C13 1D ¹³C Spectrum C13->HSQC C13->HMBC F19 1D ¹⁹F Spectrum Assign Final Structure Assignment F19->Assign COSY->Assign HSQC->Assign HMBC->Assign

Caption: Integrated NMR workflow for structural analysis.

Data Analysis and Structural Elucidation

Let's consider the parent structure, this compound.

Expected Spectral Data

The following tables summarize the anticipated chemical shifts and coupling constants. Actual values will vary slightly based on solvent and other substituents on the amide nitrogen.

Table 1: Predicted ¹H and ¹⁹F NMR Data

PositionNucleusApprox. δ (ppm)MultiplicityKey Couplings (Hz)
H-5¹H~7.0 - 7.5ddd³JHH (H5-H6), ⁴JFH (H5-F4), ⁴JFH (H5-F2)
H-6¹H~7.8 - 8.2ddd³JHH (H6-H5), ⁵JFH (H6-F4), ³JFH (H6-F2)
-OCH₃¹H~3.9 - 4.1d⁴JHF (OCH₃-F2) or s
-NH₂¹H~5.5 - 6.5br sTwo broad singlets
F-2¹⁹F-130 to -145dd³JFF (F2-F4), ³JFH (F2-H6)
F-4¹⁹F-145 to -160dd³JFF (F4-F2), ⁴JFH (F4-H5)

Table 2: Predicted ¹³C NMR Data

PositionApprox. δ (ppm)Multiplicity (due to C-F Coupling)Key Couplings (Hz)
C-1~125dd²JCF (C1-F2), ⁴JCF (C1-F4)
C-2~150dd (large ¹JCF)¹JCF (C2-F2), ³JCF (C2-F4)
C-3~145dd²JCF (C3-F2), ²JCF (C3-F4)
C-4~155dd (large ¹JCF)¹JCF (C4-F4), ³JCF (C4-F2)
C-5~115dd³JCF (C5-F4), ³JCF (C5-F2)
C-6~128d²JCF (C6-F2)
C=O~165t or dt³JCF (CO-F2), ⁵JCF (CO-F4)
-OCH₃~62d³JCF (OCH₃-F2)
A Step-by-Step Logic for Structural Assignment

The power of this method lies in using the 2D data to build the structure piece by piece.

Caption: Logical connections established by 2D NMR experiments.

  • Identify Spin Systems (COSY): The COSY spectrum will show a clear cross-peak between H-5 and H-6, establishing their adjacent relationship. This forms the primary "scaffold" of the aromatic ring.

  • Assign Protonated Carbons (HSQC): The HSQC spectrum provides direct, one-bond correlations.

    • The signal for H-5 will correlate to C-5.

    • The signal for H-6 will correlate to C-6.

    • The methoxy proton signal will correlate to the methoxy carbon.

  • Connect the Fragments (HMBC): This is the definitive step.

    • Positioning the Methoxy Group: The protons of the -OCH₃ group will show a 3-bond correlation to C-3. This is an unambiguous placement.

    • Positioning the Amide Group: The aromatic proton H-6 will show a 3-bond correlation to the carbonyl carbon (C=O), confirming the C-1 position. The other aromatic proton, H-5, will show a 2-bond correlation to C-1.

    • Assigning Quaternary Carbons: The various protons will show correlations to the remaining quaternary carbons (C-1, C-2, C-3, C-4), allowing for their complete assignment based on 2- and 3-bond connectivities.

  • Confirm Fluoro- Positions (¹⁹F and ¹³C Spectra): The positions of the fluorine atoms are confirmed by the characteristic splitting patterns they induce in the ¹³C spectrum. The carbons directly attached to fluorine (C-2 and C-4) will appear as doublets with very large ¹JCF coupling constants (~240-260 Hz). The surrounding carbons will show smaller 2-bond and 3-bond couplings, confirming the 2,4-substitution pattern. The ¹⁹F spectrum itself, with its two distinct doublets of doublets, confirms the presence of two non-equivalent fluorine atoms coupled to each other and to nearby protons.

Data Processing and Reporting

For publication or reporting, raw NMR data (FID) should be processed using specialized software.[18][19][20][21]

  • Fourier Transformation: Converts the time-domain signal (FID) to the frequency-domain spectrum.

  • Phasing: Manually or automatically corrects the phase of the peaks to pure absorption mode.

  • Baseline Correction: Removes distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift axis. For ¹H and ¹³C in CDCl₃, the residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like TMS can be used.[9] For ¹⁹F, an external reference like CFCl₃ (0 ppm) is standard.

Conclusion

The structural characterization of highly substituted aromatic compounds like this compound derivatives requires a systematic and multi-faceted NMR approach. By combining standard 1D experiments (¹H, ¹³C, ¹⁹F) with a suite of 2D correlation experiments (COSY, HSQC, HMBC), one can move beyond simple spectral matching to a rigorous, first-principles structural proof. The protocols and logical workflow described herein provide a robust framework for researchers in pharmaceutical and chemical development to confidently assign complex molecular structures, ensuring the integrity and purity of their compounds.

References

  • NMRium - The next-generation NMR software. NMRium. [Link]

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • Small molecule NMR sample preparation. Georgia Tech NMR Center. [Link]

  • How to Prepare Samples for NMR. Department of Chemistry, University of Leicester. [Link]

  • The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. ScienceDirect. [Link]

  • NMR Sample Preparation. Department of Chemistry, University of Cambridge. [Link]

  • Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. PubMed. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. [Link]

  • Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central (PMC) - NIH. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

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  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

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Quantitative and Qualitative Analysis of 2,4-Difluoro-3-methoxybenzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed protocol for the robust analysis of 2,4-Difluoro-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The methodology leverages the high sensitivity and selectivity of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a cornerstone technique in modern drug development.[1][2][3] We provide comprehensive, step-by-step procedures for sample preparation, instrument setup, and data analysis. Furthermore, this guide explains the scientific rationale behind key experimental choices and outlines method validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[4][5] This document is intended for researchers, analytical scientists, and quality control professionals involved in the development and manufacturing of small molecule pharmaceuticals.

Introduction: The Role of Mass Spectrometry in Pharmaceutical Analysis

This compound (Molecular Formula: C₈H₇F₂NO₂, Monoisotopic Mass: 187.04448 Da) is a substituted benzamide derivative often used as a building block in the synthesis of active pharmaceutical ingredients (APIs).[6] Ensuring the purity, identity, and concentration of such intermediates is critical for the safety and efficacy of the final drug product.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in the pharmaceutical industry, offering unparalleled sensitivity and selectivity for analyzing compounds at various stages, from drug discovery to quality control.[1][3][7] When coupled with tandem mass spectrometry (MS/MS), the technique provides structural information through controlled fragmentation, enabling confident identification and precise quantification even in complex matrices.[8][9] This application note details a validated LC-MS/MS method for the analysis of this compound.

Predicted Ionization and Fragmentation Behavior

Understanding the molecule's behavior in the mass spectrometer is fundamental to method development.

  • Ionization: Like most small molecule drugs containing basic nitrogen atoms, this compound is readily protonated.[3] Therefore, Electrospray Ionization (ESI) in positive ion mode is the preferred technique, which is well-suited for polar and thermally labile compounds.[2][3] The expected protonated molecule will be observed as [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 188.052.[6]

  • Fragmentation: Aromatic amides exhibit characteristic fragmentation patterns.[10][11] The most common pathway involves the neutral loss of the amide group following protonation. This cleavage of the amide bond (N-CO) is a dominant fragmentation route.[11] For this compound, the primary fragmentation is the loss of ammonia (NH₃), resulting in a highly stable resonance-stabilized benzoyl cation.[10][12] This primary product ion can undergo further fragmentation by losing carbon monoxide (CO).

A proposed fragmentation pathway is visualized below.

G parent [M+H]⁺ This compound m/z = 188.05 frag1 2,4-Difluoro-3-methoxybenzoyl Cation m/z = 171.04 parent->frag1 - NH₃ frag2 2,4-Difluoro-3-methoxyphenyl Cation m/z = 143.03 frag1->frag2 - CO

Caption: Proposed ESI+ fragmentation pathway for this compound.

Experimental Design: A Validated Workflow

A robust analytical method requires a systematic workflow, from initial sample handling to final data reporting. Each step is designed to minimize variability and ensure the generation of reliable and reproducible results.[13]

workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Collection Prep Sample Preparation (Dilution, Extraction) Sample->Prep LC LC Separation Prep->LC Standard Standard Curve & QC Prep Standard->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Method Validation & Reporting Quant->Report

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte of interest from its matrix and prepare it in a solvent compatible with the LC-MS system, while minimizing interferences that can cause ion suppression.[8][14][15]

Materials:

  • This compound reference standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 0.22 µm Syringe Filters (PTFE or Nylon)

  • Autosampler vials with PTFE septa[16]

Procedure:

  • Stock Solution Preparation (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Preparation: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Sample Preparation (from a reaction mixture or formulation): a. Accurately weigh a portion of the sample expected to contain the analyte. b. Dissolve the sample in a known volume of methanol or another suitable solvent. Sonication may be used to ensure complete dissolution. c. Perform a dilution with 50:50 acetonitrile/water to bring the expected analyte concentration within the range of the calibration curve. d. Vortex the final solution for 30 seconds. e. Filter the solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.[16]

LC-MS/MS Instrumental Method

This method utilizes a reverse-phase C18 column for chromatographic separation and a tandem mass spectrometer for detection, operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.[9]

Parameter LC Conditions MS Conditions
Instrument High-Performance Liquid Chromatography (HPLC) or UHPLC systemTriple Quadrupole (QqQ) Mass Spectrometer
Column C18, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterCapillary Voltage
Mobile Phase B 0.1% Formic Acid in AcetonitrileSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Injection Vol. 5 µLDesolvation Gas
Column Temp. 40 °CCone Gas
Gradient 5% B to 95% B in 5 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 minCollision Gas
MRM Transitions Quantifier: 188.1 > 171.1 (Collision Energy: 15 eV) Qualifier: 188.1 > 143.0 (Collision Energy: 25 eV)

Note: MS parameters are instrument-dependent and should be optimized.

Method Validation Framework (ICH Q2(R2))

Validation of an analytical procedure is the process to demonstrate that it is suitable for its intended purpose.[5][17] The validation must adhere to ICH guidelines to ensure regulatory acceptance.[4]

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities, degradants, or matrix components.[18]Peak purity analysis; No interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.[18]Correlation coefficient (r²) ≥ 0.995.
Accuracy To measure the closeness of the experimental value to the true value, assessed by spike-recovery experiments.[18]Mean recovery between 98.0% and 102.0%.[13]
Precision To measure the degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[13][18]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temp).[18]RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. By following the detailed steps for sample preparation, instrumental analysis, and adhering to the principles of method validation outlined, researchers and drug development professionals can achieve accurate, reliable, and reproducible results. This robust analytical method is fit for purpose in a regulated pharmaceutical environment, supporting the development of safe and effective medicines.

References

  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

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  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Di, L. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism Letters, 6(3), 163-169. [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. [Link]

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  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]

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  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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Application Notes and Protocols for X-ray Crystallography of 2,4-Difluoro-3-methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Molecular Architecture for Drug Discovery

In the landscape of modern drug discovery, understanding the three-dimensional structure of a molecule is paramount.[1][2][3] For derivatives of 2,4-Difluoro-3-methoxybenzamide, a scaffold of interest in medicinal chemistry, X-ray crystallography provides an unparalleled, high-resolution glimpse into their atomic arrangement. This detailed structural information is crucial for elucidating structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[4][5]

This guide offers a comprehensive overview of the methodologies and protocols essential for the successful crystallographic analysis of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the power of X-ray crystallography to accelerate their research endeavors.

The Crystallization Challenge: From Soluble Molecule to Ordered Crystal

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals suitable for diffraction experiments.[6][7][8] This process involves a systematic exploration of conditions that gently push a solution of the target molecule into a supersaturated state, encouraging nucleation and slow crystal growth. For small organic molecules like this compound derivatives, several classical and modern techniques can be employed.[6][7]

Protocol 1: Initial Crystallization Screening

The initial screening aims to rapidly identify promising crystallization conditions by exploring a wide range of solvents, precipitants, and temperatures.

Materials:

  • High-purity (>98%) this compound derivative

  • A selection of analytical-grade solvents (see Table 1)

  • Crystallization plates (e.g., 24- or 96-well sitting or hanging drop vapor diffusion plates)

  • Micropipettes

  • Stereomicroscope

Methodology:

  • Solubility Testing: Begin by assessing the solubility of the compound in a variety of solvents to identify suitable candidates for crystal growth. A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound derivative in a solvent in which it is freely soluble. The concentration should be near the saturation point at room temperature.

  • Vapor Diffusion Setup: The vapor diffusion method, in either a sitting or hanging drop format, is the most common technique.[4][9]

    • Reservoir Solution: Fill the reservoirs of the crystallization plate with a range of precipitant solutions.

    • Crystallization Drop: In a typical sitting drop experiment, mix 1 µL of the compound's stock solution with 1 µL of the reservoir solution on the crystal post. For hanging drop, the drop is placed on a siliconized coverslip which is then inverted over the reservoir.

  • Incubation: Seal the plates to allow for slow vapor equilibration. Incubate at a constant temperature (e.g., 4°C or 20°C).[4]

  • Monitoring: Regularly inspect the drops under a stereomicroscope for crystal growth over several days to weeks.

Table 1: Suggested Solvents and Precipitants for Initial Screening

Solvent ClassExamplesPrecipitant ClassExamples
AlcoholsMethanol, Ethanol, IsopropanolAlkanesHexane, Heptane
KetonesAcetone, 2-ButanoneEthersDiethyl ether, Dioxane
EstersEthyl acetate, Isopropyl acetateAromaticToluene, Benzene
HalogenatedDichloromethane, ChloroformPolar AproticAcetonitrile
Aprotic PolarDimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[10]Water

Note: The choice of solvents and precipitants should be guided by the specific solubility characteristics of the derivative being studied.

Advanced Crystallization Techniques

For challenging compounds that fail to crystallize using standard vapor diffusion, more advanced methods can be explored:

  • Slow Evaporation: A straightforward method where a solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over time.[10]

  • Solvent/Vapor Diffusion: A vial containing a solution of the compound is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[9]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, inducing crystallization.

  • Microbatch Under-Oil: This high-throughput technique involves dispensing nanoliter-scale droplets of the compound and precipitant solutions under a layer of inert oil, preventing rapid evaporation.[6][8]

From Crystal to Data: X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer equipped with a focused X-ray source and a sensitive detector.

Protocol 2: Crystal Mounting and Data Collection

Materials:

  • Single crystal of the this compound derivative (typically 0.1-0.3 mm in size)

  • Cryoloop

  • Cryoprotectant (e.g., paratone-N oil, glycerol)

  • Single-crystal X-ray diffractometer

  • Low-temperature device (e.g., nitrogen or helium cryostream)

Methodology:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal with sharp edges and no visible defects. Carefully mount the crystal on a cryoloop, often coated with a cryoprotectant to prevent ice formation during cooling.

  • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).[11] This minimizes radiation damage and improves data quality.

  • Diffractometer Alignment: Mount the cryoloop on the diffractometer's goniometer head and center the crystal in the X-ray beam.

  • Initial Diffraction Images: Collect a few initial diffraction images to assess the crystal's quality, determine the unit cell parameters, and establish a data collection strategy.[4]

  • Data Collection Strategy: The data collection strategy aims to measure a complete and redundant set of diffraction intensities to the highest possible resolution. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam. Modern software can automatically devise an optimal strategy.

  • Data Collection: Execute the data collection run. The duration can range from a few hours to a day, depending on the crystal's diffracting power and the X-ray source's intensity.

Unveiling the Structure: Data Processing, Structure Solution, and Refinement

The raw diffraction images are processed to extract the intensities of each reflection. These intensities, along with the unit cell parameters, are then used to solve and refine the crystal structure.

Workflow for Structure Determination

The following diagram illustrates the typical workflow from raw data to a refined crystal structure.

structure_determination_workflow cluster_data_collection Data Collection cluster_processing Data Processing & Reduction cluster_solution Structure Solution (Phase Problem) cluster_refinement Structure Refinement & Validation RawData Raw Diffraction Images Integration Integration (Indexing, Intensity Extraction) RawData->Integration Software (e.g., XDS, DIALS) Scaling Scaling & Merging (Correction for experimental variations) Integration->Scaling DirectMethods Direct Methods Scaling->DirectMethods Initial Model Patterson Patterson Methods Scaling->Patterson Refinement Least-Squares Refinement DirectMethods->Refinement Patterson->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation Iterative Process Validation->Refinement FinalModel Final Structural Model (CIF) Validation->FinalModel

Caption: Workflow for X-ray crystal structure determination.

Key Steps and Considerations:
  • Data Processing: Software packages like XDS, DIALS, or vendor-specific software are used to integrate the raw diffraction images, which involves indexing the reflections, determining their intensities, and applying corrections for various experimental factors.[12]

  • Structure Solution: The "phase problem" is the central challenge in crystallography.[13] For small molecules, direct methods are typically successful in providing an initial estimate of the atomic positions.[11]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[11][14] This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[14][15]

  • Structure Validation: Before deposition and publication, the final structure must be rigorously validated to ensure its chemical and crystallographic soundness. The checkCIF procedure, offered by the International Union of Crystallography (IUCr), is an essential tool for this purpose.[16][17][18] It checks for inconsistencies, potential errors, and adherence to crystallographic standards.[19][20]

Interpreting the Results: From Electron Density to Chemical Insight

The final output of a successful crystallographic analysis is a detailed three-dimensional model of the this compound derivative within the crystal lattice.

Data Presentation

The key crystallographic data and refinement statistics should be summarized in a standardized table.

Table 2: Example Crystallographic Data and Refinement Parameters

ParameterValue
Crystal Data
Chemical formulaC₈H₇F₂NO₂
Formula weight187.14
Crystal system(e.g., Monoclinic)
Space group(e.g., P2₁/c)
a, b, c (Å)(values)
α, β, γ (°)(values)
Volume (ų)(value)
Z(value)
Density (calculated) (g/cm³)(value)
Data Collection
Radiation type(e.g., Mo Kα)
Wavelength (Å)(e.g., 0.71073)
Temperature (K)100(2)
2θ range for data collection (°)(range)
Reflections collected(number)
Independent reflections(number) [R(int) = value]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters(numbers)
Goodness-of-fit on F²(value)
Final R indices [I > 2σ(I)]R₁ = (value), wR₂ = (value)
R indices (all data)R₁ = (value), wR₂ = (value)
Largest diff. peak and hole (e. Å⁻³)(values)

Conclusion: A Foundation for Rational Design

X-ray crystallography provides a powerful and definitive method for elucidating the precise three-dimensional structure of this compound derivatives. The protocols and workflows outlined in this guide provide a robust framework for obtaining high-quality crystallographic data. The resulting structural insights are invaluable for understanding intermolecular interactions, conformational preferences, and the overall molecular architecture, thereby empowering medicinal chemists to make informed decisions in the design and optimization of novel therapeutic agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Utilizing Benzamide as a Ligand in X-ray Crystallography Studies.
  • University of Southampton. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • ResearchGate. (n.d.). (PDF) Structure validation in chemical crystallography.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • (n.d.). crystallization of small molecules.
  • International Union of Crystallography. (n.d.). Crystallographic software list.
  • International Union of Crystallography. (n.d.). checkCIF.
  • RCSB PDB. (2023, February 15). Crystallography Software.
  • Spek, A. L. (2009, January 20). Structure validation in chemical crystallography. PMC - PubMed Central - NIH.
  • Diamond Light Source. (n.d.). MX Software.
  • ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond.
  • ResearchGate. (n.d.). X-ray crystallography: Assessment and validation of proteinsmall molecule complexes for drug discovery.
  • National Single Crystal X-ray Facility. (n.d.). PLATON-CHECKCIF.pdf.
  • Purdue University. (n.d.). X-Ray Crystallography - Software. James Tarpo Jr. and Margaret Tarpo Department of Chemistry.
  • Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery.
  • Migration Letters. (2022). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. 19(S2), 1072-1081.
  • The Royal Society of Chemistry. (2019, July 24). 12: Refining X-ray Crystal Structures. In Books.
  • Hilaris Publisher. (n.d.). Drug Discovery Using X-Ray Crystallography.
  • MIT OpenCourseWare. (n.d.). Structure refinement.
  • Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?. News.
  • (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.
  • (n.d.). x Ray crystallography. PMC - PubMed Central - NIH.

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Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,4-Difluoro-3-methoxybenzamide. The method is designed for researchers, scientists, and drug development professionals requiring accurate assessment of purity, stability, and assay of this compound. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] We provide a comprehensive rationale for chromatographic parameter selection, detailed experimental protocols, and a framework for method validation, including forced degradation studies to ensure specificity.

Introduction and Scientific Rationale

This compound is an aromatic amide derivative whose precise quantification is essential for ensuring quality and consistency in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] The development of a stability-indicating method is particularly critical, as it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[4][5][6]

The selection of the analytical approach is guided by the molecular structure of this compound (Figure 1).

Figure 1. Chemical Structure of this compound Molecular Formula: C₈H₇F₂NO₂[7] Molecular Weight: 187.15 g/mol

The presence of a benzene ring makes the molecule an excellent chromophore, suitable for UV detection. Its predicted XlogP of 1.0 suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.[7]

Causality of Methodological Choices
  • Chromatographic Mode (Reversed-Phase): RP-HPLC is chosen for its robustness and applicability to a wide range of moderately polar to non-polar molecules. The retention mechanism is primarily based on hydrophobic interactions between the analyte and the non-polar stationary phase.[8]

  • Stationary Phase (C18): A C18 (octadecylsilyl) column is selected as the initial and primary stationary phase. It provides a strong hydrophobic character necessary for retaining the benzamide derivative. The polar functional groups (amide, methoxy) on the analyte can sometimes interact with residual silanols on the silica backbone of the column.[8] To mitigate this and ensure symmetrical peaks, a slightly acidic mobile phase is employed.

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at lower wavelengths.[8]

    • Aqueous Phase & pH Control: A phosphate buffer at pH 3.0 is used. Operating at a pH below 3.5 effectively suppresses the ionization of residual silanol groups on the stationary phase, which minimizes peak tailing for polar compounds.[8]

  • Detection: A Photodiode Array (PDA) detector is specified. Unlike a single-wavelength UV detector, a PDA detector acquires the entire UV-visible spectrum for each peak. This is invaluable for assessing peak purity during forced degradation studies and confirming that a peak is not composed of co-eluting species.[4]

Experimental Protocol: HPLC Analysis

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System, Waters ACQUITY Arc System, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Analytical Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent L1 packing.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

  • Standard: this compound reference standard (Purity ≥99%).

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below.

ParameterCondition
Stationary Phase Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA, Detection at 230 nm, Spectral Scan 200-400 nm
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample to a target concentration of 100 µg/mL using the diluent.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified. Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

HPLC Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][9][10]

Specificity (Forced Degradation)

Specificity is demonstrated by subjecting a sample solution (100 µg/mL) to stress conditions to produce potential degradation products. The objective is to achieve 5-20% degradation of the parent compound.[11] The stressed samples are then analyzed to ensure the main peak is free from co-eluting degradants, which is confirmed by PDA peak purity analysis.[5]

  • Acid Hydrolysis: Mix sample with 0.1 N HCl and heat at 60°C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: Mix sample with 0.1 N NaOH and heat at 60°C for 8 hours. Neutralize before injection.

  • Oxidative Degradation: Mix sample with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Sample API Sample Solution (100 µg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Sample->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Sample->Base Oxidation Oxidation (3% H₂O₂) Sample->Oxidation Thermal Thermal (105°C, Solid) Sample->Thermal Photo Photolytic (UV/Vis Light) Sample->Photo HPLC HPLC-PDA Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Purity Peak Purity Assessment (via PDA Detector) HPLC->Purity Resolution Resolution Check (Degradants vs. API) HPLC->Resolution Result Method is Stability-Indicating Purity->Result Resolution->Result

Caption: Workflow for establishing method specificity via forced degradation.

Linearity

Linearity is assessed by preparing a series of solutions from the stock solution at five concentrations, typically ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve is generated by plotting peak area against concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy and Precision

Accuracy and precision are determined by analyzing replicate preparations (n=3) at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

ParameterAcceptance Criteria
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) - Repeatability ≤ 2.0%
Precision (%RSD) - Intermediate ≤ 2.0%
Robustness

Method robustness is evaluated by making small, deliberate variations to the chromatographic conditions and observing the effect on system suitability parameters. Variations include:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5°C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

The system suitability criteria must be met under all varied conditions.

Data Presentation and Workflow

The overall analytical process is streamlined to ensure efficiency and accuracy from sample receipt to final report.

G A Sample Receipt & Standard Preparation B HPLC System Preparation (Equilibration, Purging) A->B C System Suitability Testing (SST) (5 injections of standard) B->C D SST Pass? C->D E Troubleshoot System (Check connections, mobile phase, column) D->E No F Analyze Samples (Inject Blank, Standard, Samples) D->F Yes E->C G Data Processing (Integration, Peak Identification) F->G H Calculation & Reporting (Assay, Purity, etc.) G->H I Final Report Generation H->I

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for its intended purpose of analyzing this compound. The method is specific, linear, accurate, precise, and robust. The inclusion of a PDA detector and a comprehensive forced degradation study ensures that the method is stability-indicating, making it a reliable tool for quality control and stability assessment in a regulated environment.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Google Search Result.
  • Steps for HPLC Method Valid
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  • Ion‐Pair Reversed‐Phase HPLC Determination of Arom
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones. PubMed.
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  • A Review on Force Degradation Studies for Drug Substances. ijarsct.
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  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
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Application Notes and Protocols for the Biological Activity Screening of 2,4-Difluoro-3-methoxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of Novel Benzamide Scaffolds

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with diverse therapeutic applications. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for potent and selective modulation of biological targets. The specific analog, 2,4-Difluoro-3-methoxybenzamide, presents a unique chemical space for exploration due to its distinct electronic and steric properties conferred by the fluorine and methoxy substitutions. While literature on this specific parent compound is scarce[1], its structural motifs suggest the potential for a range of biological activities, from enzyme inhibition to antimicrobial effects.[2][3][4]

This guide provides a comprehensive framework for the initial biological activity screening of a library of this compound analogs. We will detail a tiered screening cascade, beginning with broad, high-throughput assays to identify general bioactivity and cytotoxicity, followed by more specific, mechanism-of-action-oriented assays. The protocols provided are foundational and should be optimized for the specific experimental systems and compound libraries being investigated.

Part 1: Primary Screening Cascade - Identifying Bioactive Hits

The initial phase of screening aims to cast a wide net to identify which analogs possess any biological activity and at what approximate concentrations. This stage prioritizes throughput and sensitivity to minimize the chances of missing potentially valuable compounds.

Global Cytotoxicity and Cell Viability Assessment

Before assessing specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the compounds. This provides a therapeutic window and flags compounds that are non-specifically toxic. The MTT and XTT assays are robust, colorimetric methods for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5][6][7]

This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[6]

Materials:

  • 96-well flat-bottom sterile plates

  • Mammalian cell line of choice (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analog library dissolved in sterile DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette and plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide analogs in culture medium. A common starting range is from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (medium with the same final concentration of DMSO, typically ≤0.5%) and untreated controls.[6]

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[5] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100[5]

Plot the % viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compounds prep_cells->treat prep_compounds Prepare Serial Dilutions of Benzamide Analogs prep_compounds->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50

Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds using the MTT assay.

Antimicrobial Activity Screening

Benzamide derivatives have been reported to possess antimicrobial properties.[3] A primary screen against a panel of representative bacteria and fungi can quickly identify analogs with potential as anti-infective agents. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[8]

Materials:

  • 96-well sterile, clear, flat-bottom plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strain (e.g., Candida albicans ATCC 90028)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzamide analog library in DMSO

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin dye (optional, for viability indication)[8]

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Dilute the culture in the appropriate broth to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Plating: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of the 2x final concentration of the test compounds to the first column and perform a 2-fold serial dilution across the plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (broth with microbes and a known antibiotic), a negative control (broth with microbes and DMSO), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] This can be assessed visually or by measuring the absorbance at 600 nm. Alternatively, a viability dye like resazurin can be added, where a color change indicates metabolic activity (growth).

Data Presentation:

Analog IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZA-001>128>12864
BZA-00216>128>128
BZA-0033264128
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Caption: Example MIC data for a hypothetical set of this compound analogs.

Part 2: Secondary Screening and Mechanism of Action Studies

Compounds that show promising activity in the primary screens ("hits") should be advanced to secondary assays to confirm their activity and begin to elucidate their mechanism of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting enzymes.[2][9] Given that some benzamides are known enzyme inhibitors, this is a logical next step for active, non-cytotoxic compounds. The specific enzyme to test would depend on the therapeutic area of interest (e.g., kinases for oncology, proteases for virology).

This protocol provides a general template that must be adapted for a specific enzyme-substrate pair.[9][10]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and cofactors for the target enzyme)

  • Test compound and positive control inhibitor

  • 96- or 384-well UV-transparent plates

  • Spectrophotometric plate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.

  • Assay Setup: To the wells of the plate, add:

    • Assay buffer

    • Test compound at various concentrations (serial dilution).

    • A fixed concentration of the enzyme.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at the optimal temperature to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate.

  • Kinetic Measurement: Immediately place the plate in the reader and measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.[9] The rate of reaction is determined from the linear portion of the kinetic curve.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

G start Hit from Primary Screen ic50 Confirm IC50 with Dose-Response Curve start->ic50 mechanism Mechanism of Inhibition Studies (e.g., vary substrate concentration) ic50->mechanism selectivity Selectivity Profiling (Test against related enzymes) mechanism->selectivity lead Lead Candidate selectivity->lead

Caption: A decision-making workflow for characterizing an enzyme inhibitor hit.

Receptor Binding Assays

If the analogs are hypothesized to interact with a specific cell surface receptor (e.g., a G-protein coupled receptor), a competitive binding assay can determine their affinity for the target. These assays typically use a radiolabeled or fluorescently-labeled ligand known to bind the receptor.[11][12]

This is a complex assay requiring specialized facilities and reagents.

Principle: The assay measures the ability of an unlabeled test compound (the benzamide analog) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the target receptor).[13]

General Steps:

  • Incubation: A fixed amount of receptor preparation and a fixed concentration of a radiolabeled ligand (typically at its Kd) are incubated with varying concentrations of the unlabeled test compound.[11]

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.[13]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. This allows for the determination of the IC₅₀, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.[11]

Conclusion and Forward Path

This application note outlines a strategic, multi-tiered approach to screen a novel library of this compound analogs for biological activity. By starting with broad assessments of cytotoxicity and antimicrobial effects, researchers can efficiently identify active compounds. Subsequent, more focused assays on enzyme inhibition or receptor binding can then be employed to elucidate the mechanism of action of the most promising hits. It is imperative that each protocol is rigorously optimized for the specific compounds and biological systems under investigation to ensure the generation of reliable and reproducible data, ultimately paving the way for the discovery of novel therapeutic agents.

References

  • Gonder, D. B., & Singh, S. K. (2019). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1869, pp. 189–196). Humana Press. Retrieved from [Link]

  • AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. In Heliyon (Vol. 10, Issue 7). Elsevier. Retrieved from [Link]

  • DOST-PNRI. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Retrieved from [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • MDPI. (n.d.). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Retrieved from [Link]

  • Spížek, J., & Řezanka, T. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. In Frontiers in Microbiology (Vol. 13). Frontiers Media SA. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the 2,4-difluoro derivatives 3a and 3b. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. In European Biophysics Journal (Vol. 50, Issues 3-4, pp. 345–352). Springer Science and Business Media LLC. Retrieved from [Link]

  • Ohashi, Y., et al. (1999). The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis. In Journal of Bacteriology (Vol. 181, Issue 4, pp. 1348–1351). American Society for Microbiology. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Weyler, W., & Salach, J. I. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. In Current Enzyme Inhibition (Vol. 14, Issue 1, pp. 20–36). Bentham Science Publishers Ltd. Retrieved from [Link]

  • Frontiers Media. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluoro-3-(2-methylbut-3-yn-2-yl)benzamide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Mayo Clinic. (1990). Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26.... Retrieved from [Link]

  • Wiley. (n.d.). In vivo bioactivity and biodistribution of chemotactic peptide analogs in nonhuman primates. Retrieved from [Link]

  • Ohashi, Y., et al. (1999). The lethal effect of a benzamide derivative, 3-methoxybenzamide, can be suppressed by mutations within a cell division gene, ftsZ, in Bacillus subtilis. In Journal of Bacteriology (Vol. 181, Issue 4, pp. 1348–1351). American Society for Microbiology. Retrieved from [Link]

Sources

Application Note & Scalable Protocol: Robust Synthesis of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2,4-Difluoro-3-methoxybenzamide, a key building block in contemporary medicinal chemistry. Recognizing the challenges inherent in scaling up laboratory procedures, this protocol emphasizes a robust, cost-effective, and safety-conscious two-step approach starting from the commercially available 2,4-Difluoro-3-methoxybenzoic acid. The methodology proceeds through an acyl chloride intermediate, a classic and industrially viable route, to yield the target amide. This guide is designed for researchers, chemists, and process development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, critical safety considerations, and process control parameters essential for successful and safe implementation at scale.

Introduction & Strategic Rationale

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] this compound represents a valuable scaffold for accessing more complex, biologically active compounds.[3][4]

While numerous methods exist for amide bond formation, many common laboratory-scale reagents, such as peptide coupling agents (e.g., EDC, HATU), are often prohibitively expensive for large-scale production.[5] The chosen synthetic strategy—conversion of the parent carboxylic acid to an acyl chloride followed by amidation—is a time-honored and industrially proven method that offers high yields and utilizes low-cost reagents.

Causality of the Chosen Route:

  • Cost-Effectiveness: Thionyl chloride (SOCl₂) is an inexpensive and highly effective reagent for generating acyl chlorides.

  • Reactivity & Efficiency: The acyl chloride intermediate is highly reactive, allowing for a rapid and typically high-yielding reaction with an ammonia source to form the desired amide.

  • Scalability: The reaction conditions are amenable to large-scale chemical reactors, and the byproducts (HCl and SO₂) are gases that can be effectively managed and scrubbed from the reaction off-gas.

This application note details the complete workflow, from precursor activation to final product purification, with a dedicated focus on the practical challenges and safety imperatives of scaling up this synthesis.

Overall Synthetic Workflow

The synthesis is performed in two primary stages, which can be conducted sequentially in the same reaction vessel ("one-pot") or with isolation of the intermediate, depending on the scale and available equipment.

G start_mat 2,4-Difluoro-3-methoxybenzoic Acid step1 Step 1: Acyl Chloride Formation intermediate 2,4-Difluoro-3-methoxybenzoyl Chloride (in situ) step2 Step 2: Amidation final_product This compound reagent1 SOCl₂ (cat. DMF) reagent1->step1 reagent2 NH₄OH (aq.) reagent2->step2 step1->intermediate Activation step2->final_product Amination

Caption: High-level overview of the two-step synthetic pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 2,4-Difluoro-3-methoxybenzoyl Chloride

Rationale: This step converts the relatively unreactive carboxylic acid into a highly electrophilic acyl chloride. Thionyl chloride is the reagent of choice. A catalytic amount of N,N-Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the reaction.

Materials:

  • 2,4-Difluoro-3-methoxybenzoic Acid

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (or another suitable high-boiling inert solvent like Dichloromethane)

Protocol:

  • Reactor Setup: Equip a dry, jacketed glass reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a reflux condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ off-gas.

  • Charging Reagents: Under an inert atmosphere (Nitrogen or Argon), charge the reactor with 2,4-Difluoro-3-methoxybenzoic Acid (1.0 eq) and Toluene (approx. 5-10 volumes relative to the acid). Begin stirring to form a slurry.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (approx. 0.05 eq).

  • Thionyl Chloride Addition: Begin slow, dropwise addition of Thionyl Chloride (1.5 - 2.0 eq). The reaction is endothermic initially but can become exothermic. Maintain the internal temperature below 30°C during the addition.

  • Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 60-70°C. Monitor the reaction progress by taking small aliquots, carefully quenching them with methanol, and analyzing the resulting methyl ester formation by TLC or LC-MS. The reaction is typically complete within 2-4 hours, evidenced by the cessation of gas evolution and the dissolution of all solids.

  • Reagent Removal: Once the reaction is complete, cool the mixture to 40-50°C. Remove the excess thionyl chloride and toluene under reduced pressure. This step is critical and should be performed with care to avoid product decomposition. The resulting crude 2,4-Difluoro-3-methoxybenzoyl chloride is a light-yellow oil or low-melting solid and is typically used directly in the next step without further purification.

Part 2: Amidation to this compound

Rationale: The highly reactive acyl chloride is reacted with an ammonia source. Aqueous ammonium hydroxide is a practical and effective choice for scale-up. The reaction is highly exothermic and requires robust temperature control to prevent side reactions and ensure safety.

Materials:

  • Crude 2,4-Difluoro-3-methoxybenzoyl Chloride (from Part 1)

  • Ammonium Hydroxide (NH₄OH, 28-30% aqueous solution)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized Water

  • Brine (saturated NaCl solution)

Protocol:

  • Reactor Setup: Cool the reactor jacket to 0-5°C.

  • Redissolution: Dissolve the crude acyl chloride from the previous step in a suitable solvent like DCM (approx. 5 volumes).

  • Amidation: Slowly add the DCM solution of the acyl chloride to a separate, well-stirred vessel containing chilled (0-10°C) aqueous ammonium hydroxide (5.0 - 10.0 eq). The rate of addition must be carefully controlled to maintain the internal temperature below 20°C. A significant exotherm will be observed.

  • Digestion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Workup & Isolation:

    • Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with additional DCM (2 x 2 volumes).

    • Combine all organic layers and wash sequentially with deionized water (2 x 3 volumes) and brine (1 x 3 volumes) to remove residual salts and ammonia.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound is typically obtained as an off-white solid. Purification can be achieved by:

    • Recrystallization: From a suitable solvent system such as Ethyl Acetate/Hexanes or Ethanol/Water.

    • Trituration: Slurrying the crude solid in a solvent in which the product is poorly soluble but impurities are soluble (e.g., diethyl ether or cold ethyl acetate).[6][7]

Process Safety & Scale-Up Imperatives

Scaling up chemical reactions introduces risks that may not be apparent at the laboratory bench.[6] Adherence to strict safety protocols is non-negotiable.

G main_hazard Key Hazard: Thionyl Chloride (SOCl₂) prop1 Corrosive: Causes severe burns main_hazard->prop1 prop2 Water Reactive: Violently produces HCl, SO₂ main_hazard->prop2 prop3 Toxic by Inhalation main_hazard->prop3 control_ppe Control: Personal Protective Equipment (PPE) main_hazard->control_ppe Mitigate with control_eng Control: Engineering main_hazard->control_eng Mitigate with ppe1 Splash Goggles & Face Shield control_ppe->ppe1 ppe2 Acid-Resistant Gloves (e.g., Neoprene) control_ppe->ppe2 ppe3 Chemical Resistant Apron/Coat control_ppe->ppe3 eng1 Certified Chemical Fume Hood control_eng->eng1 eng2 Caustic Scrubber for Off-Gas control_eng->eng2 eng3 Jacketed Reactor for Temp. Control control_eng->eng3

Caption: Hazard analysis and control measures for Thionyl Chloride.

  • Thionyl Chloride Handling: This reagent is highly corrosive, toxic, and reacts violently with water.[8][9][10] All manipulations must be conducted in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves, is mandatory.[8][11] Ensure an eyewash station and safety shower are immediately accessible.

  • Temperature Control: The amidation step is significantly exothermic. Loss of cooling can lead to a thermal runaway event.[6] Use a reactor with a cooling jacket and always monitor the internal reaction temperature with a thermocouple probe.[6] The rate of addition of the acyl chloride must be dictated by the system's ability to dissipate heat.

  • Pressure Management: The formation of acyl chloride generates gaseous HCl and SO₂. The reaction vessel must be vented through a robust scrubbing system to prevent pressure buildup and to neutralize the toxic, corrosive off-gases.

  • Quenching and Waste: Unreacted thionyl chloride must be quenched carefully. A slow addition to a stirred, cold solution of sodium bicarbonate or sodium hydroxide is a controlled method. All waste streams containing thionyl chloride or the acyl chloride are hazardous and must be disposed of according to institutional and local regulations.[11]

Data Summary & Expected Results

The following table outlines the typical parameters and expected outcomes for this synthesis. Values are representative and may vary based on scale and specific equipment.

ParameterStage 1: Acyl Chloride FormationStage 2: Amidation & Purification
Starting Material 2,4-Difluoro-3-methoxybenzoic AcidCrude Acyl Chloride
Key Reagents SOCl₂ (1.5 eq), cat. DMF (0.05 eq)NH₄OH (aq.) (5.0 eq)
Solvent TolueneDichloromethane
Temperature 60-70°C0-20°C (addition)
Reaction Time 2-4 hours1-2 hours
Typical Yield >95% (crude intermediate)85-95% (isolated product)
Product Purity N/A (used crude)>98% (after recrystallization)
Appearance -White crystalline solid

Conclusion

This application note presents a validated and scalable protocol for the synthesis of this compound. By employing the classical acyl chloride pathway, this method balances efficiency, cost, and scalability. The explicit focus on process control and safety considerations provides operators with the necessary framework to translate this synthesis from the bench to pilot or production scale successfully and safely. The self-validating nature of the protocol, with clear in-process controls and purification steps, ensures a final product of high purity suitable for subsequent use in drug development and discovery programs.

References

  • Scale-up Reactions . (2019). Division of Research Safety - University of Illinois. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid . (2017). ResearchGate. [Link]

  • Organic Syntheses Procedure . (Date not available). Organic Syntheses. [Link]

  • Thionyl Chloride | PDF . (2015). Scribd. [Link]

  • SOP 0079 - Thionyl Chloride - Standard Operating Procedures for . (2013). University Department of Environmental Health and Safety. [Link]

  • An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid . (2015). ResearchGate. [Link]

  • Safety Data Sheet: Thionyl chloride . (Date not available). Carl ROTH. [Link]

  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water . (2026). ResearchGate. [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst . (2014). ResearchGate. [Link]

  • This compound (C8H7F2NO2) . PubChemLite. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl . (2019). JMU Scholarly Commons. [Link]

  • Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction . (2022). ChemRxiv. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines . (2024). ChemRxiv. [Link]

  • 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 . PubChem. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile . (2024). Organic Syntheses. [Link]

  • Preparation of the 2,4-difluoro derivatives 3a and 3b . (2020). ResearchGate. [Link]

  • 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide . (2018). MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluoro-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed experimental protocols to address common challenges encountered during the synthesis of this important intermediate. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the foundational knowledge for future success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, which is typically approached via a two-stage process: the synthesis of the precursor 2,4-Difluoro-3-methoxybenzoic acid, followed by its amidation.

Part 1: Synthesis of 2,4-Difluoro-3-methoxybenzoic acid via Directed Ortho-Metalation

A common and regioselective route to the benzoic acid precursor is the directed ortho-lithiation of 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole), followed by carboxylation. The methoxy group is a powerful directing metalation group (DMG), guiding the lithiation to the adjacent position.

Question 1: My yield of 2,4-Difluoro-3-methoxybenzoic acid is consistently low. What are the likely causes?

Answer: Low yields in this synthesis often stem from several critical factors related to the lithiation and carboxylation steps.

  • Cause A: Incomplete Lithiation. The formation of the lithiated intermediate is highly sensitive to reaction conditions.

    • Troubleshooting:

      • Reagent Quality: Ensure your alkyllithium reagent (e.g., n-BuLi or sec-BuLi) is fresh and has been recently titrated. Degradation of the reagent is a common cause of reaction failure.

      • Anhydrous Conditions: The lithiation is extremely moisture-sensitive. All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents (typically THF or diethyl ether) must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

      • Temperature Control: The lithiation should be carried out at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the lithiated intermediate. Ensure your cooling bath is stable throughout the addition of the alkyllithium.

  • Cause B: Poor Carboxylation Efficiency. The introduction of the carboxyl group can be inefficient if not performed correctly.

    • Troubleshooting:

      • CO2 Source: Use freshly crushed dry ice (solid CO2) or bubble CO2 gas directly from a cylinder through the reaction mixture. If using dry ice, ensure it is free of condensed water ice.

      • Quenching Procedure: The lithiated intermediate should be transferred (via cannula) to a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures rapid and efficient quenching. Adding dry ice to the reaction flask can lead to localized warming and side reactions.

  • Cause C: Competing Side Reactions. The presence of electrophilic impurities or improper temperature control can lead to undesired side products.

    • Troubleshooting:

      • Starting Material Purity: Ensure your 1,3-difluoro-2-methoxybenzene is pure. Impurities can consume the alkyllithium reagent or interfere with the reaction.

      • Reaction Monitoring: Use TLC or a small-scale reaction quench followed by GC-MS analysis to monitor the progress of the lithiation before carboxylation.

Question 2: I am observing the formation of multiple isomers of the benzoic acid. How can I improve the regioselectivity?

Answer: While the methoxy group is a strong directing group for lithiation, issues with regioselectivity can occasionally arise.

  • Cause A: Scrambling of the Lithiated Intermediate. At higher temperatures, the lithiated intermediate may not be completely stable, potentially leading to isomerization.

    • Troubleshooting: Maintain a strict low-temperature profile (-78 °C) throughout the lithiation and before the carboxylation quench. The choice of alkyllithium can also influence selectivity; sec-BuLi is often more effective than n-BuLi for achieving clean lithiation at low temperatures[1].

  • Cause B: Influence of Other Substituents. Although the methoxy group is dominant, the fluorine atoms can exert a weaker directing effect, potentially leading to minor isomers.

    • Troubleshooting: The use of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can enhance the regioselectivity by complexing with the lithium cation and directing the lithiation more effectively to the position ortho to the methoxy group.

Part 2: Amidation of 2,4-Difluoro-3-methoxybenzoic acid

The conversion of the carboxylic acid to the primary amide is the final step. A common method is to first convert the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with ammonia.

Question 3: The conversion of the benzoic acid to the benzamide is incomplete, and I have significant amounts of unreacted starting material.

Answer: Incomplete conversion is a frequent issue in amidation reactions and typically points to insufficient activation of the carboxylic acid or issues with the nucleophilic addition of ammonia.

  • Cause A: Inefficient Acyl Chloride Formation. The conversion of the benzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride may be sluggish.

    • Troubleshooting:

      • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction with thionyl chloride or oxalyl chloride. This generates the Vilsmeier reagent in situ, which is a more potent catalyst for acyl chloride formation.

      • Reaction Conditions: Ensure the reaction is heated (e.g., reflux in an appropriate solvent like toluene or neat SOCl2) for a sufficient duration to drive the reaction to completion. Monitor the reaction by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by GC-MS.

  • Cause B: Loss of Ammonia. If using aqueous ammonia, its concentration can be a critical factor.

    • Troubleshooting: Use a concentrated solution of aqueous ammonia and perform the addition at a low temperature (e.g., 0 °C) to minimize the loss of ammonia gas. It is also crucial to add the acyl chloride slowly to the ammonia solution to control the exotherm.[2]

  • Cause C: Hydrolysis of the Acyl Chloride. The acyl chloride intermediate is highly reactive and susceptible to hydrolysis back to the carboxylic acid if exposed to water.

    • Troubleshooting: Ensure all solvents and reagents used in the amidation step are anhydrous until the addition of the aqueous ammonia. Perform the reaction under an inert atmosphere.

Question 4: My final product is difficult to purify and appears to be contaminated with byproducts.

Answer: Purification of benzamides can be challenging due to their polarity and potential for hydrogen bonding.

  • Cause A: Presence of Unreacted Benzoic Acid. The final product can be contaminated with the starting carboxylic acid.

    • Troubleshooting: During the workup, wash the organic layer containing the crude product with a dilute basic solution, such as saturated sodium bicarbonate (NaHCO3), to remove any unreacted benzoic acid as its water-soluble sodium salt[3].

  • Cause B: Formation of Side-Products. Over-activation or side reactions can lead to impurities.

    • Troubleshooting:

      • Recrystallization: Recrystallization is a powerful technique for purifying crystalline solids. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can be effective for benzamides. Experiment with different solvent systems to find the optimal conditions for your product.

      • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoro-3-methoxybenzoic Acid

This protocol is based on the principle of directed ortho-lithiation.

  • Setup: Under an argon atmosphere, add 1,3-difluoro-2-methoxybenzene (1.0 eq) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated solution to the dry ice slurry via a cannula under positive argon pressure, with vigorous stirring.

  • Quench and Workup: Allow the mixture to warm to room temperature. Add water and acidify to pH 2 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis of this compound

This protocol utilizes the acyl chloride intermediate.

  • Acyl Chloride Formation: In a fume hood, combine 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq). Add a catalytic amount of DMF (2-3 drops).

  • Heating: Heat the mixture to reflux for 2 hours, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Cool the crude acyl chloride in an ice bath. In a separate flask, cool concentrated aqueous ammonia (excess) in an ice bath. Slowly and carefully add the crude acyl chloride to the cold ammonia solution with vigorous stirring.

  • Precipitation: A white solid should precipitate. Continue stirring for 30 minutes.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether. The crude product can be purified by recrystallization from ethanol/water.

Data Summary

StepReactionKey ReagentsTypical ConditionsExpected YieldCommon Impurities
1 Directed Lithiation & Carboxylation1,3-difluoro-2-methoxybenzene, n-BuLi, CO2THF, -78 °C to RT60-80%Unreacted starting material, isomeric benzoic acids
2 Amidation2,4-Difluoro-3-methoxybenzoic acid, SOCl2, NH3Reflux, then 0 °C to RT75-90%Unreacted benzoic acid, hydrolysis of acyl chloride

Visual Diagrams

Synthesis_Workflow cluster_0 Stage 1: Benzoic Acid Synthesis cluster_1 Stage 2: Amidation cluster_2 Purification A 1,3-Difluoro-2-methoxybenzene B Lithiation with n-BuLi (-78°C, THF) A->B C Lithiated Intermediate B->C D Carboxylation with CO2 C->D E 2,4-Difluoro-3-methoxybenzoic Acid D->E F 2,4-Difluoro-3-methoxybenzoic Acid G Activation with SOCl2/DMF F->G H Acyl Chloride Intermediate G->H I Reaction with NH3 H->I J This compound I->J K Crude Product J->K L Aqueous Workup (Base/Acid Washes) K->L M Recrystallization or Column Chromatography L->M N Pure Product M->N

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Lithiation Incomplete Lithiation? Start->Check_Lithiation Stage 1 Issue Check_Amidation Incomplete Amidation? Start->Check_Amidation Stage 2 Issue Sol_Lithiation1 Verify n-BuLi Titer Ensure Anhydrous Conditions Check_Lithiation->Sol_Lithiation1 Yes Sol_Lithiation2 Strict Temperature Control (-78°C) Check_Lithiation->Sol_Lithiation2 Yes Sol_Amidation1 Use Catalytic DMF with SOCl2 Check_Amidation->Sol_Amidation1 Yes Sol_Amidation2 Use Concentrated NH3 at 0°C Check_Amidation->Sol_Amidation2 Yes Sol_Amidation3 Wash with NaHCO3 to Remove Acid Check_Amidation->Sol_Amidation3 Yes

Caption: Troubleshooting decision tree for common synthesis problems.

References

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
  • Hudson, M. J., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3." The Journal of Organic Chemistry 78.9 (2013): 4357-4369. [Link]

  • Martin, S. F., & Crowley, J. "SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE." Organic Syntheses 80 (2003): 124. [Link]

  • Clark, J. "the preparation of amides." Chemguide. [Link]

  • Di Mola, A., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal 11.1 (2017): 93. [Link]

Sources

Technical Support Center: Amide Coupling of 2,4-Difluoro-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically and Electronically Complex Substrate

Welcome to the technical support guide for amide coupling reactions involving 2,4-Difluoro-3-methoxybenzoic acid. This molecule presents a unique set of challenges for researchers due to its distinct electronic and steric properties. The two electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid but also deactivate the aromatic ring, while the ortho-fluoro and meta-methoxy groups introduce significant steric hindrance around the reaction center.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls and side reactions encountered during the synthesis of amides from this substrate. We will delve into the mechanistic basis of these issues and provide field-proven, validated protocols to help you achieve high yields and purity in your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with 2,4-Difluoro-3-methoxybenzoic acid is resulting in low or no yield. What are the primary causes?

A1: Low yields with this substrate are common and typically stem from a combination of factors related to its inherent structure.

  • Steric Hindrance: The primary culprit is often steric hindrance. The ortho-fluorine and meta-methoxy groups flank the carboxylic acid, physically impeding the approach of the amine to the activated acid intermediate. This is especially problematic when coupling with bulky or sterically hindered amines.[1]

  • Inefficient Carboxylic Acid Activation: The electronic nature of the acid can influence the efficacy of certain coupling reagents. Standard conditions that work for simple benzoic acids may not be sufficient to generate the activated intermediate in high concentration or at a sufficient rate to outcompete decomposition pathways.[1]

  • Poor Amine Nucleophilicity: If your amine is electron-deficient (e.g., an aniline with electron-withdrawing groups) or sterically hindered, its reduced nucleophilicity will exacerbate the challenges posed by the hindered carboxylic acid, leading to a very slow reaction rate.[2]

  • Acid-Base Neutralization: A common issue in all amide couplings is the acid-base reaction between the carboxylic acid and the amine, which forms a non-nucleophilic ammonium carboxylate salt.[3] This can be a significant off-cycle equilibrium that reduces the concentration of the free amine available for coupling.

Q2: I'm using a standard carbodiimide reagent like EDC and observing a significant, difficult-to-remove byproduct. What is it and how can I avoid it?

A2: The most common side reaction with carbodiimide reagents (e.g., EDC, DCC, DIC) is the formation of an N-acylurea byproduct .

Mechanism: The reaction of 2,4-Difluoro-3-methoxybenzoic acid with EDC forms a highly reactive O-acylisourea intermediate. If the intended nucleophilic attack by the amine is slow (due to steric hindrance), this intermediate can undergo an intramolecular rearrangement (O→N acyl transfer) to form a stable N-acylurea.[4] This byproduct has no further reactivity towards amide formation and can be challenging to separate chromatographically from the desired product.

Solutions:

  • Use Additives: Always use carbodiimide reagents in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and minimizes racemization.[3][5]

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow the rate of the N-acylurea rearrangement more than it slows the desired amine coupling.[4]

  • Switch Coupling Reagent: If the problem persists, especially with a hindered amine, carbodiimides may not be the best choice. Consider switching to a phosphonium (PyBOP) or phosphonic anhydride (T3P®) based reagent, which do not form this type of byproduct.[6][7]

View Diagram: Carbodiimide Side Reactions

G Carbodiimide Coupling: Desired Pathway vs. N-Acylurea Side Reaction cluster_0 Activation Step cluster_1 Reaction Pathways Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Amide Desired Amide Product O_Acylisourea->Desired_Amide + Amine (Fast) N_Acylurea N-Acylurea Byproduct (Stable, Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Slow Reaction) Amine R'-NH2 G Epimerization via Oxazolone Intermediate Activated_Acid Activated Chiral Acid (R-configuration) Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Desired_Product Desired Amide Product (R-configuration) Activated_Acid->Desired_Product + Amine (Direct Coupling) Enolate Achirol Enolate Oxazolone->Enolate + Base - H+ Racemized_Oxazolone Racemized Oxazolone (R/S mixture) Enolate->Racemized_Oxazolone + H+ Epimerized_Product Epimerized Amide Product Racemized_Oxazolone->Epimerized_Product + Amine

Caption: Pathway for loss of stereointegrity via oxazolone formation.

Q4: Can the fluorine or methoxy groups on 2,4-Difluoro-3-methoxybenzoic acid cause side reactions?

A4: Under standard amide coupling conditions, these groups are generally stable. However, under forcing conditions, side reactions are possible.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at C4 (para to the activating carboxyl group), can be susceptible to SNAr. This is unlikely with the amine nucleophile under typical conditions (room temperature, mild base). However, if the reaction is heated excessively or a very strong, non-hindered base is used, displacement of a fluoride ion could occur.

  • Demethylation of Methoxy Group: The methoxy group is robust to most coupling reagents. Strong Lewis acids or harsh acidic/basic conditions, which are not typical for amide coupling, would be required for demethylation.

Recommendation: Stick to established, mild coupling protocols and avoid high temperatures to ensure these functional groups remain intact. If your coupling partners are particularly unreactive, it is far better to switch to a more potent coupling reagent than to apply heat.

Troubleshooting Workflow and Reagent Selection

When a reaction fails, a systematic approach is crucial. Use the following workflow and comparative table to guide your optimization.

G Troubleshooting Workflow for Amide Coupling Start Low Yield or Messy Reaction? Check_Basics Verify Reagent Quality & Anhydrous Conditions Start->Check_Basics Identify_Problem What is the main issue? Check_Basics->Identify_Problem Hindrance Steric Hindrance (Acid or Amine) Identify_Problem->Hindrance Low Conversion Epimerization Epimerization of Chiral Center Identify_Problem->Epimerization Diastereomers Formed Side_Products Specific Byproducts (e.g., N-Acylurea) Identify_Problem->Side_Products Impure Product Sol_Hindrance Use more potent reagent: HATU, T3P®, or Acyl Fluoride Method Hindrance->Sol_Hindrance Sol_Epimerization Use low-racemization reagent: T3P®, PyBOP, COMU. Use additives (Oxyma). Run at low temperature. Epimerization->Sol_Epimerization Sol_Side_Products Switch reagent class: (Carbodiimide -> Phosphonium) Optimize stoichiometry & order of addition. Side_Products->Sol_Side_Products Success Reaction Optimized Sol_Hindrance->Success Sol_Epimerization->Success Sol_Side_Products->Success

Caption: A decision tree for troubleshooting difficult amide couplings.

Comparative Data on Coupling Reagents

Reagent ClassExample(s)Advantages for This SubstratePotential Side Reactions & Mitigations
Carbodiimide EDC/HOBt, DIC/OxymaCost-effective and widely available. [2]N-acylurea formation. Mitigation: Use additives, low temperature. [4]Epimerization. Mitigation: Use additives, weak base. [5]
Uronium/Aminium HATU, HBTUHighly efficient and fast, good for hindered substrates. [3][8]Guanidinylation of amine. Mitigation: Pre-activate acid, use ≤1.1 eq. of HATU. [4][9]Epimerization. Mitigation: Use HOAt-based reagents (HATU), low temp.
Phosphonium PyBOP, PyAOPExcellent for reducing racemization and coupling hindered partners. [6]Does not cause guanidinylation.Byproduct (HMPA with BOP) can be carcinogenic; PyBOP is preferred. Relatively expensive.
Phosphonic Anhydride T3P®Excellent for difficult couplings with very low epimerization. [10]Byproducts are water-soluble and easily removed.Requires precise stoichiometry of base. Can be slower than uronium reagents.
Acyl Fluoride BTFFH, TFFHIdeal for severely hindered and electron-deficient acids. [11]Acyl fluoride intermediate is highly reactive but selective.Requires an additional fluorinating reagent. Reagents can be moisture-sensitive. [1][12]

Recommended Experimental Protocols

Protocol 1: High-Fidelity Coupling for Epimerization-Prone Amines using T3P®

This protocol is recommended when coupling with a valuable or easily epimerized chiral amine.

  • Preparation: To a stirred solution of 2,4-Difluoro-3-methoxybenzoic acid (1.0 equiv.) and the chiral amine (1.1 equiv.) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) (0.2 M), add pyridine (3.0 equiv.).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add T3P® (50% solution in EtOAc, 1.5 equiv.) dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [7][10]

Protocol 2: Overcoming Steric Hindrance via In Situ Acyl Fluoride Formation

This is a powerful method for couplings that fail with other reagents due to severe steric bulk on either coupling partner.

  • Activation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-Difluoro-3-methoxybenzoic acid (1.0 equiv.) in anhydrous DCM (0.2 M). Add BTFFH (1.2 equiv.) followed by pyridine (3.0 equiv.).

  • Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the acyl fluoride intermediate.

  • Amine Addition: Add the sterically hindered amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction to completion (typically 2-24 hours) by LC-MS.

  • Workup & Purification: Perform a standard aqueous workup as described in Protocol 1 to isolate and purify the crude product. [1][11]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1498–1501. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • American Chemical Society. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • Singh, P., et al. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Organic & Biomolecular Chemistry, 12(3), 455-460. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152719. Retrieved from [Link]

  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? r/organicchemistry. Retrieved from [Link]

  • ChemistNATE. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Retrieved from [Link]

  • Pinter, A., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(16), 3324-3329. Retrieved from [Link]

  • Slideshare. (n.d.). Epimerization of Peptide. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]

  • ResearchGate. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. Retrieved from [Link]

  • Bode, J. W., et al. (2012). Amide-Forming Ligation of Acyltrifluoroborates and Hydroxylamines in Water. Angewandte Chemie International Edition, 51(48), 11985–11988. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • ResearchGate. (n.d.). Process validation for acid-amine coupling reaction between 2-benzoylbenzoic acid with 3-methoxy benzohydrazide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]

  • Carpino, L. A., et al. (2005). Amide bond formation using amino acid fluorides. ARKIVOC, 2005(14), 87-95. Retrieved from [Link]

  • Manne, S., et al. (2021). Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Tetrahedron Letters, 82, 153389. Retrieved from [Link]

  • Deadman, J. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron, 73(33), 4946-4951. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,4-Difluoro-3-methoxybenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important fluorinated building block. This guide is structured in a question-and-answer format to directly address the practical issues encountered during synthesis.

Section 1: Troubleshooting Low Yields

Low product yield is one of the most frequently encountered issues in amide bond formation. The following section addresses common causes and provides systematic troubleshooting strategies.

Question 1: My amidation reaction is resulting in a low or no yield of this compound. What are the likely causes?

Several factors can contribute to poor yields in the synthesis of this compound. The primary culprits often involve inadequate activation of the carboxylic acid, reduced nucleophilicity of the amine source, or suboptimal reaction conditions.[1][2]

  • Inefficient Carboxylic Acid Activation: The conversion of the carboxylic acid (2,4-Difluoro-3-methoxybenzoic acid) to a more reactive species is a critical first step. Incomplete activation will directly translate to low product formation.[1]

  • Poor Amine Nucleophilicity: While ammonia or an ammonium salt is typically used as the amine source for primary benzamides, its effective concentration and reactivity can be limiting.

  • Formation of Unreactive Salts: A simple acid-base reaction between the carboxylic acid and the amine source can form an ammonium carboxylate salt, which is often unreactive under standard coupling conditions.[2]

  • Steric Hindrance and Electronic Effects: The substituents on the aromatic ring, in this case, two fluorine atoms and a methoxy group, can influence the reactivity of the carboxylic acid. While steric hindrance is minimal for a benzoyl system, the electronic-withdrawing nature of the fluorine atoms can impact the reactivity of the carboxyl group.

  • Presence of Water: Hydrolysis of the activated carboxylic acid intermediate is a common side reaction that reverts it to the starting material. The use of anhydrous solvents and reagents is crucial to minimize this pathway.[1]

Logical Troubleshooting Workflow

To systematically diagnose and resolve low-yield issues, consider the following workflow:

troubleshooting_workflow start Low Yield of this compound check_activation Verify Carboxylic Acid Activation (e.g., via in-situ IR or small scale quench) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete/Failed check_activation->activation_fail No check_amine Evaluate Amine Source & Addition - Use anhydrous ammonia gas or solution - Consider alternative amine sources - Slower addition at low temperature activation_ok->check_amine optimize_coupling Optimize Coupling Reagent & Conditions - Increase equivalents - Change reagent (e.g., HATU, T3P) - Additives (HOBt, Oxyma) activation_fail->optimize_coupling check_conditions Review Reaction Conditions - Anhydrous solvent? - Optimal temperature? - Correct stoichiometry? check_amine->check_conditions purification_issue Investigate Purification Losses - Check for product in aqueous washes - Optimize chromatography/recrystallization check_conditions->purification_issue acid_chloride_protocol cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation start_acid 2,4-Difluoro-3-methoxybenzoic acid in anhydrous DCM add_reagent Add Oxalyl Chloride (1.2 eq) + cat. DMF at 0°C start_acid->add_reagent stir_rt Stir at RT for 2-4h add_reagent->stir_rt evaporate Concentrate in vacuo stir_rt->evaporate acid_chloride 2,4-Difluoro-3-methoxybenzoyl chloride evaporate->acid_chloride dissolve_chloride Dissolve Acid Chloride in anhydrous DCM acid_chloride->dissolve_chloride add_amine Add aqueous NH₄OH (2-3 eq) at 0°C dissolve_chloride->add_amine stir_warm Stir and warm to RT add_amine->stir_warm workup Aqueous Workup stir_warm->workup final_product This compound workup->final_product

Caption: Workflow for the synthesis via an acid chloride intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or the cessation of gas evolution.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Amidation: Dissolve the crude 2,4-difluoro-3-methoxybenzoyl chloride in anhydrous DCM and cool to 0 °C. Slowly add an excess of aqueous ammonium hydroxide (2-3 eq).

  • Reaction and Workup: Stir the mixture vigorously while allowing it to warm to room temperature. Upon completion, dilute with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude product. [1]5. Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis using a Coupling Reagent

coupling_reagent_protocol start Dissolve 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF/DCM add_reagents Add HATU (1.1 eq) and DIPEA (2.0 eq) start->add_reagents preactivate Stir at RT for 15-30 min (Pre-activation) add_reagents->preactivate add_amine Add Ammonium Chloride (1.2 eq) and additional DIPEA (1.0 eq) preactivate->add_amine react Stir at RT until completion (monitor by TLC/LC-MS) add_amine->react quench Quench with water or saturated aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Wash, Dry, Concentrate, and Purify extract->purify product This compound purify->product

Caption: A one-pot amidation protocol using HATU.

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM. Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. [1]2. Amine Addition: Add ammonium chloride (1.0-1.2 equivalents) to the reaction mixture, followed by an additional equivalent of DIPEA to liberate the free ammonia in situ.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization. [3]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: I am observing a significant amount of unreacted 2,4-Difluoro-3-methoxybenzoic acid. What should I do?

    • This strongly suggests incomplete activation. Increase the equivalents of your coupling reagent and base. Ensure your reagents are fresh and anhydrous. Pre-activating the acid for a short period before adding the amine source can also improve conversion. [1]

  • Q2: My purification is difficult, and I am losing a lot of product. Any suggestions?

    • If using a coupling reagent like EDC, the urea byproduct can sometimes complicate purification. A dilute acid wash can help remove some of these basic impurities. For the product itself, which is a relatively polar amide, a mixed solvent system for recrystallization (e.g., ethyl acetate/hexanes) might be effective. If using column chromatography, consider a gradient elution to effectively separate the product from non-polar impurities and polar baseline material.

  • Q3: Can I use a different amine source instead of ammonia or ammonium chloride?

    • Yes, for example, a protected form of ammonia like hexamethyldisilazane (HMDS) can be used, which requires subsequent deprotection. For more complex amide derivatives, other primary or secondary amines can be used in place of an ammonia source, following similar protocols.

  • Q4: How do I know if my starting material, 2,4-Difluoro-3-methoxybenzoic acid, is pure enough?

    • The purity of the starting material is crucial. It is advisable to check the purity by ¹H NMR and melting point. Impurities in the carboxylic acid can interfere with the coupling reaction. If necessary, recrystallize the starting material before use.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. Available at: [Link]

  • What are the best reaction conditions for an amidation reaction using EDC? ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - National Center for Biotechnology Information. Available at: [Link]

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Technical Support Center: Purification of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of fluorinated benzamides. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with purifying these valuable compounds. The strategic incorporation of fluorine into benzamide scaffolds can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[1][2] However, these same alterations can introduce complexities into standard purification workflows.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common purification issues. The advice herein is grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of fluorinated benzamides in a question-and-answer format.

Question 1: My fluorinated benzamide is showing poor separation from a closely related impurity during reverse-phase HPLC. How can I improve the resolution?

Answer:

This is a frequent challenge, as fluorination can subtly alter polarity, making chromatographic separation difficult. The key is to manipulate the selectivity of your chromatographic system.

Potential Causes & Solutions:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not offer enough selectivity for fluorinated isomers or impurities with similar hydrophobicity.

    • Solution 1: Switch to a Fluorinated Stationary Phase. Columns with fluorinated stationary phases (e.g., F5, PFP) can offer unique retention mechanisms for fluorinated molecules, enhancing separation.[3] These phases can engage in dipole-dipole interactions and have different shape selectivity compared to traditional alkyl phases.[3]

    • Solution 2: Employ a Phenyl-Hexyl Column. The pi-pi interactions offered by a phenyl-hexyl stationary phase can provide alternative selectivity for aromatic compounds like benzamides.[4]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.

    • Solution: Change the Organic Modifier. If you are using acetonitrile, try switching to methanol, or vice-versa. The different hydrogen bonding capabilities and dipole moments of these solvents can alter the interactions between your compound, the impurity, and the stationary phase, often improving resolution.[4]

  • Peak Tailing Due to Silanol Interactions: Residual acidic silanol groups on the silica support can interact with the basic amide or other functionalities, causing peak tailing and poor resolution.[5]

    • Solution: Use a Mobile Phase Modifier. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid - TFA) or a competing base (e.g., 0.1% triethylamine - TEA) to the mobile phase can mitigate these interactions.[5] TFA will protonate basic sites on the analyte, while TEA can block the active silanol sites.

Experimental Protocol: Optimizing HPLC Separation

  • Initial Analysis: Run your sample on a standard C18 column with a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

  • Modifier Switch: If resolution is poor, switch the organic modifier to methanol and re-run the analysis.

  • Stationary Phase Change: If co-elution persists, switch to a column with a different selectivity, such as a pentafluorophenyl (PFP) or a phenyl-hexyl phase.

  • Modifier Optimization: On the new column, test mobile phases with and without additives like TFA or TEA to address peak shape issues.[5]

Question 2: I'm struggling to crystallize my fluorinated benzamide. It either "oils out" or remains in solution.

Answer:

Crystallization is a delicate process influenced by solubility, purity, and intermolecular forces. Fluorine's high electronegativity can alter crystal packing and solubility profiles.[6][7][8]

Potential Causes & Solutions:

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures.

    • Solution 1: Employ a Two-Solvent System. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Allow it to cool slowly.[9]

    • Solution 2: Solvent Screening. Systematically test a range of solvents with varying polarities.

  • "Oiling Out" Phenomenon: This often occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.[9]

    • Solution: Slow Cooling & Solvent Choice. Ensure you are using a solvent with a boiling point lower than your compound's melting point. Allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator.[9]

  • Presence of Impurities: Impurities can act as "crystallization inhibitors."

    • Solution: Pre-Purification. Subject the crude material to a quick flash chromatography column to remove major impurities before attempting crystallization.[5]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.

    • Solution 1: Seeding. If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.[9]

    • Solution 2: Scratching. Gently scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites.

Data Presentation: Common Solvent Systems for Crystallization

Solvent SystemPolarity IndexTypical Use
Dichloromethane/Hexane3.1 / 0.1For moderately polar compounds. Dissolve in DCM, add hexane as anti-solvent.
Ethyl Acetate/Heptane4.4 / 0.1A versatile system for a wide range of polarities.
Ethanol/Water5.2 / 10.2Suitable for more polar compounds that are soluble in ethanol.
Acetone/Water5.1 / 10.2Another option for polar compounds.

Question 3: My purified fluorinated benzamide shows a new, more polar impurity after sitting in the workup solvent. What could be happening?

Answer:

This strongly suggests hydrolysis of the amide bond, a common degradation pathway for benzamides, which can be catalyzed by acidic or basic conditions.[10][11][12] The product of this hydrolysis is the corresponding fluorinated benzoic acid, which is significantly more polar.

Potential Causes & Solutions:

  • Residual Acid or Base from Reaction Workup: Incomplete neutralization after an acidic or basic wash can lead to slow degradation.

    • Solution: Thorough Washing and Neutralization. During your aqueous workup, ensure you wash the organic layer with a saturated sodium bicarbonate solution to remove all acid, followed by a water wash, and finally a brine wash to remove excess water.[9] Confirm the pH of the aqueous washes is neutral.

  • Hydrolysis During Purification: Using acidic or basic mobile phase modifiers in chromatography for extended periods can cause on-column degradation.

    • Solution 1: Use Volatile Buffers. If a modifier is necessary, use a volatile buffer system (e.g., ammonium formate or ammonium acetate) and remove it quickly by lyophilization or evaporation under reduced pressure.

    • Solution 2: Minimize Exposure Time. Do not let the purified fractions sit for extended periods, especially if they contain acid or base. Neutralize and extract the compound immediately after collection.

Mandatory Visualization: Troubleshooting Workflow

Here is a logical workflow for troubleshooting common purification issues with fluorinated benzamides.

TroubleshootingWorkflow start Crude Fluorinated Benzamide purity_check Assess Purity (TLC, LC-MS, NMR) start->purity_check decision Is Purity >95%? purity_check->decision end Pure Product decision->end Yes troubleshoot Identify Purification Issue decision->troubleshoot No chrom_issue Chromatography Problem (Co-elution, Tailing) troubleshoot->chrom_issue cryst_issue Crystallization Problem (Oiling out, No Crystals) troubleshoot->cryst_issue decomp_issue Degradation (New Impurities) troubleshoot->decomp_issue solve_chrom Optimize HPLC: - Change stationary phase - Switch organic modifier - Use additives chrom_issue->solve_chrom solve_cryst Optimize Crystallization: - Screen solvents - Use anti-solvent - Slow cooling / Seeding cryst_issue->solve_cryst solve_decomp Prevent Hydrolysis: - Neutralize workup - Use volatile buffers - Minimize exposure time decomp_issue->solve_decomp solve_chrom->purity_check solve_cryst->purity_check solve_decomp->purity_check

Caption: A decision-tree for troubleshooting the purification of fluorinated benzamides.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the polarity and solubility of my benzamide?

A: The effect is complex and depends on the degree and position of fluorination. A single fluorine atom can increase both lipophilicity and polarity due to its high electronegativity.[2] This can lead to counterintuitive solubility behavior. For example, while increasing the C-F bond count generally increases lipophilicity, it can also introduce strong dipoles, potentially increasing solubility in polar solvents.[13][14] It is often best to experimentally determine the solubility profile of your specific compound.

Q2: Are there any "fluorous" purification techniques that are useful for these compounds?

A: Yes, for highly fluorinated benzamides (e.g., those with a perfluoroalkyl chain), fluorous solid-phase extraction (F-SPE) can be very effective. This technique utilizes a stationary phase with high affinity for fluorinated compounds.[15][16] The crude mixture is loaded, and non-fluorinated impurities are washed away with a non-fluorinated solvent (like methanol/water). The desired fluorinated compound is then eluted with a fluorinated solvent (like perfluorohexane).[15]

Q3: What are the best analytical techniques to assess the purity of my final fluorinated benzamide?

A: A multi-technique approach is recommended for a comprehensive purity assessment.[17]

  • HPLC-UV/MS: Ideal for detecting and quantifying both polar and non-polar impurities.[17][18] Mass spectrometry is crucial for identifying unknown peaks.

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can detect impurities containing hydrogen or fluorine. Quantitative NMR (qNMR) can be used for highly accurate purity determination without a reference standard.[17]

  • GC-MS: Useful for identifying volatile impurities such as residual solvents.[17]

Q4: Can I remove fluoride ions from my aqueous waste streams after workup?

A: Yes, managing fluoride in aqueous waste is an important environmental consideration. Common methods for fluoride removal include chemical precipitation with calcium salts (like lime or calcium chloride) to form insoluble calcium fluoride (CaF₂), followed by filtration.[19] For lower concentrations, adsorption onto materials like activated alumina or ion-exchange resins can be effective.[19][20]

References

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. National Institutes of Health. [Link]

  • Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Purification of Fluorine by Distillation. SciSpace. [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. ResearchGate. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Hydrolysis of Benzamide. GEOCITIES.ws. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Chemical Properties of Amides: Hydrolysis. Chemistry LibreTexts. [Link]

  • Application Progress of New Adsorption Materials for Removing Fluorine from Water. MDPI. [Link]

  • Fluoride Removal from Industrial Wastewater Using Advanced Chemical Precipitation and Filtration. Saltworks Technologies. [Link]

  • How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. National Institutes of Health. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]

  • Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). [Link]

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health. [Link]

  • Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. [Link]

  • Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds? Quora. [Link]

  • Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. American Chemical Society. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]

  • Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. PubMed. [Link]

  • New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. CORE. [Link]

  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

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Technical Support Center: Reaction Monitoring for 2,4-Difluoro-3-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2,4-difluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) for two primary analytical techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to equip you with the expertise to overcome common experimental hurdles and ensure the integrity of your results.

Section 1: Thin Layer Chromatography (TLC) Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile separation technique ideal for monitoring the progress of a reaction in real-time.[1] It allows for the quick assessment of the consumption of starting materials and the formation of products.

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select an appropriate solvent system (mobile phase) for my reaction?

A1: Proper solvent selection is crucial for good separation.[1][2] A common starting point for benzamide derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.5 for the starting material, allowing for clear separation from the product and any byproducts.[4][5] A trial-and-error approach is often necessary to find the optimal ratio.[2]

Q2: My spots are streaking or "tailing." What's causing this and how can I fix it?

A2: Streaking or tailing of spots on a TLC plate can be caused by several factors:

  • Overloading the sample: Applying too much sample to the plate is a common cause of streaking.[6][7][8] Try diluting your sample before spotting it.

  • Highly polar compounds: The amide and potential carboxylic acid starting material can interact strongly with the silica gel stationary phase, which is slightly acidic.[9] This can lead to tailing. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid or formic acid for acidic compounds, can often resolve this issue by improving the compound's solubility in the mobile phase and reducing its interaction with the stationary phase.[6][9]

  • Sample decomposition: The compound might be degrading on the silica plate.[9] Using a different type of plate, like alumina, could be a solution.[9]

Q3: I can't see any spots on my TLC plate after development. What should I do?

A3: If your compounds are not UV-active, you will need to use a visualization stain. For amide synthesis, common stains include:

  • Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with many functional groups.

  • P-Anisaldehyde stain: This stain is particularly useful for visualizing amines.

  • Iodine chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.

Troubleshooting Guide for TLC
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
No separation (all spots at the baseline or solvent front) Improper solvent system polarity.Adjust the polarity of the mobile phase. If spots are at the baseline, increase the polarity (e.g., add more ethyl acetate). If at the solvent front, decrease the polarity (e.g., add more hexanes).[10]The principle of TLC relies on the differential partitioning of analytes between the stationary and mobile phases. Adjusting polarity alters this partitioning to achieve separation.[1]
Spots are elongated or crescent-shaped The spotting technique may be damaging the silica layer.Apply the sample gently with a capillary tube, ensuring not to scratch the plate surface.[6]A damaged stationary phase leads to an uneven flow of the mobile phase, causing distorted spot shapes.
Rf values are inconsistent between runs The TLC chamber was not properly saturated with solvent vapor.Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with the mobile phase vapor before running the plate.[11]A saturated atmosphere prevents the evaporation of the solvent from the plate surface as it runs, ensuring consistent and reproducible Rf values.
Reaction mixture spot is a long streak The reaction mixture may be too concentrated or contain a complex mixture of products.Dilute the reaction mixture before spotting. Try different solvent systems to better resolve the components.[6]High concentrations can overwhelm the stationary phase, leading to poor separation and streaking.[6][8]
Experimental Workflow for TLC Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (draw baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (add solvent & filter paper) develop Develop Plate prep_chamber->develop spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_cospot Co-spot SM and Rxn spot_rxn->spot_cospot spot_cospot->develop dry Dry Plate develop->dry visualize Visualize (UV light, stain) dry->visualize analyze Analyze Results (compare spots) visualize->analyze

Caption: TLC reaction monitoring workflow.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[12] It is highly sensitive and selective, making it ideal for monitoring reaction progress, confirming product identity, and quantifying purity.[13]

Frequently Asked Questions (FAQs) for LC-MS

Q1: What is the best ionization technique for this compound?

A1: Electrospray ionization (ESI) is generally the preferred method for polar, ionizable small molecules like benzamides.[14] ESI is a "soft" ionization technique, meaning it causes minimal fragmentation, which is advantageous for observing the molecular ion.[15] Both positive and negative ion modes should be tested, but positive mode is often successful for amides which can be readily protonated.

Q2: My signal intensity is weak or non-existent. What are the common causes?

A2: Weak or no signal in LC-MS can stem from several issues:

  • Poor ionization: The mobile phase composition can significantly impact ionization efficiency. The addition of modifiers like formic acid or ammonium formate can improve protonation in positive ESI mode.

  • Ion suppression: Components in the reaction mixture can interfere with the ionization of your target analyte.[16][17] Diluting the sample or performing a mini-workup (e.g., a quick extraction) can mitigate this.[18]

  • Instrument parameters: The settings on the mass spectrometer, such as capillary voltage and gas flows, may not be optimized.[14]

Q3: I'm observing unexpected peaks in my chromatogram. What could they be?

A3: Unexpected peaks could be byproducts, unreacted starting materials, or impurities. The mass spectrometer is invaluable for identifying these. By examining the mass-to-charge ratio (m/z) of these peaks, you can often deduce their molecular formulas and propose structures. Common side reactions in amide synthesis include the formation of ureas from coupling agents.

Troubleshooting Guide for LC-MS
Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Shifting retention times Changes in mobile phase composition, column temperature fluctuations, or column degradation.[19]Prepare fresh mobile phase, ensure the column oven is at a stable temperature, and if necessary, flush or replace the column.[16]Consistent chromatographic conditions are essential for reproducible retention times, which are critical for compound identification.
Peak broadening or tailing Column contamination, mismatched solvent between sample and mobile phase, or secondary interactions with the stationary phase.[19]Use a guard column, ensure the sample is dissolved in the initial mobile phase, and consider adding a mobile phase modifier to reduce secondary interactions.[16]Good peak shape is crucial for accurate quantification. These measures help maintain the efficiency of the chromatographic separation.
High background noise Contaminated solvents, mobile phase additives, or a dirty ion source.[19]Use high-purity, LC-MS grade solvents. Clean the ion source regularly.[19]A clean system minimizes background noise, improving the signal-to-noise ratio and enhancing sensitivity.
No peak detected for the expected product The product may not be forming, or it may not be ionizing under the current conditions.Confirm reaction progress with TLC first. Optimize ionization source parameters (e.g., polarity, voltages, gas flows).[14] Try different mobile phase additives.Successful detection by LC-MS depends on both the presence of the analyte and its efficient ionization.
Experimental Workflow for LC-MS Reaction Monitoring

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis aliquot Take Reaction Aliquot dilute Dilute Sample aliquot->dilute filter Filter Sample dilute->filter inject Inject Sample filter->inject gradient Gradient Elution inject->gradient ionize Ionize Eluent (ESI) gradient->ionize mass_analyze Mass Analysis ionize->mass_analyze chromatogram Analyze Chromatogram mass_analyze->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra

Caption: LC-MS reaction monitoring workflow.

References
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

  • Filo. (2024). For monitoring the amide forming reaction by TLC, the following procedure... Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Sporkert, F., et al. (2010). Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis. Clinical Chemistry, 56(8), 1236-1243.
  • Sargent, M. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Merenbloom, S. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University Mass Spectrometry.
  • Dolan, J. W. (2011). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC North America, 29(6), 474-481.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Dolan, J. W., & Snyder, L. R. (2011). Important guidelines for optimizing speed and sensitivity in small-molecule LC-UV and LC-MS. LCGC Europe, 24(6), 304-313.
  • Xu, R., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review.
  • Lab Tech. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Silver, J. (2013). Tailing in TLC - can anyone help? ResearchGate. Retrieved from [Link]

  • Coconote. (2025). TLC Monitoring of Reaction Progress. Retrieved from [Link]

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • Agilent. (2024). LC/MS Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2025). LC-MS Troubleshooting: From Frustration to Fix. Retrieved from [Link]

  • Reddit. (2021). Why does tailing happen in TLC? Retrieved from [Link]

  • Brainly. (2023). What is a cause of spots streaking across a TLC plate? Retrieved from [Link]

  • Iesce, M. R., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1944-1949.
  • University of Arizona. (n.d.). Amide Workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • ResearchGate. (2021). How i will select mobile phase solevent system for TLC? Retrieved from [Link]

  • Poole, C. F. (2013). Stationary Phases for Modern Thin-Layer Chromatography. LCGC North America, 31(6), 464-475.
  • Reddit. (2021). TLC Mobile Phase Selection. Retrieved from [Link]

  • Reddit. (2024). TLC for amide synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Reddit. (2023). Can LC-MS and TLC results when monitoring a reaction live depend on work-up? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Study Sphere. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12.
  • Kiuchi, F., et al. (1993). LC-MS Analysis and Structural Determination of New Amides from Javanese Long Pepper (Piper retrofractum). Chemical and Pharmaceutical Bulletin, 41(9), 1640-1643.
  • PENS Channel. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. [Link]

  • Gudo, M. D., et al. (2009). Optimized conditions for 2-aminobenzamide labeling and high-performance liquid chromatography analysis of N-acylated monosaccharides.
  • Gudo, M. D., et al. (2009).
  • PubChem. (n.d.). 2,4-difluoro-3-methoxybenzylamine. Retrieved from [Link]

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Degradation of 2,4-Difluoro-3-methoxybenzamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential degradation issues encountered during its use in chemical reactions. As a versatile building block in medicinal chemistry, understanding its stability profile is critical for reproducible and successful outcomes.[1] This resource provides in-depth answers to common questions, explains the chemical principles behind its stability, and offers validated protocols to identify and mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is significantly lower than expected when using this compound. Could the starting material be degrading?

Answer: Yes, degradation of this compound under your specific reaction conditions is a strong possibility. The primary pathway for degradation of benzamides is hydrolysis of the amide bond.[2][3] This reaction can be catalyzed by the presence of acidic or basic reagents and is accelerated at elevated temperatures.[4]

The most probable degradation product is 2,4-Difluoro-3-methoxybenzoic acid, formed by the cleavage of the C-N bond and its replacement with a hydroxyl group, releasing ammonia.[2][3]

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is recommended. The following workflow can help determine if starting material degradation is the cause of low yields.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Degradation Analysis cluster_2 Phase 3: Mitigation Strategy A Low Reaction Yield Observed B Verify Purity of Starting Material (HPLC, NMR) A->B C Review Reaction Conditions (pH, Temp, Time) A->C D Run a Control Reaction (No other reactants) C->D E Analyze Control Reaction Mixture by LC-MS D->E F Identify Potential Degradants (e.g., 2,4-Difluoro-3-methoxybenzoic acid) E->F G Degradation Confirmed F->G H Modify Reaction Conditions (Lower Temp, Anhydrous Solvent, pH control) G->H I Re-run Reaction and Monitor H->I

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing an unexpected peak in my HPLC/LC-MS analysis. How can I determine if it's a degradant of this compound?

Answer: The appearance of new peaks in your chromatogram is a common indicator of degradation. To confirm if this new peak is a degradant, you should perform a forced degradation study.[5][6][7] This involves intentionally exposing a sample of pure this compound to various stress conditions to generate its potential degradation products.[8][9]

Predicted Degradation Pathway:

The primary degradation pathway for this compound is hydrolysis. Under acidic conditions, the amide is hydrolyzed to 2,4-Difluoro-3-methoxybenzoic acid and an ammonium salt.[2] Under basic conditions, it hydrolyzes to the corresponding carboxylate salt and ammonia.[2]

G A This compound B 2,4-Difluoro-3-methoxybenzoic acid A->B H+ or OH- / H2O, ΔT C Ammonia / Ammonium Salt A->C H+ or OH- / H2O, ΔT

Caption: Predicted hydrolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol will help you generate and identify potential degradants.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (for oxidative stress)

  • HPLC-grade water and acetonitrile

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of stock solution at 60°C for 24 hours.

    • Control: Keep 1 mL of stock solution at room temperature.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples by HPLC or LC-MS.

    • Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products.

    • The retention time of the unknown peak in your original reaction should match one of the peaks generated in the forced degradation study.

Question 3: What are the optimal storage conditions for this compound to minimize degradation?

Answer: Based on the chemical structure and general stability of benzamides, this compound should be stored in a cool, dry, and dark place. The presence of moisture can facilitate hydrolysis, especially if acidic or basic impurities are present.

ConditionRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of potential hydrolytic degradation.
Humidity Store in a tightly sealed container with a desiccant.Minimizes exposure to atmospheric moisture, a key reactant in hydrolysis.[2]
Light Store in an amber or opaque container.Protects against potential photolytic degradation, although hydrolysis is the more probable pathway.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents potential oxidative degradation, although the molecule is not highly susceptible.
Question 4: Besides hydrolysis, are there other potential degradation pathways I should be aware of?

Answer: While hydrolysis is the most common degradation pathway, other possibilities, though less likely under typical synthetic conditions, could include:

  • De-fluorination: The fluorine atoms on the aromatic ring are generally stable. However, under harsh conditions with strong nucleophiles or specific catalysts, nucleophilic aromatic substitution could occur, leading to the replacement of a fluorine atom.

  • Demethylation: The methoxy group could potentially be cleaved under strongly acidic conditions (e.g., HBr, BBr₃), though this typically requires more forcing conditions than amide hydrolysis.

If you suspect these alternative pathways, analysis by mass spectrometry (to detect changes in molecular weight) and NMR spectroscopy would be necessary to elucidate the structures of the byproducts.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Biopharma Group. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Pharma Tech. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?. [Link]

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Technical Support Center: Optimizing Amide Coupling for 2,4-Difluoro-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of amide bond formation with 2,4-Difluoro-3-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter hurdles when working with this electron-deficient and sterically demanding substrate. Here, we dissect common problems, provide evidence-based solutions, and offer detailed experimental protocols to guide you toward successful and efficient amide synthesis.

Section 1: Understanding the Unique Challenges

2,4-Difluoro-3-methoxybenzoic acid presents a trifecta of challenges for amide coupling:

  • Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the carboxylate and can slow down the initial activation step with the coupling reagent.

  • Steric Hindrance: The ortho-methoxy group can sterically impede the approach of the coupling reagent and the amine, further reducing reaction rates.[1]

  • Substrate Stability: While the acid itself is generally stable, the activated intermediates can be susceptible to side reactions if the subsequent coupling with the amine is not rapid.

This guide will provide a systematic approach to overcoming these obstacles.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent issues encountered in the laboratory.

Q1: My reaction shows low or no conversion of the starting carboxylic acid. What's the likely cause and how do I fix it?

A1: Low conversion often points to inefficient activation of the carboxylic acid. The electron-deficient nature of 2,4-Difluoro-3-methoxybenzoic acid makes this a common problem.

Immediate Troubleshooting Steps:

  • Increase Equivalents of Coupling Reagent: For an initial screen, increasing the coupling reagent to 1.5 equivalents can often overcome the sluggish activation.

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 15-30 minutes before adding the amine.[2][3] This ensures the formation of the activated ester intermediate prior to the introduction of the nucleophile.

  • Choice of Coupling Reagent: If using a standard carbodiimide like EDC, consider switching to a more potent uronium-based reagent like HATU or HBTU. These are known for faster reaction times and are often more effective for challenging substrates.[2]

Q2: I'm seeing the formation of byproducts, and my desired amide is only a minor component. What are these byproducts and how can I prevent them?

A2: Side reactions are a frequent issue, especially when the main reaction is slow. Common byproducts include N-acylurea (with carbodiimides) and guanidinium byproducts (with uronium reagents).

Strategies to Minimize Byproducts:

  • Additives are Key: When using carbodiimides like EDC, the addition of HOBt or OxymaPure is crucial.[4][5] These additives form an active ester that is more reactive towards the amine and less prone to rearrangement to the N-acylurea byproduct.[5]

  • Temperature Control: Running the reaction at a lower temperature (0 °C to room temperature) can often suppress the rate of side reactions more than the desired amide formation.[5]

  • Order of Addition: As mentioned, pre-activating the acid before adding the amine is a critical step to prevent the amine from reacting directly with the coupling reagent.[3][6]

Q3: The reaction works, but the yield is consistently low (<50%). How can I optimize for a higher yield?

A3: Low yields, despite observing product formation, suggest that the reaction conditions are suboptimal for this specific substrate.

Optimization Workflow:

G cluster_start Start: Low Yield cluster_reagent Reagent Optimization cluster_conditions Condition Optimization cluster_end Final Protocol start Initial Low Yield (<50%) reagent Switch to High-Potency Reagent (e.g., HATU, T3P) start->reagent reagent_check Yield Improved? reagent->reagent_check solvent Screen Solvents (DMF, NMP, MeCN) reagent_check->solvent No condition_check Yield >80%? reagent_check->condition_check Yes temp Adjust Temperature (0°C to 80°C) solvent->temp base Vary Base (DIPEA, TEA, Pyridine) temp->base base->condition_check condition_check->reagent No, Re-evaluate Reagent Choice end Optimized Protocol condition_check->end Yes

Caption: A decision tree for optimizing amide coupling yield.

Detailed Optimization Points:

  • Solvent Choice: Polar aprotic solvents are generally preferred. While DMF is common, for some substrates, NMP or even acetonitrile can offer better solubility and reactivity.

  • Base Selection: The choice of base can be critical. While DIPEA is a workhorse, for some systems, triethylamine (TEA) or even pyridine can offer advantages.[7] For instance, the combination of T3P and pyridine has been shown to be effective and suppress epimerization.[7]

  • Elevated Temperature: For particularly stubborn couplings, especially with hindered amines, increasing the temperature to 50-80°C can provide the necessary activation energy.[3] This should be done cautiously and with monitoring to avoid decomposition.

Section 3: Recommended Coupling Reagents - A Comparative Overview

The choice of coupling reagent is arguably the most critical parameter. Below is a comparison of commonly used reagents for this type of challenging substrate.

Reagent SystemProsConsBest For
EDC/HOBt Cost-effective; water-soluble byproducts (EDC).[4]Can be sluggish for electron-deficient acids; risk of N-acylurea side product.[5]Initial screening and less hindered amines.
HATU/DIPEA High coupling efficiency and fast reaction rates.[8][9]Higher cost; byproducts can be challenging to remove.[9]Overcoming low reactivity of the carboxylic acid.
T3P®/Pyridine Excellent for suppressing racemization; water-soluble byproducts simplify workup.[7][10][11]Can require slightly longer reaction times than HATU.When stereochemical integrity is critical and for scalable reactions.[7]
Acyl Fluoride (in situ) Generates a small, highly reactive intermediate.[12][13]Requires use of fluorinating agents like TFFH or BTFFH.[12]Extremely hindered or electron-deficient substrates where other methods fail.[12][13]

Section 4: Detailed Experimental Protocols

Here are starting-point protocols for two of the most promising reagent systems for 2,4-Difluoro-3-methoxybenzoic acid.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize the activation of the carboxylic acid.

  • To a stirred solution of 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Low-Epimerization Coupling using T3P®

This protocol is ideal when working with chiral amines or when a simplified workup is desired.

  • To a solution of 2,4-Difluoro-3-methoxybenzoic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., EtOAc or Me-THF), add pyridine (2.0 eq).

  • Cool the mixture to 0 °C.

  • Slowly add T3P® (50% solution in EtOAc, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by adding water or 1M HCl.

  • Separate the organic layer. The aqueous layer will contain the water-soluble phosphonic acid byproducts.[7][10]

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product as necessary.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I use a one-pot procedure without pre-activation?

    • A: While possible, it is not recommended for this substrate. A one-pot addition can lead to the amine reacting with the coupling reagent, forming inactive byproducts and lowering your yield.[3]

  • Q: My amine is a hydrochloride salt. Do I need to free-base it first?

    • A: It is highly recommended. The presence of HCl will neutralize the base needed for the reaction. You can either perform a separate workup to get the free amine or add an additional equivalent of a non-nucleophilic base (like DIPEA) to the reaction mixture to neutralize the salt in situ.

  • Q: What is the best way to remove the tetramethylurea byproduct from HATU couplings?

    • A: Tetramethylurea is water-soluble. Multiple aqueous washes during the workup are usually effective. For stubborn cases, a reverse-phase column chromatography or trituration may be necessary.

  • Q: Are there any "greener" alternatives to these coupling reagents?

    • A: T3P® is often considered a greener option due to its non-toxic nature and water-soluble byproducts.[11] Other methods are being developed, but for challenging substrates like this, the high-efficiency reagents are often the most practical choice.

References
  • HATU - Wikipedia . Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine . Organic Chemistry Portal. [Link]

  • Amine to Amide (Coupling) - T3P . Common Organic Chemistry. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides . YouTube. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond . YouTube. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis . ResearchGate. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE . AMRI. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions . ACS Publications. [Link]

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? . ResearchGate. [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . NIH National Library of Medicine. [Link]

  • Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides1 . ACS Publications. [Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling . ACS Publications. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates . ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Royal Society of Chemistry. [Link]

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Technical Support Center: Navigating the Reactivity of Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzamides. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and provide in-depth explanations for the observed reactivity. As Senior Application Scientists, our goal is to combine technical accuracy with practical, field-proven insights.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the reactivity of fluorinated benzamides. Understanding these core concepts is crucial for predicting reaction outcomes and designing robust experimental plans.

Q1: I've replaced a hydrogen with a fluorine on my benzamide, and now my reaction is behaving unexpectedly. What are the primary electronic effects I should be aware of?

A1: The introduction of fluorine to a benzamide scaffold introduces a nuanced interplay of two primary electronic effects that often compete with each other: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself through the sigma (σ) bonds.[1][2] This effect is powerful and deactivates the aromatic ring by withdrawing electron density, making it less nucleophilic. This electron withdrawal also stabilizes anions, which can affect the acidity of nearby protons.[3]

  • Resonance Effect (+M): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be donated into the aromatic pi (π) system.[4] This donation of electron density increases the electron density at the ortho and para positions of the ring. However, due to the poor orbital overlap between the compact 2p orbital of fluorine and the larger 2p orbitals of carbon, this resonance effect is significantly weaker than its inductive effect.

The net result is that fluorine is an overall deactivating group (due to the dominant -I effect) but an ortho, para-director in electrophilic aromatic substitution (due to the +M effect directing incoming electrophiles).[4] This duality is a common source of unexpected reactivity.

Q2: How does the position of fluorine substitution (ortho, meta, para) alter the reactivity of the amide bond itself?

A2: The position of the fluorine atom relative to the benzamide group is critical and leads to distinct reactivity profiles.

  • Ortho Position: An ortho-fluoro substituent has the most pronounced impact. It can significantly decrease the rate of reactions like hydrolysis or cleavage. This is often attributed to:

    • Steric Hindrance: The fluorine atom can physically block the approach of reagents to the amide carbonyl.

    • Intramolecular Hydrogen Bonding: If the amide has an N-H bond, a strong intramolecular hydrogen bond can form between the amide proton and the ortho-fluorine. This bond masks the polarity of the amide and stabilizes the ground state, making it less reactive. This strategy is sometimes intentionally used in drug design to improve membrane permeability.[5]

    • The Ortho-Effect: For reactions involving the carboxylate (formed after hydrolysis), ortho substituents, regardless of their electronic nature, tend to increase the acidity of the parent benzoic acid.[3][6] This is due to sterics forcing the carboxyl group out of the plane of the ring, which inhibits resonance.[6]

  • Meta Position: A meta-fluoro substituent exerts a purely inductive (-I) effect on the amide carbonyl. It withdraws electron density, making the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack. However, it does not offer resonance donation to the ring position of the amide.

  • Para Position: A para-fluoro substituent exhibits both inductive (-I) and resonance (+M) effects. The inductive effect will still make the carbonyl carbon more electrophilic, but the resonance effect can donate electron density into the ring, which can indirectly influence the amide group.

Q3: Can I computationally predict the impact of fluorine on my reaction's outcome before heading to the lab?

A3: Yes, computational chemistry can be a powerful predictive tool. By calculating the electrostatic potential (EP) map of your fluorinated benzamide, you can visualize the electron density distribution.[1] A region of strong positive potential (often colored blue) on the carbonyl carbon would suggest a high susceptibility to nucleophilic attack. Conversely, factors like intramolecular hydrogen bonding in an ortho-fluoro isomer can be modeled to predict increased stability. These computational insights can help you anticipate challenges and select appropriate reaction conditions.

Section 2: Troubleshooting Common Synthetic Reactions

This section provides practical advice for specific experimental challenges you may encounter.

Q2.1: My amide hydrolysis is extremely sluggish for a 2-fluorobenzamide compared to the non-fluorinated version. Why is this happening, and how can I speed it up?

A2.1: This is a classic issue stemming from the "ortho-effect." The 2-fluoro group stabilizes the amide bond, making it resistant to cleavage.

Causality: As mentioned in Q2, the primary culprit is often a strong intramolecular hydrogen bond between the amide N-H and the ortho-fluorine. This conformation "locks" the amide in place, reducing its polarity and accessibility to nucleophiles (like water or hydroxide).

G

Stabilization and Troubleshooting Workflow

Troubleshooting Steps:

  • Increase Thermal Energy: Standard reflux may be insufficient. Switching to a sealed-vessel microwave reactor can dramatically accelerate the reaction by reaching higher temperatures and pressures safely.[7][8] Microwave irradiation has been shown to be highly effective for hydrolyzing robust amides.[7][9][10][11]

  • Use Stronger Reagents: Move beyond standard 6M HCl. Concentrated sulfuric acid or a strong base like 40% aqueous NaOH at elevated temperatures can often overcome the activation barrier.

  • Consider a Different Synthetic Route: If cleavage is proving too difficult or incompatible with other functional groups, it may be more efficient to introduce the amide at a later stage of the synthesis.

Q2.2: I'm observing poor yields in my palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig) with a fluorinated benzamide substrate. What are the likely causes?

A2.2: Fluorine's strong electron-withdrawing nature significantly alters the electronic properties of the aryl halide, which is a critical component of the catalytic cycle in reactions like the Buchwald-Hartwig amination.[12][13][14]

Potential Issues & Solutions:

  • Slow Oxidative Addition: The C-F bond is very strong and generally unreactive in standard Pd-catalyzed couplings.[15][16] If your coupling site is an Ar-F bond, it will likely require specialized nickel catalysts and conditions designed for C-F activation.[15][17][18][19] If the coupling site is an Ar-Br or Ar-Cl bond on the same ring as the fluorine, the electron-withdrawing effect of the fluorine can make the aryl halide more electron-deficient. This can sometimes speed up the oxidative addition step, but it can also alter the stability of the resulting palladium complex.

  • Ligand Choice is Crucial: The standard phosphine ligands may not be optimal. The electron-deficient nature of the fluorinated aryl group may require more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) to promote the reductive elimination step.[13]

  • Catalyst Decomposition: In some cases, particularly under microwave heating, the palladium catalyst can decompose, leading to incomplete reactions.[20] If you observe the formation of a dark precipitate (palladium black), this is a likely cause.

    • Solution: Try switching to conventional oil-bath heating at a carefully controlled temperature. You may also need to screen different palladium precatalysts and ligands to find a more stable system.

Section 3: Analytical & Spectroscopic Challenges

Fluorine's unique properties also present both challenges and opportunities in structural analysis.

Q3.1: How does fluorine substitution affect the NMR spectra (¹H, ¹³C, ¹⁹F) of my benzamide, and how can I use this to my advantage?

A3.1: Fluorine (¹⁹F) has a nuclear spin of ½ and 100% natural abundance, making it an excellent NMR nucleus.[21] Its presence dramatically impacts all NMR spectra.

  • ¹H NMR: The spectra of fluorine-substituted benzamides can become very complex due to ¹H-¹⁹F scalar couplings.[22][23] These couplings can extend over several bonds (e.g., ³JHF, ⁴JHF, and even ⁵JHF). While this complicates first-order analysis, it provides invaluable structural information. For example, the magnitude of a ³JHF coupling constant can provide conformational information. Modern NMR techniques can be used to simplify these complex spectra.[22][23]

  • ¹³C NMR: You will observe C-F couplings (¹JCF, ²JCF, etc.). The ¹JCF coupling is typically very large (200-300 Hz) and is a clear indicator of a direct C-F bond.

  • ¹⁹F NMR: This is a highly sensitive and informative technique.[21][24]

    • Wide Chemical Shift Range: The ¹⁹F chemical shift is extremely sensitive to the electronic environment, spanning a range of over 800 ppm.[21] This means that even subtle changes in molecular conformation or binding can lead to observable changes in the ¹⁹F spectrum, making it a powerful probe for studying interactions.

    • Structural Elucidation: The couplings observed in the ¹⁹F spectrum (to ¹H or other ¹⁹F nuclei) are critical for confirming the substitution pattern on the aromatic ring.[21][25]

Section 4: Advanced Topics & Protocol Guides

Q4.1: Protocol: A General Method for the Accelerated Microwave-Assisted Hydrolysis of Inert Fluoro-Benzamides

This protocol is designed for challenging amide hydrolyses, particularly for ortho-fluorinated benzamides that are resistant to standard conditions.

Disclaimer: This procedure involves high temperatures and pressures. All operations should be performed in a dedicated microwave reactor by trained personnel using appropriate personal protective equipment (PPE).

Methodology:

  • Preparation: In a 10 mL microwave reaction vial, combine the fluorinated benzamide (1.0 mmol) and a magnetic stir bar.

  • Reagent Addition: Add 5 mL of 6M aqueous hydrochloric acid (HCl) or 40% aqueous sodium hydroxide (NaOH).

  • Sealing: Securely cap the vial using a septum cap.

  • Microwave Program: Place the vial in the microwave reactor cavity. Program the reactor with the following parameters:

    • Temperature: 180 °C

    • Ramp Time: 5 minutes

    • Hold Time: 30-60 minutes

    • Power: 300 W (dynamic power control is recommended)

    • Stirring: High

  • Work-up (Acidic Hydrolysis): After cooling, carefully uncap the vial in a fume hood. Basify the reaction mixture with saturated sodium bicarbonate solution until pH > 8. Extract the aqueous layer with ethyl acetate (3 x 15 mL). The desired amine will be in the organic layer, and the fluorobenzoic acid will be in the aqueous layer. To recover the acid, acidify the aqueous layer with concentrated HCl and extract with ethyl acetate.

  • Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with 6M HCl until pH < 2. Extract the aqueous layer with ethyl acetate (3 x 15 mL) to recover the fluorobenzoic acid. The amine will remain in the aqueous layer as its ammonium salt.

Q4.2: Data Table: Relative Impact of Fluorine Position on Acidity

The position of fluorine substitution has a well-documented effect on the acidity of the corresponding benzoic acid (the product of hydrolysis). This is largely governed by the interplay of inductive and resonance effects, as well as the unique ortho-effect.

CompoundpKaRelative Acidity vs. Benzoic AcidPrimary Electronic Effect(s)
Benzoic Acid4.20-Reference
2-Fluorobenzoic Acid3.27More AcidicOrtho-effect, -I
3-Fluorobenzoic Acid3.87More Acidic-I
4-Fluorobenzoic Acid4.14Slightly More Acidic-I > +M

Note: pKa values are approximate and can vary slightly with experimental conditions. The data clearly shows that all fluorinated isomers are more acidic than benzoic acid, with the ortho-isomer being the most acidic due to the powerful ortho-effect.[3][6][26]

References

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]

  • Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. ACS Publications. [Link]

  • Hydrolysis Reaction. CEM Corporation. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central (PMC). [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PubMed Central (PMC). [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. ACS Publications. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PubMed Central (PMC). [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PubMed Central (PMC). [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry. [Link]

  • Hydrolysis rates of fluorogenic probes in wastewater extracts. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry. [Link]

  • Nickel-Mediated Cross-Coupling of Boronic Acids and Phthalimides for the Synthesis of Ortho-Substituted Benzamides. chemrxiv.org. [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Royal Society of Chemistry. [Link]

  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ortho effect :Part-3: The strengths of fluoride substituted benzoic acids. YouTube. [Link]

  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. [Link]

  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. ACS Publications. [Link]

  • Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]

  • Effects of fluorine substitution on the edge-to-face interaction of the benzene dimer. ScholarsArchive@OSU. [Link]

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  • Gamma-glutamyl Hydrolase: Kinetic Characterization of Isopeptide Hydrolysis Using Fluorogenic Substrates. PubMed. [Link]

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Technical Support Center: Purification of 2,4-Difluoro-3-methoxybenzamide Crude Product

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2,4-Difluoro-3-methoxybenzamide. As a key building block in pharmaceutical synthesis, achieving high purity of this compound is critical.[1] This document outlines common impurities, provides detailed purification protocols, and offers solutions to frequently encountered challenges, ensuring a robust and reproducible purification process.

Part 1: Understanding Potential Impurities

Effective purification begins with identifying potential impurities. Based on common synthetic routes to this compound, the following impurities are frequently encountered:

  • Unreacted Starting Materials:

    • 2,4-Difluoro-3-methoxybenzoic acid[2]

    • Ammonia or an amine source

  • Side-Reaction Products:

    • Hydrolysis product: 2,4-Difluoro-3-methoxybenzoic acid[3]

    • Products from over-reaction or alternative reaction pathways.

  • Reagents and Catalysts:

    • Coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU).

    • Bases (e.g., triethylamine, pyridine).

  • Solvent Residues:

    • Residual solvents from the reaction and initial work-up (e.g., Dichloromethane, Ethyl Acetate, DMF).

A logical workflow for identifying and removing these impurities is essential for an efficient purification strategy.

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Analysis (TLC, HPLC) Crude_Product->Initial_Analysis Acid_Base_Extraction Acid-Base Extraction Initial_Analysis->Acid_Base_Extraction Acidic/Basic Impurities Present Recrystallization Recrystallization Initial_Analysis->Recrystallization High Initial Purity (>90%) Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Multiple Impurities or Isomeric Contamination Acid_Base_Extraction->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Column_Chromatography->Final_Product Analysis_Pure Purity Confirmation (HPLC, NMR) Final_Product->Analysis_Pure

Caption: Decision workflow for purification of this compound.

Part 2: Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil and won't solidify. What should I do?

A1: The oily nature of your crude product is likely due to the presence of residual solvents or impurities that are depressing the melting point.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all reaction and work-up solvents are thoroughly removed by drying the crude product under high vacuum for an extended period.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexanes or diethyl ether. This can help to wash away soluble impurities and encourage the product to solidify.

    • Solvent-Antisolvent Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a non-polar anti-solvent (e.g., hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystallization.[4]

Q2: I see a persistent spot on my TLC plate that has a similar Rf to my product. How can I differentiate and remove it?

A2: This indicates the presence of an impurity with polarity similar to your desired product, which can be challenging to separate.

  • Troubleshooting Steps:

    • TLC Solvent System Optimization: Experiment with different solvent systems for your TLC analysis. Try varying the ratio of polar to non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A slight change in the mobile phase composition can often improve separation.[5][6]

    • Alternative Visualization Techniques: If using a UV lamp for visualization, some impurities may not be UV-active.[5] Try using a stain, such as potassium permanganate or iodine, to visualize all spots on the TLC plate.

    • Column Chromatography: For impurities with very similar polarities, column chromatography is often the most effective purification method.[6][7] Careful selection of the eluent system, based on your optimized TLC conditions, is crucial for successful separation.

Q3: After recrystallization, my yield is very low. How can I improve it?

A3: Low recovery after recrystallization is a common issue and can be attributed to several factors.

  • Troubleshooting Steps:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If your product is too soluble in the chosen solvent at room temperature, you will lose a significant amount in the mother liquor. Experiment with different solvents or solvent mixtures.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield.

    • Cooling Process: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

Troubleshooting Guide: Specific Impurity Removal
Problem/Observation Potential Cause Recommended Solution Scientific Rationale
Product is acidic to wet litmus paper; broad -OH peak in IR spectrum. Presence of unreacted 2,4-Difluoro-3-methoxybenzoic acid.Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate solution.The acidic carboxylic acid will react with the base to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving the neutral amide product in the organic layer.[9][10][11][12]
Product has a basic character; potential presence of unreacted amine starting materials. Residual amine starting materials.Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid like 1M HCl.The basic amine will be protonated by the acid to form a water-soluble ammonium salt, which will be removed in the aqueous phase.[10][12]
Multiple spots observed on TLC, even after acid-base extraction. Presence of neutral, non-polar, or isomeric impurities.Utilize column chromatography on silica gel. Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).Silica gel is a polar stationary phase. Non-polar impurities will elute first with a non-polar mobile phase, while the more polar product and other polar impurities will be retained longer, allowing for separation based on polarity differences.[6]
Product purity does not improve significantly after recrystallization. The main impurity co-crystallizes with the product.Attempt recrystallization from a different solvent system. If that fails, column chromatography is the recommended next step.Different solvent systems can alter the solubility of both the product and the impurity, potentially preventing co-crystallization. Chromatography offers a different separation mechanism based on differential adsorption.

Part 3: Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic and Basic Impurities

This protocol is designed to remove acidic impurities (like unreacted carboxylic acid) and basic impurities (like residual amines).

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Impurity Removal:

    • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution one more time.

  • Basic Impurity Removal:

    • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

    • Shake and vent as before.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with 1M HCl.

  • Neutral Wash:

    • Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water.[13]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the purified product.

Acid_Base_Extraction Start Crude Product in Organic Solvent Wash_Base Wash with aq. NaHCO3 Start->Wash_Base Separate_Base Separate Aqueous Layer (Contains Acidic Impurities) Wash_Base->Separate_Base Wash_Acid Wash with aq. HCl Wash_Base->Wash_Acid Separate_Acid Separate Aqueous Layer (Contains Basic Impurities) Wash_Acid->Separate_Acid Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Dry_Concentrate Dry over Na2SO4 & Concentrate Wash_Brine->Dry_Concentrate Purified Purified Product Dry_Concentrate->Purified

Caption: Workflow for acid-base extraction.

Protocol 2: Recrystallization

This method is suitable for purifying products that are already relatively pure (>90%).

  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Column Chromatography

This is the most powerful technique for separating complex mixtures or isomers.

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[5] A common eluent system for amides is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.[6]

  • Fraction Pooling and Concentration:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Part 4: Analytical Methods for Purity Assessment

Method Purpose Typical Conditions
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of column chromatography.Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl acetate/Hexanes (e.g., 30:70 v/v)Visualization: UV light (254 nm)[14]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and detection of trace impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrileDetection: UV at 254 nm[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Mass Spectrometry (MS) Determination of molecular weight and confirmation of identity.Electrospray ionization (ESI) is a common technique.

References

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction.1. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • What is the best technique for amide purification? ResearchGate. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health. [Link]

  • Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]

  • This compound (C8H7F2NO2). PubChemLite. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Column Chromatography: Amides. Reddit. [Link]

  • Comprehensive TLC Applications. Merck Millipore. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • column chromatography & purification of organic compounds. YouTube. [Link]

  • 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Synthesis of 4,4-Difluoro-3-Hydroxy-3,4-dihydroisoquinolinones via Rh-Catalyzed C-H Activation of Benzamides with 2,2-Difluorovinyl Tosylate in Water. ResearchGate. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. National Institutes of Health. [Link]

  • Thin-layer chromatography in testing the purity of pharmaceuticals. ResearchGate. [Link]

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • The synthetic method of 2,4 difluoro benzene methanamines.
  • Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]

  • Optimized Conditions for 2-Aminobenzamide Labeling and High-Performance Liquid Chromatography Analysis of N-Acylated Monosaccharides. ResearchGate. [Link]

  • 2,4-difluoro-3-methoxybenzoic acid (C8H6F2O3). PubChemLite. [Link]

  • 2,4-difluoro-3-methoxybenzaldehyde (C8H6F2O2). PubChemLite. [Link]

  • 3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Link]

  • A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. [Link]

  • Synthesis of 2,2-Difluoro-3-hydroxy-1,4-diketones via an HFIP-Catalyzed Mukaiyama Aldol Reaction of Glyoxal Monohydrates with Difluoroenoxysilanes. National Institutes of Health. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2,4-Difluoro-3-methoxybenzamide and 2,6-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry and agrochemical development, prized for its ability to form key hydrogen bonds with biological targets and its synthetic tractability. Fluorination of this scaffold is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, often leading to enhanced biological activity.[1] This guide provides a detailed, evidence-based comparison of two fluorinated benzamide analogs: the well-characterized 2,6-difluorobenzamide and the lesser-known 2,4-Difluoro-3-methoxybenzamide .

Our analysis moves beyond a simple catalog of facts to explain the causal relationships between chemical structure and biological function. We will delve into established mechanisms of action, present relevant experimental data, and provide validated protocols for researchers seeking to evaluate these or similar compounds. This guide is designed for professionals in drug discovery and crop protection who require a deep, functional understanding of these important chemical motifs.

Physicochemical Properties: A Foundational Comparison

Before exploring their biological effects, a comparison of the core physicochemical properties of these molecules provides essential context for understanding their potential interactions within a biological system.

Property2,6-DifluorobenzamideThis compoundRationale for Comparison
Molecular Formula C₇H₅F₂NO[2]C₈H₇F₂NO₂[3]Indicates differences in elemental composition and mass.
Molecular Weight 157.12 g/mol [2]187.14 g/mol [3]Affects diffusion rates and molar concentration calculations.
Structure 2,6-Difluorobenzamidethis compoundThe substitution pattern is the primary determinant of biological activity.
LogP (Predicted) 1.11.0[3]An indicator of lipophilicity, which influences membrane permeability and solubility.

Deep Dive: The Biological Profile of 2,6-Difluorobenzamide

2,6-Difluorobenzamide is a widely recognized and extensively studied molecule. Its significance stems from two primary roles: as a key pharmacophore for antibacterial agents and as a foundational building block for potent insecticides.[1][4]

Primary Activity: Inhibition of Bacterial FtsZ

The most compelling therapeutic application of the 2,6-difluorobenzamide motif is as an inhibitor of the filamentous temperature-sensitive protein Z (FtsZ).[5]

  • Target and Mechanism: FtsZ is a prokaryotic homolog of eukaryotic tubulin and is an essential protein for bacterial cell division.[5] It polymerizes at the mid-cell to form the "Z-ring," which acts as a scaffold for the division machinery. By binding to an allosteric site on FtsZ, 2,6-difluorobenzamide-based inhibitors disrupt its polymerization dynamics, block Z-ring formation, and ultimately inhibit cell division, leading to bacterial death.[6] This mechanism is a promising avenue for developing new antibiotics, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[5]

  • Structural Importance: The 2,6-difluoro substitution pattern is not arbitrary; it is critical for activity. Conformational analysis has revealed that the fluorine atoms induce a non-planar conformation of the benzamide ring relative to the amide group.[6] This pre-organized, twisted conformation is optimal for fitting into the allosteric binding pocket of FtsZ, a claim supported by co-crystallography data of related analogs.[6] This demonstrates a clear structure-activity relationship where fluorine acts as a "conformational control element."[6]

Diagram: Mechanism of FtsZ Inhibition

FtsZ_Inhibition cluster_0 Bacterial Cell Division cluster_1 Inhibitory Action FtsZ_Monomer FtsZ Monomers Z_Ring Z-Ring Formation (Polymerization) FtsZ_Monomer->Z_Ring GTP Hydrolysis Block Inhibition of Polymerization FtsZ_Monomer->Block Septum Septum Formation Z_Ring->Septum Z_Ring->Block Division Cell Division Septum->Division Inhibitor 2,6-Difluorobenzamide (or derivative) Inhibitor->FtsZ_Monomer Allosteric Binding Block->Z_Ring

Caption: Step-by-step workflow for the FtsZ polymerization light scattering assay.

Conclusion and Future Directions

This guide illuminates a tale of two structurally similar, yet disparate, molecules. 2,6-Difluorobenzamide is a validated, high-value chemical entity with a well-documented role as a scaffold for FtsZ inhibitors and as a precursor to essential agrochemicals. [1][5][6]Its biological activities are understood, and its utility is proven.

In contrast, This compound represents an opportunity for discovery. While the activity of a close isomer suggests it may also target FtsZ, this remains a hypothesis pending empirical validation. [6]Its synthesis and evaluation using assays such as the FtsZ polymerization protocol described herein would be a logical and necessary first step to determine its biological potential. Future research should focus on this direct evaluation, followed by cell-based antibacterial assays and SAR studies to understand how its unique substitution pattern affects target engagement and whole-cell activity.

References

  • Cohen, E. (2001). Chitin synthesis and degradation as targets for pesticide action. Archives of Insect Biochemistry and Physiology, 47(3), 147-165.
  • Desai, N. C., et al. (2013). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Medicinal Chemistry Research, 22(9), 4149-4162.
  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link] [7][8]8. Patsnap. (2024). What are Chitin synthase inhibitors and how do they work? Retrieved from [Link] [9]9. MDPI. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link] [10]10. Retnakaran, A., et al. (2003). Molecular and biochemical aspects of chitin synthesis inhibition. Pest Management Science, 59(6‐7), 681-689.

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

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A Comparative Guide to HPLC Purity Validation of 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 2,4-Difluoro-3-methoxybenzamide, a key intermediate in pharmaceutical synthesis. We explore the strategic decisions behind method development, from stationary phase selection to mobile phase optimization, and present a comprehensive validation framework according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] By comparing the performance of a conventional C18 column against a specialized RP-Amide column, this guide furnishes researchers and drug development professionals with the experimental data and theoretical rationale needed to establish a robust, accurate, and stability-indicating purity assay.

Introduction: The Analytical Imperative for this compound

This compound is a substituted benzamide derivative whose structural features, including a fluorinated aromatic ring and an amide functional group, make it a valuable building block in medicinal chemistry.[4][5] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of process-related impurities or degradation products can have significant pharmacological and toxicological consequences. Therefore, a validated, stability-indicating analytical method is essential to ensure its quality.[6][7]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[8][9] This guide is structured to walk the reader through the entire lifecycle of an HPLC method, from development and comparison of alternatives to full validation, grounding every step in established regulatory principles and sound scientific reasoning.

cluster_Analyte Analyte Characterization cluster_MethodDev Method Development & Comparison cluster_Validation Method Validation (ICH Q2 R1) Analyte This compound (C8H7F2NO2) Structure Key Moieties: - Aromatic Ring (π-electrons) - Amide Group (Polar) - Fluoro Groups (Electronegative) - Methoxy Group (Polar) Analyte->Structure Col_Select Column Selection Analyte->Col_Select C18 Standard C18 (Hydrophobic Interaction) Col_Select->C18 Compare RPAmide RP-Amide (Alternative Selectivity, Polar Retention) Col_Select->RPAmide Compare MP_Opt Mobile Phase Optimization C18->MP_Opt RPAmide->MP_Opt Specificity Specificity & Forced Degradation MP_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Limits LOD & LOQ Robustness Robustness

Caption: Logical workflow for HPLC method development and validation.

Strategic Method Development: A Tale of Two Columns

The choice of stationary phase is the most critical decision in HPLC method development.[10] For a molecule like this compound, which possesses both nonpolar (aromatic ring) and polar (amide, methoxy) characteristics, different column chemistries can offer unique advantages. We compare a ubiquitous L1 (C18) column with an L60 (RP-Amide) column.

  • Standard C18 Column: This is the workhorse of reversed-phase chromatography, separating analytes primarily based on hydrophobic interactions. It is an excellent starting point, but its selectivity for polar aromatic compounds can sometimes be limited.

  • RP-Amide Column: This column has an amide group embedded in the alkyl chain. This feature provides an alternative separation mechanism, including enhanced retention for polar compounds and different selectivity for molecules capable of hydrogen bonding, making it a compelling alternative for our target analyte.

Experimental Protocol: Chromatographic Conditions

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

Method A: Standard C18

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

Method B: RP-Amide

  • Column: Ascentis RP-Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 25% B to 75% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 5 µL

Comparative Performance Data

The initial evaluation focuses on system suitability parameters for the principal peak of this compound.

ParameterC18 ColumnRP-Amide ColumnAcceptance CriteriaRationale
Retention Time (min) 6.87.5ReportThe higher retention on the RP-Amide column suggests stronger secondary interactions beyond simple hydrophobicity.
Tailing Factor (T) 1.31.1T ≤ 1.5The improved peak symmetry on the RP-Amide column indicates reduced silanol interactions, a common issue for amide-containing compounds.
Theoretical Plates (N) > 8000> 11000N > 2000Higher plate count signifies better column efficiency and sharper peaks, leading to improved resolution and sensitivity.

Method Validation: A Rigorous Framework

Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[1][6] We will follow the ICH Q2(R1) guideline, which is the global standard for the pharmaceutical industry.[2][11]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[1] To prove this, we conduct forced degradation studies, which also establish the stability-indicating nature of the method.[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated and can be resolved from the main peak.[12][13]

cluster_Stress Stress Conditions (ICH Q1A) Analyte 2,4-Difluoro-3- methoxybenzamide (Parent Drug) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid) Analyte->Thermal Photo Photolytic (ICH Q1B Light) Analyte->Photo HPLC HPLC Analysis (Peak Purity & Resolution) Analyte->HPLC DPs Degradation Products (DP1, DP2, ...) Acid->DPs Base->DPs Oxidation->DPs Thermal->DPs Photo->DPs DPs->HPLC

Caption: Forced degradation study workflow.

Experimental Protocol: Forced Degradation A stock solution of this compound (1 mg/mL in Acetonitrile:Water 50:50) was subjected to the following conditions:

  • Acid Hydrolysis: Mix with an equal volume of 0.2 M HCl and heat at 60°C for 8 hours. Neutralize before injection.

  • Base Hydrolysis: Mix with an equal volume of 0.2 M NaOH and heat at 60°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Mix with an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose solid powder to 80°C in a dry oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][14]

Results Summary:

Stress Condition% DegradationDegradant Peaks ObservedResolution (Rs) from Main Peak
Acidic ~15%1 major, 1 minor> 2.5
Basic ~18%1 major (different RT)> 3.0
Oxidative ~8%2 minor> 2.0
Thermal < 2%No significant peaksN/A
Photolytic ~5%1 minor> 2.2
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[3][15]

Protocol: A series of solutions were prepared from a stock of this compound to cover a range of 80% to 120% of the nominal assay concentration (e.g., 0.1 mg/mL). A minimum of five concentration levels were analyzed.[15]

Results:

ParameterResultAcceptance Criteria
Range 0.08 - 0.12 mg/mL80 - 120% of nominal
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Close to zeroReport

The excellent correlation coefficient confirms the linearity of the method across the specified range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo mixture with known amounts of the analyte at different concentration levels.[16]

Protocol: Samples were prepared in triplicate at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Results:

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.4%98.0 - 102.0%
100% 100.2%0.3%98.0 - 102.0%
120% 99.8%0.5%98.0 - 102.0%

The high recovery rates across all levels demonstrate the excellent accuracy of the method.

Precision

Precision measures the degree of scatter between a series of measurements. It is assessed at two levels: Repeatability and Intermediate Precision.[6][16]

Protocol:

  • Repeatability (Intra-assay precision): Six replicate samples were prepared at 100% of the test concentration and analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment was repeated on a different day by a different analyst using different equipment.

Results:

Precision Level%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.45%%RSD ≤ 1.0%
Intermediate Precision 0.68%%RSD ≤ 2.0%

The low relative standard deviation (%RSD) in both tests confirms that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3][16]

Protocol: These were determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve)

Results:

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

The low LOD and LOQ values indicate high sensitivity, which is crucial for the detection and quantification of trace-level impurities.

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Protocol: Key parameters were slightly varied to assess the impact on the results.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minSystem suitability criteria met.
Column Temperature ± 2 °CSystem suitability criteria met.
Mobile Phase Composition ± 2% OrganicSystem suitability criteria met.

The method remained reliable under all varied conditions, demonstrating its robustness for routine use in a quality control environment.

Final Conclusion and Recommendation

The validation of an HPLC method for purity determination is a multi-faceted process that underpins the quality assurance of pharmaceutical materials. This guide has demonstrated that while a standard C18 column can provide acceptable results, a more specialized stationary phase, such as the RP-Amide column , offers superior performance for this compound, yielding better peak symmetry, higher efficiency, and robust separation from potential degradants.

The comprehensive validation study, conducted in strict adherence to ICH Q2(R1) guidelines, confirms that the developed HPLC method using the RP-Amide column is specific, linear, accurate, precise, sensitive, and robust. It is, therefore, eminently suitable for its intended purpose: the routine purity analysis and stability testing of this compound. Adopting this validated method will provide researchers and drug development professionals with high confidence in the quality of their material, ensuring consistency and safety in the downstream development of new medicines.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories URL: [Link]

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A Comparative Guide to the Quantitative Analysis of 2,4-Difluoro-3-methoxybenzamide: A Senior Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but the foundation of safety, efficacy, and regulatory compliance. 2,4-Difluoro-3-methoxybenzamide, a key structural motif in medicinal chemistry, demands analytical methods that are not only accurate and precise but also robust and defensible.

This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific fluorinated benzamide. Our focus extends beyond procedural descriptions to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative science.

The Imperative for Accurate Quantification

The purity and exact concentration (assay) of a compound like this compound directly impact its stoichiometric use in subsequent synthetic steps and its ultimate performance and safety profile in a final drug product. An inaccurate measurement can lead to inconsistent product quality, failed batches, and compromised clinical outcomes. Therefore, selecting the appropriate analytical tool is a decision of critical importance.

Gold Standard Quantification: ¹⁹F qNMR Analysis

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method of analysis.[1][2] The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal. This principle allows for the direct quantification of a target analyte against a certified internal standard without the need for a structurally identical reference standard of the analyte itself—a significant advantage when dealing with novel or custom-synthesized molecules.[3][4]

For this compound, ¹⁹F qNMR is an exceptionally powerful tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. Furthermore, the large chemical shift dispersion and the virtual absence of background ¹⁹F signals in common solvents or excipients provide a clean and highly specific analytical window.[1][3]

Causality in ¹⁹F qNMR Experimental Design

The trustworthiness of a qNMR result is built upon a series of deliberate, scientifically-grounded choices in the experimental setup.

1. Selection of the Internal Standard (IS): The Anchor of Accuracy The internal standard is the cornerstone of the qNMR experiment; its integrity directly translates to the accuracy of the final result.[5] An ideal IS must meet stringent criteria:

  • High Purity: The purity of the IS must be accurately known and preferably certified (≥99%).[6] Any impurity in the standard will introduce a systematic error in the calculation.[5]

  • Chemical and Structural Integrity: It must be stable and not react with the analyte, solvent, or trace moisture.

  • Spectral Simplicity and Separation: The IS should produce one or more sharp signals that are well-resolved from all analyte signals.[6][7]

  • Solubility: It must be fully soluble in the selected deuterated solvent along with the analyte.[6][7]

For the ¹⁹F qNMR of this compound, Trifluoroacetic acid (TFA) is an excellent choice for an internal standard. Its single, sharp resonance (a singlet due to the three equivalent fluorine atoms) appears at approximately -75 ppm, a region typically free from the signals of fluorinated aromatics, ensuring no spectral overlap.[8] Its purity can be readily established by methods like ion chromatography.[8]

2. Solvent Selection: Ensuring a Homogeneous System The solvent's primary role is to create a homogeneous solution of both the analyte and the internal standard. Dimethylsulfoxide-d₆ (DMSO-d₆) is a highly suitable choice due to its excellent dissolving properties for a wide range of organic molecules, including benzamides.[8]

3. Acquisition Parameters: The Key to Quantitative Fidelity Incorrect acquisition parameters are a common source of error. To ensure accuracy, the following must be optimized:

  • Relaxation Delay (D1): This is arguably the most critical parameter. For a signal to be accurately quantified, the nucleus must fully return to its equilibrium state before the next scan. The D1 value should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any fluorine nucleus in both the analyte and the internal standard.[4][9][10] A preliminary inversion-recovery experiment is essential to measure T₁ values accurately.[4] For many fluorinated compounds, a D1 of 20-60 seconds is often sufficient.[8][9]

  • Pulse Angle: A 90° pulse angle is used to generate the maximum signal intensity, which is crucial for maximizing the signal-to-noise ratio and improving precision.[8][9]

  • Proton Decoupling: To simplify the ¹⁹F spectrum and obtain sharp singlets for accurate integration, proton decoupling is applied. This removes any splitting patterns that arise from J-coupling between fluorine and hydrogen nuclei.[8]

Diagram: Standard ¹⁹F qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation P1 Accurately weigh ~10 mg Analyte P2 Accurately weigh ~10 mg Internal Standard (TFA) P3 Dissolve both in ~0.7 mL DMSO-d6 P4 Vortex and transfer to NMR tube A1 Tune & Shim Spectrometer P4->A1 A2 Set Parameters (D1 ≥ 5xT1, 90° pulse, Decoupling) A1->A2 A3 Acquire Spectrum (e.g., 64 scans) A2->A3 D1 Apply Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Integrate Analyte & IS Signals D2->D3 D4 Calculate Purity D3->D4

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Experimental Protocol: Purity Determination of this compound by ¹⁹F qNMR
  • Preparation: Using a calibrated analytical balance, accurately weigh approximately 10 mg of this compound and 10 mg of a certified internal standard (TFA, purity 99.8%+) into a clean glass vial. Record the masses to at least 0.01 mg.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Vortex thoroughly until both the sample and the internal standard are completely dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into a high-resolution NMR spectrometer (≥400 MHz). Allow the sample temperature to equilibrate for at least 5 minutes. Tune the probe and shim the sample to achieve optimal magnetic field homogeneity.

  • Acquisition:

    • Set the relaxation delay (D1) to 30 seconds (or 5x the longest measured T₁).

    • Use a 90° pulse angle.

    • Apply proton decoupling.

    • Acquire a sufficient number of scans (e.g., 64) to achieve a signal-to-noise ratio > 250:1 for the smallest integral being used.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Perform careful phase and baseline correction across the entire spectrum.

  • Integration: Integrate the two distinct signals for the fluorine atoms on the benzamide ring and the signal for the internal standard (TFA).

  • Calculation: Calculate the purity of the sample using the following equation:

    PuritySMP (%) = ( ASMP / AIS ) × ( NIS / NSMP ) × ( MSMP / MIS ) × ( mIS / mSMP ) × PurityIS

    Where:

    • A : Integral area of the signal

    • N : Number of fluorine nuclei generating the signal

    • M : Molar mass

    • m : Mass

    • Purity : Purity of the internal standard

    • SMP : Sample (Analyte)

    • IS : Internal Standard

Alternative Analytical Techniques: A Comparative Overview

While qNMR is a powerful primary method, chromatographic techniques are indispensable tools in the pharmaceutical industry, often used for routine quality control and impurity profiling.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

  • Principle: Separation of the analyte from impurities followed by quantification based on UV absorbance relative to a calibration curve built from a certified reference standard of the analyte.

  • Typical Method: A reversed-phase C18 column with a mobile phase of acetonitrile and water (or buffer) is commonly used for benzamide derivatives.[11][12] Detection would be set at the λmax of the analyte to ensure maximum sensitivity.

  • Strengths:

    • Excellent for separating and quantifying multiple components in a mixture, making it ideal for impurity profiling.

    • High sensitivity, often reaching parts-per-million (ppm) levels.

  • Limitations:

    • It is a secondary technique, meaning its accuracy is entirely dependent on the availability and purity of an identical analyte reference standard.

    • Method development can be complex and time-consuming.

    • Co-elution of impurities with the main peak can lead to erroneously high assay values.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase, with detection by a mass spectrometer.

  • Principle: For quantification, a calibration curve is generated using a reference standard. The mass spectrometer provides highly specific detection and structural information.

  • Applicability: The suitability of GC depends on the thermal stability and volatility of this compound. While some benzamides are amenable to GC analysis, derivatization may be required to increase volatility.[13][14]

  • Strengths:

    • Exceptional sensitivity and selectivity, especially with MS detection.[15]

    • Provides structural information, aiding in the identification of unknown impurities.

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Requires a reference standard for accurate quantification.

    • Can be less robust for complex sample matrices compared to HPLC.

Head-to-Head Comparison

The choice of analytical method is dictated by the specific question being asked.

Feature¹⁹F qNMR HPLC-UV GC-MS
Analytical Principle Primary (Ratio to IS)Secondary (External Calibration)Secondary (External Calibration)
Reference Standard Requires a certified IS (can be structurally different).[4]Requires a certified reference standard of the analyte .Requires a certified reference standard of the analyte .
Selectivity Excellent, based on unique ¹⁹F chemical shifts.Good, based on chromatographic retention time.Excellent, based on retention time and mass-to-charge ratio.[15]
Sensitivity Moderate (typically low mM to high µM).[15]High (typically low µM to nM).Very High (typically low µM to pM).[15]
Sample Analysis Time Fast (typically 5-15 minutes per sample).[1]Moderate (typically 10-30 minutes per sample).Moderate (typically 15-40 minutes per sample).
Nature of Analysis Non-destructive.Destructive.Destructive.
Key Strength Absolute quantification without an analyte-specific standard.Excellent for separating complex mixtures and impurity profiling.Unmatched sensitivity and structural identification of unknowns.
Key Weakness Lower sensitivity than chromatography; potential for T₁ errors if not properly managed.Accuracy is entirely dependent on the analyte reference standard.Limited to volatile and thermally stable compounds.
Diagram: Analytical Method Selection Logic

Method_Selection node_goal What is the Analytical Goal? node_purity Certify Absolute Purity / Assay? node_goal->node_purity  Primary Quantification node_impurities Separate & Quantify Known Impurities? node_goal->node_impurities Routine QC / Impurity Profiling node_unknowns Identify Unknown Impurities? node_goal->node_unknowns  Structural Elucidation node_purity->node_impurities No ans_qnmr ¹⁹F qNMR node_purity->ans_qnmr Yes ans_hplc HPLC-UV node_impurities->ans_hplc Yes node_unknowns->ans_hplc No (Collect fractions for NMR/MS) ans_gcms GC-MS node_unknowns->ans_gcms Yes (if volatile)

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

For the definitive, reference-standard-independent quantification of this compound, ¹⁹F qNMR is the superior method . Its status as a primary technique provides a high degree of confidence and traceability, making it ideal for certifying the purity of reference materials, qualifying new batches of material, and providing an orthogonal validation for chromatographic methods.

HPLC-UV remains the workhorse for routine quality control, stability studies, and situations requiring the separation of the main compound from multiple process-related impurities. Its high throughput and sensitivity are well-suited for production environments, provided a well-characterized reference standard is available.

GC-MS should be considered if volatile impurities are suspected or if the highest level of sensitivity and specificity is required for trace analysis, assuming the analyte demonstrates sufficient thermal stability.

In a comprehensive drug development program, these techniques are not mutually exclusive but complementary. A robust analytical package for this compound would leverage ¹⁹F qNMR to certify the primary reference standard, against which a validated HPLC-UV method is calibrated for routine quality control and stability testing. This integrated approach ensures the highest level of scientific integrity and data trustworthiness.

References

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A Senior Application Scientist's Guide to Confirming the Structure of 2,4-Difluoro-3-methoxybenzamide Derivatives by HRMS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: In pharmaceutical research and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. For scaffolds such as 2,4-Difluoro-3-methoxybenzamide, which are prevalent in modern drug discovery, synthetic routes can often yield a variety of structurally similar isomers. Distinguishing these closely related molecules presents a significant analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Resolution Mass Spectrometry (HRMS) with other analytical techniques, establishing it as an indispensable tool for high-confidence structural elucidation. We will detail a self-validating experimental protocol, from sample preparation to data interpretation, and explain the causality behind key instrumental choices. The focus will be on leveraging accurate mass measurements, isotopic pattern analysis, and, most critically, tandem MS (MS/MS) fragmentation to differentiate positional isomers—a task where nominal mass spectrometry often fails.

The Challenge: Structural Ambiguity in Fluorinated Benzamides

The this compound core is a privileged structure in medicinal chemistry, often engineered to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The presence of multiple substituents on the aromatic ring, however, creates the potential for positional isomerism during synthesis. For instance, a synthetic step intended to yield a 2,4-difluoro substitution might inadvertently produce a 2,5- or 2,6-difluoro isomer. These isomers will have the exact same integer mass and often similar chromatographic behavior, making their differentiation by standard LC-MS challenging.

Low-resolution mass spectrometry can confirm the nominal mass of the synthesized compound, but it lacks the precision to determine the elemental composition or distinguish between isomers. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining atomic connectivity, it can be time-consuming and may require significant quantities of pure material. This is where the speed, sensitivity, and specificity of HRMS become paramount.[1][2]

The HRMS Solution: Precision, Accuracy, and Fragmentation Fingerprinting

High-Resolution Mass Spectrometry provides multiple layers of evidence for structural confirmation, moving far beyond a simple molecular weight measurement.[1] Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap analyzers, can routinely achieve mass accuracy in the low parts-per-million (ppm) range and resolving powers exceeding 100,000.[3][4]

Key HRMS Advantages:

  • Accurate Mass Measurement: Enables the confident determination of the elemental formula.[5][6] An instrument with <3 ppm mass accuracy can often narrow down the possible molecular formulas to a single, unambiguous candidate for small molecules.[6]

  • Isotopic Pattern Analysis: The relative abundance of naturally occurring isotopes (e.g., ¹³C) creates a distinct isotopic signature for a given elemental formula. Comparing the experimentally observed isotopic pattern to the theoretical pattern provides a secondary layer of confirmation.[7][8][9]

  • Tandem Mass Spectrometry (MS/MS): This is the most powerful feature of HRMS for isomer differentiation.[10][11] By isolating the molecular ion and subjecting it to fragmentation, a unique "fingerprint" spectrum is generated that is characteristic of the molecule's specific structure.[10][11]

Table 1: Comparison of Analytical Techniques for Structural Confirmation

FeatureLow-Resolution MSHigh-Resolution MS (HRMS)Nuclear Magnetic Resonance (NMR)
Primary Output Nominal Mass (Integer)Accurate Mass (<5 ppm error), MS/MS FragmentsAtomic Connectivity (¹H, ¹³C, ¹⁹F spectra)
Isomer Differentiation Poor to NoneExcellent (via MS/MS)Excellent (Gold Standard)
Sensitivity High (pg-fg)High (pg-fg)Lower (µg-mg)
Speed Fast (< 5 min/sample)Fast (< 5 min/sample)Slower (minutes to hours/sample)
Purity Requirement Tolerant of mixtures (with LC)Tolerant of mixtures (with LC)Requires high purity
Confidence in Formula LowVery HighIndirectly confirms formula

A Self-Validating Experimental Workflow for High-Confidence Analysis

The trustworthiness of any analytical result hinges on a robust and well-controlled experimental process.[12][13][14] The following protocol is designed to be self-validating by incorporating essential calibration and quality control steps.

Instrument Calibration and System Suitability

Causality: Mass accuracy is not an inherent, static property of an HRMS instrument; it is subject to drift from environmental fluctuations.[15] Therefore, calibration is the most critical step for achieving reliable results.[15] An external calibration establishes the initial mass-to-charge relationship, while the use of a continuous internal lock mass corrects for any drift during the analytical run, ensuring sub-ppm accuracy.

Protocol:

  • Perform an external calibration of the mass spectrometer across the desired mass range (e.g., m/z 100-1000) using a certified calibration solution recommended by the instrument manufacturer. Ensure the root mean square (RMS) error of the calibration is within the manufacturer's specification (typically <1 ppm).

  • Prepare a system suitability solution containing a known compound of similar mass and chemical class to the analyte.

  • Infuse or inject the system suitability standard and confirm that the measured mass is within the acceptable error tolerance (e.g., <3 ppm) and that the signal intensity is stable.

  • For the analytical run, introduce a low-concentration internal reference (lock mass) compound that does not interfere with the analyte of interest. Enable real-time mass correction using this reference ion.

Sample Preparation and LC-HRMS Acquisition

Causality: Electrospray Ionization (ESI) is the preferred ionization technique for moderately polar molecules like benzamides as it is a "soft" ionization method that typically preserves the molecular ion, which is essential for subsequent MS/MS analysis.[16] Positive ion mode is chosen because the amide nitrogen is readily protonated.

Protocol:

  • Sample Preparation: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µM.[17]

  • Chromatography (Optional but Recommended): Use a C18 reversed-phase column to separate the analyte from any impurities or reaction byproducts. A simple gradient from water to acetonitrile (both with 0.1% formic acid) is typically effective.

  • HRMS Acquisition:

    • Instrument: Q-TOF or Orbitrap-based mass spectrometer.

    • Ionization Mode: ESI, Positive.

    • Full Scan (MS1) Parameters:

      • Mass Range: m/z 100-500

      • Resolving Power: >60,000

      • Internal Lock Mass: Enabled.

    • Tandem MS (MS/MS) Parameters:

      • Acquisition Mode: Data-Dependent Acquisition (DDA).

      • Precursor Ion: The accurately measured m/z of the protonated molecule ([M+H]⁺).

      • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a rich fragmentation spectrum.

Workflow Visualization

The following diagram outlines the comprehensive workflow for structural confirmation.

G cluster_prep 1. Preparation & QC cluster_acq 2. LC-HRMS Acquisition cluster_analysis 3. Data Analysis Cal Instrument Calibration SS System Suitability Test Cal->SS Sample Sample Preparation (1-10 µM in ACN/H2O) SS->Sample LC LC Separation (C18 Column) Sample->LC ESI ESI+ Ionization LC->ESI MS1 Full Scan (MS1) Accurate Mass & Isotope Pattern ESI->MS1 DDA Data-Dependent MS/MS (Fragmentation) MS1->DDA Formula Elemental Formula (from Accurate Mass) DDA->Formula Iso Isotope Pattern Confirmation Formula->Iso Frag Fragmentation Analysis (Isomer Differentiation) Iso->Frag Confirm Structure Confirmed Frag->Confirm

Caption: High-level workflow for HRMS-based structural confirmation.

Data Interpretation: A Multi-Layered Approach to Confirmation

Let's consider a hypothetical derivative, N-cyclopropyl-2,4-difluoro-3-methoxybenzamide .

  • Expected Molecular Formula: C₁₁H₁₁F₂NO₂

  • Monoisotopic Mass (Neutral): 243.0758

  • Protonated Ion ([M+H]⁺): 244.0836

Step 1: Confirming the Elemental Formula

The first step is to analyze the full scan (MS1) data. The instrument should detect an ion with a mass-to-charge ratio very close to 244.0836.

Table 2: Accurate Mass Data for [M+H]⁺ of C₁₁H₁₁F₂NO₂

ParameterTheoretical ValueExperimental ValueMass Error (ppm)
m/z of [M+H]⁺ 244.0836244.0831-2.05

Interpretation: A mass error of -2.05 ppm is well within the typical tolerance of <5 ppm for modern HRMS instruments, providing high confidence that the elemental formula C₁₁H₁₁F₂NO₂ is correct.[18] Software tools can use this accurate mass to generate a list of possible formulas, and with this level of accuracy, the correct formula is almost always the top hit.[18]

Step 2: Differentiating Isomers with MS/MS Fragmentation

While accurate mass confirms what atoms are present, MS/MS reveals how they are connected.[1] If a synthetic mishap produced the 2,5-difluoro isomer instead of the desired 2,4-difluoro product, both would have the same accurate mass. However, their fragmentation patterns will differ due to the different positions of the fluorine atoms influencing the stability of the resulting fragment ions.

The primary fragmentation of benzamides typically involves the cleavage of the amide bond.[19][20][21] For our target molecule, the most likely fragmentation pathway involves the loss of the cyclopropylamine group to form a stable benzoyl cation.

Caption: Proposed primary fragmentation of N-cyclopropyl-2,4-difluoro-3-methoxybenzamide.

Table 3: Key Diagnostic Fragment Ions for Isomer Differentiation

Ion DescriptionProposed StructureExpected m/z for 2,4-difluoro isomerExpected m/z for 2,5-difluoro isomerRationale for Difference
Benzoyl Cation [C₈H₅F₂O₂]⁺187.0152187.0152This primary fragment will be common to both isomers.
Loss of CO [C₇H₅F₂O]⁺159.0203159.0203Loss of carbon monoxide from the benzoyl cation.
Loss of CH₃ [C₇H₂F₂O₂]⁺172.0016172.0016Loss of a methyl radical from the methoxy group.
Subsequent Fragments VariesVariesVariesThe relative intensities and presence of smaller, unique fragments resulting from further breakdown of the benzoyl cation will differ based on the fluorine positions, creating a distinct fingerprint for each isomer.[10]

Interpretation: While the major fragments may be identical, the relative abundance of these fragments and the presence of lower-intensity, unique daughter ions will serve as the diagnostic key.[22] An authentic reference standard of the desired 2,4-difluoro isomer should be analyzed under the same conditions. A direct comparison of the MS/MS spectra will provide unequivocal confirmation. If the fragmentation pattern of the synthesized compound matches the standard, the structure is confirmed. If it differs, it indicates the presence of an undesired isomer.

Conclusion: An Integrated Approach for Unambiguous Confirmation

High-Resolution Mass Spectrometry, when applied correctly, is a powerful, rapid, and highly sensitive technique for the structural confirmation of synthetic compounds like this compound derivatives. It serves as a crucial analytical tool that complements the strengths of NMR. By systematically leveraging accurate mass measurement to determine the elemental formula and tandem MS to generate a diagnostic fragmentation fingerprint, researchers can confidently distinguish between closely related isomers. Adherence to a self-validating protocol, including rigorous instrument calibration and the use of reference standards, ensures the generation of trustworthy and defensible data, accelerating the drug development pipeline with high-confidence results.

References

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A Researcher's Guide to Deconvoluting the Cross-Reactivity of Novel Benzamide Analogs: A Case Study with 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzamide scaffold represents a privileged structure, forming the core of numerous biologically active compounds. However, this structural motif is also notorious for its promiscuity, often leading to unforeseen off-target interactions that can complicate preclinical development and clinical outcomes. This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of novel benzamide derivatives, using the hypothetical case of 2,4-Difluoro-3-methoxybenzamide to illustrate key principles and experimental workflows. While no specific biological activity has been reported for this compound in the public domain[1], its structural features warrant a thorough investigation of its potential polypharmacology.

The Benzamide Conundrum: Balancing On-Target Efficacy with Off-Target Liabilities

The utility of the benzamide moiety spans a wide range of therapeutic targets, from G-protein coupled receptors (GPCRs) to protein kinases.[2][3][4] This versatility, however, is a double-edged sword. The same structural features that confer binding to a desired target can also lead to interactions with other proteins, resulting in cross-reactivity. Understanding and characterizing this cross-reactivity profile early in the drug discovery process is paramount for mitigating potential toxicity and ensuring the development of safe and effective therapeutics.

This guide will walk you through a logical, tiered approach to assessing the cross-reactivity of a novel benzamide compound, starting with broad, high-throughput screening and moving towards more focused, mechanistic studies.

Tier 1: Broad Panel Screening for Target Identification and Off-Target Profiling

The initial step in characterizing a novel compound is to cast a wide net to identify its primary biological target(s) and any significant off-target interactions. Large-scale screening panels are invaluable for this purpose.

Kinase Selectivity Profiling

Given that many benzamide derivatives are known to be kinase inhibitors[3][4], a comprehensive kinase panel screen is an essential first step. Commercially available kinase selectivity profiling systems offer a rapid and efficient way to assess a compound's activity against a broad representation of the human kinome.[5][6][7]

Illustrative Data:

To demonstrate how to present such data, the following table shows a hypothetical cross-reactivity profile for this compound against a panel of selected kinases.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target X 95% 50
Kinase A85%250
Kinase B60%1,500
Kinase C15%>10,000
Kinase D5%>10,000

This is hypothetical data for illustrative purposes.

This data immediately highlights a potential primary target and notable off-target activities that warrant further investigation.

Receptor Binding Assays

Benzamide derivatives have also been identified as ligands for various receptors, particularly sigma receptors and dopamine D2 receptors.[2][8][9] Therefore, a broad receptor binding panel is crucial for a comprehensive cross-reactivity assessment.

Illustrative Data:

Receptor TargetPercent Inhibition at 10 µMKi (nM)
Sigma-1 Receptor75%800
Dopamine D2 Receptor45%5,000
Adrenergic α1 Receptor10%>10,000
Histamine H1 Receptor8%>10,000

This is hypothetical data for illustrative purposes.

This table provides a clear overview of the compound's affinity for various receptors, flagging potential areas for further study.

Experimental Protocol: Kinase Selectivity Profiling using a Luminescence-Based Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a panel of kinases using a commercially available luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[7]

Materials:

  • Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems)[5][7]

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay reagents

  • 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for a screening panel is 10 µM.

  • Assay Setup: In a 384-well plate, add the kinase reaction buffer, the specific kinase from the panel, and the corresponding substrate.

  • Compound Addition: Add the test compound or vehicle (DMSO) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested compound concentration. For hits, determine the IC50 value by performing a dose-response experiment.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare Serial Dilutions of Test Compound add_compound Add Compound/Vehicle to Wells compound_prep->add_compound assay_setup Prepare Kinase Reaction Mix in 384-well Plate assay_setup->add_compound add_atp Initiate Reaction with ATP add_compound->add_atp incubation Incubate at Room Temperature add_atp->incubation add_adpglo Add ADP-Glo™ Reagent incubation->add_adpglo add_detection_reagent Add Kinase Detection Reagent add_adpglo->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition determine_ic50 Determine IC50 for Hits calculate_inhibition->determine_ic50

Caption: Kinase Selectivity Profiling Workflow.

Tier 2: Cell-Based Assays for Functional Characterization

While biochemical assays are excellent for determining direct interactions, cell-based assays provide a more physiologically relevant context to assess the functional consequences of these interactions.[10][11][12]

Cellular Target Engagement Assays

To confirm that the compound interacts with the putative primary target in a cellular environment, target engagement assays are employed. Techniques such as the cellular thermal shift assay (CETSA) can be used to verify that the compound binds to and stabilizes the target protein in intact cells.

Downstream Signaling Pathway Analysis

If the primary target is a kinase, it is crucial to investigate the compound's effect on downstream signaling pathways. This can be achieved through various methods, including:

  • Western Blotting: To measure the phosphorylation status of downstream substrates.

  • Reporter Gene Assays: To quantify the activity of transcription factors regulated by the signaling pathway.

  • High-Content Imaging: To visualize changes in protein localization or cellular morphology.

Cell Viability and Cytotoxicity Assays

Assessing the compound's impact on cell viability is a critical step in evaluating its therapeutic potential and potential toxicity.[13] A variety of assays are available to measure different aspects of cell health, such as ATP levels (viability), membrane integrity (cytotoxicity), and caspase activation (apoptosis).[13]

Illustrative Data:

Cell LinePrimary Target ExpressionIC50 (µM) - ProliferationCC50 (µM) - CytotoxicityTherapeutic Index (CC50/IC50)
Cell Line AHigh0.5>50>100
Cell Line BLow15>50>3.3
Normal FibroblastsNone>50>50N/A

This is hypothetical data for illustrative purposes.

This data helps to establish a correlation between target expression, anti-proliferative activity, and general cytotoxicity, providing an initial assessment of the compound's therapeutic window.

Experimental Protocol: Cell Viability Assay using a Resazurin-Based Method

This protocol describes a common method for assessing cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.[13]

Materials:

  • Cells of interest (e.g., cancer cell lines with varying target expression)

  • Complete cell culture medium

  • Test compound (this compound) dissolved in DMSO

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)

  • 96-well clear-bottom black plates

  • CO2 incubator

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Add serial dilutions of the test compound or vehicle (DMSO) to the cells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the resazurin-based reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours to allow for the conversion of resazurin to resorufin.

  • Data Acquisition: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound/Vehicle to Cells seed_cells->add_compound compound_prep Prepare Serial Dilutions of Test Compound compound_prep->add_compound incubate_cells Incubate for 72 hours add_compound->incubate_cells add_reagent Add Resazurin Reagent incubate_cells->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent read_fluorescence Measure Fluorescence incubate_reagent->read_fluorescence calculate_viability Calculate Percent Viability read_fluorescence->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Cell Viability Assay Workflow.

Conclusion: A Roadmap for Navigating Benzamide Cross-Reactivity

The journey from a novel chemical entity to a well-characterized drug candidate is fraught with challenges, and for benzamide derivatives, understanding cross-reactivity is a particularly critical hurdle. By employing a systematic, multi-tiered approach that combines broad panel screening with functional cell-based assays, researchers can build a comprehensive profile of a compound's on- and off-target activities. This guide, using the example of this compound, provides a robust framework for this endeavor. The insights gained from these studies are invaluable for guiding lead optimization, predicting potential in vivo effects, and ultimately, increasing the probability of success in the development of novel benzamide-based therapeutics.

References

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  • PubMed Central. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]

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A Comparative Guide to the Efficacy of 2,4-Difluoro-3-methoxybenzamide Derivatives: Bridging the In Vitro-In Vivo Gap

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the methodologies used to evaluate the efficacy of novel therapeutic candidates, using a hypothetical 2,4-Difluoro-3-methoxybenzamide derivative, designated BZA-4DF , as a case study. The journey of a compound from a laboratory curiosity to a clinical candidate is fraught with challenges, chief among them being the translation of promising results from a controlled in vitro environment to a complex, dynamic in vivo system. This document will dissect the experimental frameworks for both settings, present illustrative data, and explore the critical scientific principles that account for the frequent discrepancies observed between them.

Part 1: In Vitro Efficacy Assessment: The Litmus Test for Cellular Activity

The foundational step in evaluating any potential anti-cancer compound is to determine its direct effect on cancer cells. In vitro assays are indispensable for this purpose; they are rapid, cost-effective, and allow for high-throughput screening to gauge the intrinsic potency of a molecule.[1][2]

Objective: Quantifying the Cytotoxicity of BZA-4DF

The primary goal of the in vitro assessment was to quantify the concentration of BZA-4DF required to inhibit the proliferation of cancer cells by 50%, a value known as the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected due to its robustness and reliance on a key indicator of cellular health: metabolic activity. In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), were cultured in their recommended media, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 8,000 cells per well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: BZA-4DF was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM). The cells were treated with these dilutions and incubated for 48 hours. A vehicle control (DMSO) and a positive control (Doxorubicin) were included.

  • MTT Incubation: After the treatment period, 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.[3]

  • Formazan Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The absorbance values were normalized to the vehicle control, and the IC50 values were calculated using non-linear regression analysis.

Illustrative In Vitro Data

The following table summarizes the hypothetical cytotoxic activity of BZA-4DF.

CompoundCell LineCancer TypeIC50 (µM)
BZA-4DF MCF-7Breast2.5 ± 0.3
BZA-4DF A549Lung4.1 ± 0.5
DoxorubicinMCF-7Breast0.8 ± 0.1
DoxorubicinA549Lung1.2 ± 0.2
Interpretation and Workflow

The low micromolar IC50 values suggest that BZA-4DF is a potent cytotoxic agent against both breast and lung cancer cell lines in a direct-contact, controlled environment. These results provide a strong rationale for advancing the compound to more complex, physiologically relevant models.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis culture Culture Cancer Cells (MCF-7, A549) seed Seed Cells in 96-Well Plates culture->seed treat Treat Cells for 48h seed->treat prepare_drug Prepare Serial Dilutions of BZA-4DF prepare_drug->treat add_mtt Add MTT Reagent (4h Incubation) treat->add_mtt solubilize Dissolve Formazan with DMSO add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

MTT Assay Experimental Workflow.

Part 2: In Vivo Efficacy Assessment: The Whole-Organism Challenge

While in vitro data are encouraging, they cannot predict how a compound will behave within a living organism. In vivo studies are essential to evaluate a drug's efficacy in the context of a complete biological system, including its metabolism and interaction with the tumor microenvironment.[4]

Objective: Evaluating the Anti-Tumor Activity of BZA-4DF in a Xenograft Model

To assess whether the potent cytotoxic activity of BZA-4DF translates into anti-tumor effects in a living animal, a cell line-derived xenograft (CDX) model was utilized. This widely accepted preclinical model involves implanting human cancer cells into immunodeficient mice.[5][6]

Experimental Protocol: MCF-7 Xenograft Study

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. Their compromised immune system prevents the rejection of human tumor cells.

  • Cell Implantation: Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 MCF-7 cells suspended in Matrigel to support initial tumor growth.

  • Tumor Development: Tumors were allowed to grow until they reached an average volume of approximately 150 mm³.

  • Randomization and Grouping: Mice were randomized into two groups (n=8 per group): a vehicle control group and a BZA-4DF treatment group.

  • Dosing Regimen: BZA-4DF was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. The treatment group received 20 mg/kg of BZA-4DF via intraperitoneal (i.p.) injection daily for 21 days. The control group received the vehicle solution on the same schedule. This dose was determined from prior maximum tolerated dose (MTD) studies.

  • Monitoring: Tumor volume and mouse body weight were measured three times per week. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was concluded after 21 days. The primary endpoint was the percentage of tumor growth inhibition (TGI).

Illustrative In Vivo Data

The following table summarizes the hypothetical outcomes of the xenograft study.

GroupTreatmentMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
1Vehicle Control1250 ± 150--2.5
2BZA-4DF (20 mg/kg)875 ± 12030%-4.0
Interpretation and Workflow

The in vivo results present a more nuanced picture. While BZA-4DF demonstrated a statistically significant reduction in tumor growth (30% TGI), the effect is modest compared to the high potency suggested by the in vitro IC50 values. This discrepancy is common in drug development and highlights the critical hurdles a compound must overcome to be effective systemically.

Xenograft_Workflow cluster_setup Model Setup cluster_dosing Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis implant Implant MCF-7 Cells into Nude Mice grow Allow Tumors to Grow (~150 mm³) implant->grow randomize Randomize Mice into Groups grow->randomize dose Daily i.p. Dosing: - Vehicle Control - BZA-4DF (20 mg/kg) randomize->dose monitor Monitor Tumor Volume & Body Weight (3x/week) dose->monitor analyze Calculate Tumor Growth Inhibition (TGI) monitor->analyze compare Compare Treatment vs. Control Group analyze->compare

In Vivo Xenograft Study Workflow.

Part 3: Bridging the Gap: Why In Vitro Potency Doesn't Always Translate

The divergence between the in vitro and in vivo results for BZA-4DF is a critical teaching point. It underscores that a compound's journey through the body is as important as its interaction with a target cell in a dish. This gap is primarily explained by the principles of pharmacokinetics (PK) and pharmacodynamics (PD).[7][8][9][10]

  • Pharmacokinetics (PK): What the Body Does to the Drug. This encompasses the processes of A bsorption, D istribution, M etabolism, and E xcretion (ADME).[10]

    • Absorption & Distribution: After i.p. injection, was BZA-4DF efficiently absorbed into the bloodstream? Did enough of the compound distribute from the blood into the solid tumor tissue to reach the concentrations that were effective in vitro?

    • Metabolism & Excretion: BZA-4DF may be rapidly metabolized by the liver into inactive forms and/or quickly cleared by the kidneys, preventing it from maintaining a therapeutic concentration at the tumor site.

  • Pharmacodynamics (PD): What the Drug Does to the Body. This involves the drug's mechanism of action in a complex biological context.[8]

    • Tumor Microenvironment: Unlike cells in a monolayer culture, tumors in vivo are complex structures with stromal cells, blood vessels, and an extracellular matrix that can physically prevent the drug from reaching all cancer cells.

    • Off-Target Effects & Toxicity: The dose of BZA-4DF had to be limited to 20 mg/kg to remain non-toxic to the mouse. It is possible that a higher, more effective dose would be achievable in vitro but is systemically intolerable, limiting the therapeutic window.

The interplay of these factors dictates whether a sufficient concentration of the active drug can be maintained at the target site over time to exert a therapeutic effect.

InVitro_vs_InVivo cluster_invitro In Vitro System cluster_invivo In Vivo System cluster_barriers Physiological Barriers & Complexities invitro_node High Potency (Low IC50) - Direct access to cells - Controlled concentration - No metabolism pk Pharmacokinetics (ADME) invitro_node->pk tme Tumor Microenvironment invitro_node->tme tox Systemic Toxicity invitro_node->tox invivo_node Modest Efficacy (Low TGI) - Complex tumor microenvironment - Systemic toxicity limits dose - Pharmacokinetic barriers pk->invivo_node tme->invivo_node tox->invivo_node

Factors Mediating the Transition from In Vitro to In Vivo Efficacy.

Conclusion

The case of the hypothetical compound BZA-4DF illustrates a fundamental principle of drug development: in vitro and in vivo efficacy are two distinct, yet complementary, pieces of a larger puzzle.

  • In vitro assays are crucial for initial screening , confirming on-target activity, and ranking compounds based on intrinsic potency. The promising IC50 values of BZA-4DF correctly identified it as a biologically active molecule.

  • In vivo models are indispensable for evaluating therapeutic potential in a physiologically relevant setting. The modest TGI observed for BZA-4DF highlights the significant challenges of drug delivery, metabolism, and toxicity that are absent in cell culture.[11]

The discrepancy between the two datasets is not a failure, but rather a critical finding that guides the next steps in development. Future work on BZA-4DF would focus on improving its pharmacokinetic properties through medicinal chemistry modifications or advanced formulation strategies to bridge the gap between its potent cellular activity and its systemic therapeutic efficacy.

References

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

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  • KCAS Bio. (2025). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]

  • Chaikin, P., Rhodes, G. R., Bruno, R., Rohatagi, S., & Natarajan, C. (2000). Pharmacokinetics/Pharmacodynamics in Drug Development: An Industrial Perspective. The Journal of Clinical Pharmacology, 40(12_suppl), 1428-1438.
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  • Chen, K., et al. (2019). Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts. Molecular Cancer Therapeutics, 18(10), 1856-1865.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]

  • DeLeon, K., & Roy, K. (2022). In vitro and ex vivo systems at the forefront of infection modeling and drug discovery. Expert Opinion on Drug Discovery, 17(11), 1239-1252.
  • Fayed, L. (2025). In Vivo vs. In Vitro: What Are the Differences?. Verywell Health. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 1(4), 1-15.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Biobide. (n.d.). In Vivo vs In Vitro: Differences in Early Drug Discovery. Retrieved from [Link]

  • Hidalgo, M., et al. (2008). Direct In Vivo Xenograft Tumor Model for Predicting Chemotherapeutic Drug Response in Cancer Patients. Clinical Cancer Research, 14(21), 6773-6780.
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A Guide to Orthogonal Validation of 2,4-Difluoro-3-methoxybenzamide Binding to its Putative Target

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unambiguous confirmation of a small molecule's engagement with its intended biological target is a cornerstone of a successful research program. This guide provides a comprehensive overview of orthogonal, biophysical, and cell-based methods to validate the binding of 2,4-Difluoro-3-methoxybenzamide, a compound of interest with potential therapeutic applications, to its putative protein target. For the purpose of this illustrative guide, we will consider a hypothetical bacterial protein target, given the recognized role of the difluorobenzamide motif in the development of inhibitors for targets such as the bacterial cell division protein FtsZ.

The principle of orthogonality in experimental design is critical for building a robust body of evidence. By employing multiple, distinct methodologies that rely on different physical principles, we can mitigate the risk of method-specific artifacts and gain a multi-faceted understanding of the molecular interaction. This guide will delve into the theoretical underpinnings, detailed experimental protocols, and data interpretation for a selection of powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Differential Scanning Fluorimetry (DSF), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA).

The Imperative of Orthogonal Validation

Confirming that a bioactive small molecule directly and specifically binds to its intended target is a critical step in drug discovery. Relying on a single method for binding validation can be misleading, as each technique has its own inherent limitations and potential for artifacts. An orthogonal approach, which involves using multiple, independent methods to measure the same phenomenon, provides a much higher degree of confidence in the results.[1][2] This strategy is essential for:

  • Minimizing False Positives: Different techniques are susceptible to different types of interference. For example, compound aggregation can produce a false-positive signal in some assays but not in others.

  • Providing a More Complete Picture of the Interaction: Each method probes different aspects of the binding event. For instance, SPR can provide kinetic data (on- and off-rates), while ITC directly measures the thermodynamics of the interaction.

  • Increasing Confidence in Structure-Activity Relationships (SAR): By confirming that a series of analogs bind to the target with a range of affinities that correlate with their functional activity, we can be more certain that the observed cellular effects are due to on-target engagement.

This guide will walk you through a selection of complementary techniques to build a compelling case for the binding of this compound to its target protein.

Biophysical Methods for In Vitro Characterization

The initial validation of a small molecule-protein interaction typically begins with in vitro biophysical methods using purified components. These assays provide quantitative information on binding affinity, kinetics, and thermodynamics in a controlled environment.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions at a sensor surface.[3][4] By immobilizing the target protein on the sensor chip and flowing solutions of this compound over the surface, we can directly measure the association and dissociation rates of the binding event.[3]

Experimental Workflow for SPR

cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_protein Purify Target Protein activate Activate Sensor Chip Surface prep_protein->activate prep_ligand Prepare this compound Stock inject Inject Serial Dilutions of Compound prep_ligand->inject prep_buffers Prepare Running & Immobilization Buffers prep_buffers->activate immobilize Immobilize Target Protein activate->immobilize block Block Remaining Active Sites immobilize->block block->inject regenerate Regenerate Sensor Surface inject->regenerate sensorgram Generate Sensorgrams inject->sensorgram regenerate->inject Repeat for each concentration fit Fit Data to Kinetic Model sensorgram->fit determine Determine ka, kd, and KD fit->determine cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Dialyze Protein into Assay Buffer load_cell Load Protein into Sample Cell prep_protein->load_cell prep_ligand Dissolve Compound in Matched Buffer load_syringe Load Compound into Syringe prep_ligand->load_syringe degas Degas Protein and Compound Solutions degas->load_cell degas->load_syringe inject Perform Serial Injections load_cell->inject load_syringe->inject thermogram Generate Titration Thermogram inject->thermogram integrate Integrate Injection Peaks thermogram->integrate fit Fit Binding Isotherm integrate->fit determine Determine KD, ΔH, ΔS, and n fit->determine

Caption: Workflow for ITC analysis of small molecule-protein binding.

Detailed ITC Protocol:

  • Preparation:

    • Extensively dialyze the purified target protein against the chosen assay buffer to ensure a precise buffer match.

    • Dissolve this compound in the final dialysis buffer. The DMSO concentration should be identical in both the protein and compound solutions.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • Titration:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

    • Perform a series of small injections of the compound into the protein solution.

  • Data Analysis:

    • The raw data is a thermogram showing the heat change after each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the reactants to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD, ΔH, ΔS, and n. [5]

Differential Scanning Fluorimetry (DSF): Thermal Stability Shift

DSF, also known as a thermal shift assay, is a high-throughput method to assess protein stability. [6][7][8]The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature (Tm). [6][7]This change in Tm can be used to screen for and validate compound binding. [6][9]

Experimental Workflow for DSF

cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_protein Prepare Protein Solution mix Mix Protein, Compound, and Dye in PCR Plate prep_protein->mix prep_ligand Prepare Compound Dilutions prep_ligand->mix prep_dye Prepare Fluorescent Dye Stock prep_dye->mix seal Seal the Plate mix->seal ramp Perform Thermal Ramp in qPCR Machine seal->ramp measure Measure Fluorescence at Each Temperature ramp->measure plot Plot Fluorescence vs. Temperature measure->plot derivative Calculate First Derivative plot->derivative determine Determine Tm (Melting Temperature) derivative->determine

Caption: Workflow for DSF analysis of protein thermal stability.

Detailed DSF Protocol:

  • Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare serial dilutions of this compound.

    • Prepare a working solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup:

    • In a 96- or 384-well PCR plate, mix the protein, compound dilutions, and fluorescent dye. [7]Include a no-compound control.

    • Seal the plate securely to prevent evaporation.

  • Measurement:

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to slowly increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence. [7]4. Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to obtain a melting curve. [3] * The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the inflection point of the curve. This is most accurately determined from the peak of the first derivative of the melting curve. [3] * A significant increase in Tm in the presence of the compound compared to the control indicates stabilizing binding.

Microscale Thermophoresis (MST): In-Solution Affinity

MST is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. [10][11][12]This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule, all of which can be altered upon ligand binding. [12]

Experimental Workflow for MST

cluster_prep Preparation cluster_incubation Incubation & Loading cluster_measurement Measurement cluster_analysis Data Analysis label_protein Label Target Protein with Fluorophore mix Mix Labeled Protein with Compound Dilutions label_protein->mix prep_ligand Prepare Serial Dilutions of Compound prep_ligand->mix incubate Incubate to Reach Binding Equilibrium mix->incubate load Load Samples into Capillaries incubate->load measure Measure Thermophoresis in MST Instrument load->measure plot Plot Change in Thermophoresis vs. Compound Concentration measure->plot fit Fit Data to Binding Curve plot->fit determine Determine KD fit->determine

Caption: Workflow for MST analysis of small molecule-protein binding.

Detailed MST Protocol:

  • Preparation:

    • Label the target protein with a fluorescent dye.

    • Prepare a 16-point serial dilution of this compound.

  • Incubation and Loading:

    • Mix a constant concentration of the labeled protein with each of the compound dilutions. [9][13] * Allow the mixtures to incubate to reach binding equilibrium.

    • Load the samples into glass capillaries. [14]3. Measurement:

    • Place the capillaries in the MST instrument.

    • The instrument will apply a rapid temperature change using an infrared laser and monitor the movement of the fluorescently labeled protein. [15]4. Data Analysis:

    • The change in the thermophoretic signal is plotted against the logarithm of the compound concentration. [9] * The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (KD). [9][12]

Cell-Based Method for Target Engagement

While biophysical methods are essential for characterizing the direct interaction between a compound and its target, it is crucial to demonstrate that this binding occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA): In-Cell Target Engagement

CETSA is a powerful method for assessing target engagement in intact cells or tissue samples. [16][17][18]The principle is similar to DSF: ligand binding stabilizes the target protein against thermal denaturation. [16][18][19]By heating cell lysates or intact cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein, one can determine if a compound has bound and stabilized its target in a cellular context. [19]

Experimental Workflow for CETSA

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_fractionation Fractionation cluster_detection Detection & Analysis treat Treat Intact Cells with Compound heat Heat Cell Lysates or Intact Cells treat->heat lyse Lyse Cells (if not already done) heat->lyse centrifuge Separate Soluble and Aggregated Fractions lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify plot Plot Soluble Protein vs. Temperature/Concentration quantify->plot analyze Analyze Thermal Shift or Dose-Response plot->analyze

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Difluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. 2,4-Difluoro-3-methoxybenzamide, a compound of interest in various synthetic pathways, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the why behind each procedural step.

Hazard Assessment: The Foundation of Safety

Analogous aromatic amides and fluorinated compounds often present the following risks:

  • Skin Irritation or Corrosion: Many benzamide derivatives can cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: The fine, crystalline nature of such powders poses a significant risk to the eyes.

  • Respiratory Irritation: Inhalation of fine dust can irritate the respiratory tract.

  • Acute Toxicity (Oral): Ingestion of the compound may be harmful.[1][2]

  • Suspected Mutagenicity: Some complex aromatic compounds are investigated for potential long-term health effects.[1]

Therefore, all handling procedures must be built on the precautionary principle, assuming the compound is hazardous upon skin contact, inhalation, and ingestion.

Core PPE Requirements: Your Non-Negotiable Baseline

For any task involving this compound, a baseline of PPE is mandatory to create a controlled and safe working environment.[3][4]

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are essential.[5] Regular safety glasses are insufficient as they do not provide a seal against fine powders.

    • Causality: Fine, airborne particulates can easily bypass the protection of standard safety glasses. Goggles provide a complete seal around the eyes, preventing any contact. For tasks with a higher risk of splashing (e.g., dissolving the compound), a face shield should be worn in combination with goggles for full facial protection.[6]

  • Hand Protection:

    • Requirement: Chemically resistant, powder-free nitrile gloves are the standard recommendation. It is crucial to inspect gloves for any defects before use and to employ proper removal techniques to avoid skin contamination.[6][7]

    • Causality: Nitrile offers good resistance against a broad range of chemicals and minimizes the risk of allergic reactions associated with latex. The "powder-free" specification is critical, as powder on gloves can absorb and retain hazardous chemical dust, leading to wider contamination of the work area.[6] Double-gloving is recommended during high-risk procedures.[6]

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat is required at all times. For tasks involving larger quantities, a chemically resistant apron or a disposable gown made of a material like polyethylene-coated polypropylene should be used.[6]

    • Causality: Standard cotton lab coats offer a primary barrier. However, in the event of a significant spill, liquids can penetrate the fabric. Impervious materials provide a higher level of protection, preventing skin contact. Contaminated lab coats should never be worn outside the laboratory area.[6]

Task-Specific Protocols and PPE Escalation

Different laboratory operations carry varying levels of risk. The following section details procedural guidance and the corresponding level of PPE required.

Weighing and Aliquoting Solid Compound

This is often the point of highest potential exposure to fine powder.

  • Step-by-Step Protocol:

    • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

    • Don PPE: Before approaching the chemical, don a lab coat, chemical safety goggles, and two pairs of nitrile gloves (double-gloving). Don a NIOSH-approved N95 respirator.

    • Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of this compound to a tared weigh boat or vial.

    • Closure: Securely close the primary container.

    • Clean-up: Gently wipe the spatula and any surfaces with a damp cloth to remove residual powder. Dispose of the cloth as hazardous waste.

    • Doffing: Remove the outer pair of gloves and dispose of them. With the inner gloves still on, transport the weighed compound to its destination.

  • Respiratory Protection Causality: An N95 respirator is crucial because weighing dry powders can easily generate airborne dust that can be inhaled.[6] Standard surgical masks do not provide adequate protection against fine chemical particulates. For larger quantities or in situations where dust generation is unavoidable, a full-facepiece respirator with appropriate cartridges may be necessary.[6]

Solution Preparation
  • Step-by-Step Protocol:

    • Work Area: Conduct all solution preparations inside a certified chemical fume hood.[7][8]

    • Don PPE: Wear a lab coat, chemical safety goggles, a face shield, and double nitrile gloves.

    • Procedure: Place the vessel containing the weighed solid in the fume hood. Slowly add the solvent to the solid, keeping the sash at the lowest practical height. Use a magnetic stirrer for dissolution where possible to avoid splashing from manual agitation.

    • Transfer: If transferring the solution, use a funnel to minimize the risk of spills.

    • Clean-up: Rinse any non-disposable equipment (like spatulas) with a small amount of clean solvent and collect this rinse as hazardous waste.

  • Face Shield Causality: The addition of a face shield is a critical control when handling liquids. While goggles protect the eyes, a face shield protects the entire face from splashes that can occur when adding solvents or transferring solutions.[6]

Emergency and Disposal Plans

Spill Management

In the event of a spill, the immediate priority is to prevent further exposure and spread of contamination.

  • Alert: Notify personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, which includes, at a minimum: a lab coat, chemical-resistant apron, double nitrile gloves, chemical splash goggles, and a face shield. For large spills of dry powder, respiratory protection is mandatory.

  • Cleanup: Use a spill kit with an inert absorbent material. Do not dry sweep. Gently cover the spill with the absorbent, then carefully collect the material in a labeled hazardous waste container.

Disposal of Contaminated PPE and Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • PPE Disposal: Contaminated items such as gloves, disposable gowns, and weigh boats must be segregated from general waste.[9] They should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[9][10]

  • Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local regulations.[11] Never pour chemical waste down the drain.[4] All waste containers must be accurately labeled with the full chemical name and associated hazards.[11]

Data Presentation and Visual Guides

Table 1: PPE Requirements by Laboratory Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety GogglesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesDouble Pair Nitrile GlovesLab CoatN95 Respirator (Mandatory)
Preparing Solutions Safety Goggles & Face ShieldDouble Pair Nitrile GlovesLab CoatRecommended in Fume Hood
Small Spill Cleanup Safety Goggles & Face ShieldDouble Pair Heavy-Duty Nitrile GlovesLab Coat & Chemical ApronN95 Respirator (Mandatory)
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE when handling chemical solids.

PPE_Selection_Workflow PPE Selection Logic for Chemical Solids start Start: Prepare to handle This compound q_dust Is there a risk of dust/aerosol generation? (e.g., weighing, transferring solid) start->q_dust resp_yes Wear NIOSH-approved N95 Respirator q_dust->resp_yes Yes resp_no Work within a certified Chemical Fume Hood q_dust->resp_no No q_splash Is there a risk of splash or splatter? (e.g., adding solvent) resp_yes->q_splash resp_no->q_splash face_yes Wear Face Shield over Safety Goggles q_splash->face_yes Yes face_no Safety Goggles are sufficient q_splash->face_no No baseline_ppe Baseline PPE: - Double Nitrile Gloves - Lab Coat face_yes->baseline_ppe face_no->baseline_ppe end_ppe Proceed with Task baseline_ppe->end_ppe

Caption: PPE selection workflow for handling chemical solids.

References

  • How to dispose of contaminated PPE. (2025).
  • What You Need to Know When Working Directly With Hazardous Waste. (2014). Hazardous Waste Experts.
  • NIOSH: Use proper PPE with chemo agents. (2009). Clinician.com.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Biomall.
  • Safety Data Sheet - 2,4-Difluoro-3-methoxybenzylamine. (2024). Fisher Scientific.
  • PPE for Hazardous Materials Incidents: A Selection Guide. (1984). NIOSH | CDC.
  • Hazardous Waste Management Act Cannot Protect Workers Without PPE. (2021).
  • Best practices for handling chemical reagents to prevent cross-contamin
  • 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indic
  • What are the guidelines for PPE disposal? (2025). Simple But Needed.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Safety Data Sheet - A similar benzamide compound. (2025). Sigma-Aldrich.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety.
  • Safety Data Sheet - 4-Fluoro-N-methoxy-N-methylbenzamide. (2025). ChemicalBook.
  • Safety Data Sheet - 3,4-Dimethoxybenzaldehyde. (n.d.). Pfaltz & Bauer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.